9(S)-HODE cholesteryl ester
説明
Structure
2D Structure
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9S,10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWABJCAEDQEGO-OTHQBIEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C/[C@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 9(S)-HODE Cholesteryl Ester: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester, a significant lipid mediator for research applications. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key signaling pathways to facilitate its use in metabolic research, particularly in studies related to atherosclerosis and inflammatory signaling.
Introduction
9(S)-HODE is a biologically active oxidized metabolite of linoleic acid, produced enzymatically by lipoxygenases or through non-enzymatic free radical oxidation.[1] It is found esterified to cholesterol in biological systems, particularly within atherosclerotic lesions.[2][3] The cholesteryl ester form is of significant interest to researchers as it represents a major storage and transport form of this signaling molecule within lipoproteins and lipid droplets. 9(S)-HODE has been identified as a ligand for the G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptor-gamma (PPARγ), implicating it in various physiological and pathological processes, including inflammation, macrophage function, and the development of atherosclerosis.[4][5] This guide details the synthesis of 9(S)-HODE cholesteryl ester to serve as a standard for analytical studies and for use in in vitro and in vivo research models.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the initial synthesis of the free fatty acid, 9(S)-HODE, followed by its esterification with cholesterol.
Step 1: Synthesis of 9(S)-HODE
The synthesis of 9(S)-HODE is achieved through the stereospecific enzymatic oxidation of linoleic acid to 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HPODE), followed by the reduction of the hydroperoxide group.
Experimental Protocol: Synthesis of 9(S)-HODE from Linoleic Acid
-
Enzymatic Oxidation of Linoleic Acid:
-
Suspend 1.0 g of linoleic acid in 300 ml of 0.1 M phosphate buffer (pH 5.6) containing 1 ml of Tween 20.
-
Homogenize 1 kg of fresh tomatoes in 500 ml of the same phosphate buffer.
-
Add the tomato homogenate to the linoleic acid suspension.
-
Stir the mixture vigorously in air for 5 hours. The lipoxygenase present in the tomato homogenate will catalyze the formation of 9(S)-HPODE.
-
Terminate the reaction by adjusting the pH to 2–3 with 2 N H₂SO₄.[6]
-
Extract the aqueous solution three times with 100 ml of diethyl ether. Centrifugation (1500 rpm, 10 min) may be required to separate the layers.[6]
-
-
Reduction of 9(S)-HPODE to 9(S)-HODE:
-
Combine the diethyl ether extracts and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure at 20°C.
-
Dissolve the crude 9(S)-HPODE (approximately 0.50 g) in a mixture of 100 ml of chloroform, 200 ml of methanol, and 80 ml of H₂O.
-
Adjust the pH of the solution to 3 with 2 N HCl.
-
Add 395 mg of SnCl₂·2H₂O and stir the reaction mixture. The reaction is typically complete after 2 hours.[6]
-
-
Purification of 9(S)-HODE:
-
After reduction, extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
The crude 9(S)-HODE can be purified by silica gel column chromatography using a solvent system such as hexane/isopropanol/acetic acid (99:1:0.1, v/v).[6]
-
Monitor the fractions by UV absorbance at 234 nm.
-
Combine the fractions containing pure 9(S)-HODE and evaporate the solvent.
-
Step 2: Esterification of 9(S)-HODE with Cholesterol
The esterification of 9(S)-HODE with cholesterol can be achieved through chemical methods such as Steglich esterification or by enzymatic catalysis using lipases.
Experimental Protocol: Steglich Esterification of 9(S)-HODE with Cholesterol
-
Reaction Setup:
-
Dissolve 9(S)-HODE (1 equivalent) and cholesterol (1.2 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) in anhydrous DCM.
-
-
Esterification Reaction:
-
Slowly add the DCC or EDC solution to the mixture of 9(S)-HODE, cholesterol, and DMAP at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system such as hexane:ethyl acetate (e.g., 8:2 v/v).
-
-
Work-up and Purification:
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous extraction.
-
Wash the filtrate/organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.[7]
-
Quantitative Data
The following tables summarize the key quantitative data for 9(S)-HODE and its cholesteryl ester.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₄₅H₇₆O₃ | [2] |
| Molecular Weight | 665.1 g/mol | [2] |
| Appearance | Solid | - |
| UV λmax | 234 nm | [3] |
| Mass Spec (ESI-MS/MS) | MH⁺: 666.1, -H₂O: 648.5, -HODE: 369.3 | [8] |
Table 2: Purity and Yield Data (Hypothetical for a typical Steglich Esterification)
| Parameter | Value |
| Purity (HPLC) | >98% |
| Reaction Yield | 70-85% |
Signaling Pathways of 9(S)-HODE
9(S)-HODE exerts its biological effects primarily through two signaling pathways: the GPR132 and PPARγ pathways.
GPR132 Signaling Pathway
9(S)-HODE is a potent agonist of the G protein-coupled receptor 132 (GPR132), also known as G2A.[4] Activation of GPR132 by 9(S)-HODE can lead to various downstream effects, including intracellular calcium mobilization and activation of protein kinase C (PKC).[9][10]
PPARγ Signaling Pathway
9(S)-HODE is also a ligand for the nuclear receptor PPARγ.[4] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[11]
Research Applications and Experimental Protocols
This compound is utilized in various research applications to investigate its role in cellular processes. Due to its lipophilic nature, proper delivery to cells in culture is crucial.
Experimental Protocol: Treatment of Cultured Macrophages (e.g., THP-1) with this compound
-
Preparation of Stock Solution:
-
Dissolve this compound in ethanol or DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Store at -20°C or -80°C.
-
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiate THP-1 monocytes into macrophages by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[12]
-
-
Preparation of Treatment Medium:
-
For cellular treatments, it is essential to complex the lipophilic this compound with a carrier protein to enhance its solubility and delivery to cells.
-
Prepare a stock solution of fatty acid-free bovine serum albumin (BSA) in serum-free medium (e.g., 10% w/v).
-
Dilute the this compound stock solution into the BSA-containing medium to the desired final concentration (e.g., 1-30 µM). The molar ratio of the ester to BSA should be optimized, but a ratio of 2:1 to 4:1 is a common starting point.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Wash the differentiated THP-1 macrophages with phosphate-buffered saline (PBS).
-
Replace the culture medium with the prepared treatment medium containing the this compound-BSA complex.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various analyses, including:
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes such as CD36, FABP4, and inflammatory cytokines.[12][13]
-
Protein Analysis: Perform Western blotting or ELISA to quantify protein levels.
-
Lipid Uptake Assays: Use fluorescently labeled lipoproteins (e.g., DiI-oxLDL) to assess changes in lipid uptake.
-
Calcium Imaging: To study acute signaling events via GPR132, load cells with a calcium-sensitive dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration upon stimulation.[10]
-
-
Conclusion
This technical guide provides a framework for the synthesis and application of this compound in a research setting. The detailed protocols for synthesis and cell-based assays, along with the visualization of its key signaling pathways, offer a valuable resource for scientists and professionals in the field of lipid research and drug development. The availability of well-characterized synthetic this compound will facilitate a deeper understanding of its role in health and disease.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsartor.org [gsartor.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic versus Non-Enzymatic Formation of 9(S)-HODE Cholesteryl Ester
Abstract: 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester is a significant oxidized lipid found in biological systems, particularly within atherosclerotic lesions. Its presence is linked to cellular signaling and pathological processes. The formation of this molecule can occur through two distinct pathways: highly specific enzymatic reactions and non-specific, free radical-mediated oxidation. Understanding the mechanisms, key mediators, and distinguishing features of these pathways is critical for researchers in lipidomics, cardiovascular disease, and drug development. This technical guide provides a detailed comparison of the enzymatic and non-enzymatic routes to 9(S)-HODE cholesteryl ester formation, complete with experimental protocols for their investigation and quantitative data for comparative analysis.
Introduction
Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are the primary form for cholesterol storage and transport within lipoproteins.[1] When the esterified fatty acid is polyunsaturated, such as linoleic acid, it becomes susceptible to oxidation, leading to the formation of a diverse family of oxidized cholesteryl esters. Among these, this compound has garnered significant attention due to its biological activities and its abundance in oxidized low-density lipoprotein (oxLDL).[2]
The origin of the 9(S)-HODE moiety is a critical determinant of its biological context and stereochemistry. It can be produced through tightly regulated enzymatic processes, yielding a specific stereoisomer, or through random non-enzymatic oxidation, which results in a mixture of isomers.[3] This guide will dissect the two primary pathways:
-
Enzymatic Pathway: Characterized by the action of lipoxygenase (LOX) enzymes on pre-existing cholesteryl linoleate, resulting in a stereospecific product.
-
Non-Enzymatic Pathway: Driven by free radical-mediated lipid peroxidation, which oxidizes cholesteryl linoleate in a non-specific manner, typically in environments of high oxidative stress.
Distinguishing between these pathways is crucial for understanding the progression of diseases like atherosclerosis, where an initial enzymatic pattern of oxidation can give way to a predominantly non-enzymatic profile in advanced lesions.[4]
Enzymatic Formation Pathway
The enzymatic formation of this compound is a two-step process involving the initial synthesis of the cholesteryl linoleate substrate followed by its specific oxidation.
Step 1: Synthesis of Cholesteryl Linoleate The precursor molecule, cholesteryl linoleate, is synthesized within the endoplasmic reticulum (ER) by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[5] ACAT catalyzes the transfer of a fatty acyl group from a fatty acyl-CoA molecule to the 3-beta-hydroxyl group of cholesterol.[6] There are two isoforms, ACAT1 (ubiquitous) and ACAT2 (liver and intestine), that perform this function. For the purpose of this pathway, ACAT utilizes linoleoyl-CoA as the acyl donor.
Step 2: Stereospecific Oxidation by Lipoxygenase (LOX) The key enzymatic step is the direct oxidation of the linoleate moiety already esterified to cholesterol. The 15-lipoxygenase (15-LOX) enzyme, found in reticulocytes and human monocytes, can metabolize cholesteryl linoleate.[7] This reaction introduces molecular oxygen in a regio- and stereospecific manner to produce 9(S)-hydroperoxyoctadecadienoic acid (HPODE) cholesteryl ester, which is subsequently reduced by cellular peroxidases (e.g., glutathione peroxidase) to the stable this compound. While 15-LOX-1 predominantly produces 13-HODE from free linoleic acid, its action on cholesteryl linoleate can yield 9-HODE cholesteryl ester.[4][7]
Non-Enzymatic Formation Pathway
The non-enzymatic pathway is driven by free radical chain reactions, characteristic of oxidative stress. This process lacks the specificity of enzymes and results in a heterogeneous mixture of products. The primary substrate for this pathway is also cholesteryl linoleate, typically within LDL particles.
Mechanism of Formation The reaction is initiated by a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which abstracts a hydrogen atom from one of the bis-allylic carbons of the linoleate chain. This creates a lipid radical that rapidly reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction and forming a lipid hydroperoxide (HPODE). This process, known as lipid peroxidation, can generate both 9-HPODE and 13-HPODE cholesteryl esters.[8]
Crucially, because the initial radical attack and subsequent oxygen insertion are not enzymatically controlled, the reaction is not stereospecific. It produces a racemic mixture, containing approximately equal amounts of 9(S)-HPODE, 9(R)-HPODE, 13(S)-HPODE, and 13(R)-HPODE cholesteryl esters.[4][8] These hydroperoxides are then reduced to their corresponding stable HODE cholesteryl esters.
Comparative Analysis
The key distinctions between the enzymatic and non-enzymatic pathways are critical for interpreting lipidomic data. These differences are summarized below.
Table 1: Comparison of Enzymatic vs. Non-Enzymatic Formation Pathways
| Feature | Enzymatic Pathway | Non-Enzymatic Pathway |
| Primary Mediator | 15-Lipoxygenase (15-LOX) | Reactive Oxygen Species (ROS), Metal Ions (e.g., Cu²⁺) |
| Substrate | Cholesteryl Linoleate | Cholesteryl Linoleate |
| Stereospecificity | High (produces specific S or R isomers) | None (produces racemic S/R mixtures) |
| Product Profile | Specific isomers (e.g., 9(S)-HODE-CE) | Complex mixture of isomers (9/13-HODE, S/R enantiomers)[4] |
| Reaction Conditions | Physiologic, enzyme-dependent | Oxidative stress, presence of initiators |
| Biological Context | Regulated cellular processes, early-stage atherosclerosis[4] | Uncontrolled lipid peroxidation, advanced atherosclerosis[4] |
Table 2: Quantitative Data on HODE Metabolites
| Analyte | Sample Matrix | Concentration (nmol/L) | Inferred Pathway | Reference |
| 9-HODE | Rat Plasma | 57.8 ± 18.7 | Mixed | [9] |
| 13-HODE | Rat Plasma | 123.2 ± 31.1 | Mixed | [9] |
| 9-oxoODE | Rat Plasma | 218.1 ± 53.7 | Mixed | [9] |
| 13-oxoODE | Rat Plasma | 57.8 ± 19.2 | Mixed | [9] |
| HODEs | LDL from atherosclerosis patients | ~20x higher than controls | Mixed, predominantly Non-Enzymatic in advanced lesions | [4] |
Experimental Methodologies
Investigating the formation of this compound requires a multi-step workflow from sample preparation to final analysis.
Protocol: In Vitro ACAT Activity Assay
This protocol measures the activity of ACAT in microsomal fractions, which is the first step in the enzymatic pathway (synthesis of cholesteryl linoleate).
-
Enzyme Preparation: Isolate microsomal fractions from cultured cells (e.g., macrophages) or tissues known to express ACAT using differential centrifugation. Determine the protein concentration of the microsomal preparation (e.g., via BCA assay).[10]
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., potassium phosphate, pH 7.4), a known amount of microsomal protein (e.g., 10-50 µg), and cholesterol delivered in a suitable vehicle (e.g., mixed micelles with phosphatidylcholine).[11]
-
Reaction Initiation: Start the reaction by adding the radiolabeled substrate, such as [¹⁴C]oleoyl-CoA or, if available, [³H]linoleoyl-CoA, to a final concentration of ~10-20 µM.[10][12]
-
Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.
-
Reaction Termination & Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.[10]
-
Analysis: Collect the lower organic phase. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid extract in a small volume of solvent (e.g., hexane). Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC). Scrape the band corresponding to cholesteryl esters and quantify the amount of radioactivity using a scintillation counter.[10][11]
Protocol: In Vitro Non-Enzymatic Oxidation of LDL
This protocol describes a common method to generate non-enzymatically oxidized LDL, which is enriched in a racemic mixture of HODE cholesteryl esters.
-
LDL Isolation: Isolate LDL from fresh human plasma by sequential ultracentrifugation.
-
Preparation: Dialyze the isolated LDL extensively against phosphate-buffered saline (PBS) at 4°C to remove EDTA. Adjust the final protein concentration of the LDL solution to approximately 1 mg/mL.
-
Oxidation Initiation: Initiate lipid peroxidation by adding a freshly prepared solution of copper(II) sulfate (CuSO₄) to a final concentration of 5-10 µM.[13] Alternatively, a free radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) can be used.[14]
-
Incubation: Incubate the LDL solution at 37°C. The oxidation process can be monitored over time (e.g., 2-24 hours) by measuring the formation of conjugated dienes (absorbance at 234 nm) or by using a TBARS assay for malondialdehyde (MDA) formation.[13][15]
-
Termination: Stop the reaction by adding a chelating agent like EDTA to a final concentration of 1 mM.
-
Analysis: The resulting oxidized LDL can be used for lipid extraction and subsequent LC-MS/MS analysis to profile the mixture of HODE cholesteryl esters.
Protocol: Chiral HPLC for 9-HODE Stereoisomer Separation
This protocol is essential for distinguishing between enzymatic (stereospecific) and non-enzymatic (racemic) formation pathways by separating the S and R enantiomers of 9-HODE.
-
Sample Preparation: Extract total lipids from the sample. If analyzing esterified HODEs, perform saponification to release the free fatty acids, followed by re-extraction.
-
Chromatography System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Reprosil Chiral NR or Chiralcel OD-H).[16][17]
-
Mobile Phase: A normal-phase solvent system is typically used. An example is hexane/isopropyl alcohol/acetic acid (e.g., 98.8:1.2:0.01, v/v/v).[16] The exact ratio may require optimization.
-
Detection: Monitor the column effluent using a UV detector set to 234 nm, which is the characteristic absorbance maximum for the conjugated diene system in HODEs.[17]
-
Analysis: Inject authentic standards of 9(S)-HODE and 9(R)-HODE to determine their respective retention times. The elution order (S before R or vice versa) depends on the specific chiral column used.[16] Quantify the peak areas for the S and R enantiomers in the sample to determine their ratio. A ratio of approximately 1:1 indicates a non-enzymatic origin, whereas a significant enrichment of one enantiomer points to an enzymatic pathway.
Conclusion and Future Directions
The formation of this compound is a tale of two pathways: the specific, regulated enzymatic route and the chaotic, non-specific free-radical route. In early, controlled pathological states, enzymatic production by lipoxygenases may predominate, potentially generating specific signaling molecules. However, as oxidative stress overwhelms the system, such as in advanced atherosclerosis, the non-enzymatic pathway takes over, leading to a racemic mixture of oxidized lipids that contribute to cellular dysfunction.
For researchers and drug development professionals, the ability to distinguish these pathways is paramount. Chiral analysis of HODE isomers serves as a powerful diagnostic tool to infer the underlying mechanism of formation in biological samples. Future research should focus on developing more sensitive methods to quantify specific oxidized cholesteryl esters directly, without saponification, and to further elucidate the substrate specificity of ACAT enzymes for oxidized fatty acids. Such advancements will deepen our understanding of the role of these molecules in health and disease and may unveil new therapeutic targets to mitigate the consequences of oxidative stress.
References
- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 2. LIPID MAPS [lipidmaps.org]
- 3. amsbio.com [amsbio.com]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 13. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Composition, anti-LDL oxidation, and non-enzymatic glycosylation inhibitory activities of the flavonoids from Mesembryanthemum crystallinum [frontiersin.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
The Role of 9(S)-HODE Cholesteryl Ester in Macrophage Foam Cell Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of macrophages into lipid-laden foam cells is a critical event in the initiation and progression of atherosclerosis. Oxidized low-density lipoprotein (oxLDL) is a key driver of this process, and its components, including oxidized cholesteryl esters, play a pivotal role. This technical guide provides a comprehensive overview of the role of a specific oxidized cholesteryl ester, 9(S)-hydroxy-10E,12Z-octadecadienoate cholesteryl ester (9(S)-HODE-CE), in foam cell formation. We will delve into the mechanisms of its uptake, intracellular metabolism, and its contribution to the pro-inflammatory and lipid-accumulating phenotype of macrophages. This guide also includes detailed experimental protocols and quantitative data to facilitate further research in this area.
Introduction: The Atherosclerotic Cascade and Foam Cell Genesis
Atherosclerosis, a chronic inflammatory disease of the arteries, is characterized by the formation of lipid-rich plaques within the arterial wall. A central player in this pathology is the macrophage. Circulating monocytes are recruited to the subendothelial space of arteries where they differentiate into macrophages.[1] These macrophages then avidly take up modified lipoproteins, particularly oxLDL, through scavenger receptors such as CD36 and SR-A.[2] This unregulated uptake leads to a massive accumulation of intracellular cholesterol and cholesteryl esters, transforming the macrophages into "foam cells," the hallmark of early atherosclerotic lesions.[1][3]
9(S)-HODE-CE is a prominent oxidized lipid species found within oxLDL and atherosclerotic plaques.[4][5] It is formed from the oxidation of cholesteryl linoleate, the most abundant polyunsaturated fatty acid in LDL. While the pro-atherogenic effects of oxLDL are well-established, the specific contribution of its individual components, such as 9(S)-HODE-CE, is an active area of investigation. This guide will elucidate the current understanding of how 9(S)-HODE-CE contributes to the formation and pro-inflammatory nature of foam cells.
The Journey of 9(S)-HODE Cholesteryl Ester: From oxLDL to Cellular Effector
The journey of 9(S)-HODE-CE from an extracellular lipoprotein particle to an intracellular signaling modulator involves a multi-step process.
Macrophage Uptake via Scavenger Receptors
9(S)-HODE-CE, as a component of oxLDL, is primarily taken up by macrophages through scavenger receptors.[2] Unlike the highly regulated LDL receptor, scavenger receptor expression is not downregulated by high intracellular cholesterol levels, leading to uncontrolled lipid accumulation.[2]
Experimental Workflow: Macrophage Uptake of Oxidized Lipoproteins
Caption: Uptake of 9(S)-HODE-CE-containing oxLDL by macrophage scavenger receptors.
Intracellular Hydrolysis: The Release of Bioactive Mediators
Once inside the lysosome, the cholesteryl ester core of the oxLDL particle, including 9(S)-HODE-CE, is subjected to enzymatic hydrolysis. Lysosomal acid lipase (LAL) initially hydrolyzes the cholesteryl esters to free cholesterol and free fatty acids.[2] However, the key step for the bioactivity of 9(S)-HODE-CE is the subsequent hydrolysis of the ester bond, releasing free 9(S)-HODE and cholesterol into the cytoplasm. This process is primarily mediated by neutral cholesteryl ester hydrolases (nCEH), with neutral cholesterol ester hydrolase 1 (NCEH1) and hormone-sensitive lipase (HSL) being the major enzymes in macrophages.[6][7][8][9][10] Interestingly, macrophage cholesteryl ester hydrolases show a preference for oxidized cholesteryl esters as substrates over their non-oxidized counterparts.[7][11]
Logical Relationship: Hydrolysis of 9(S)-HODE-CE
Caption: Enzymatic hydrolysis of 9(S)-HODE-CE in the macrophage cytoplasm.
Downstream Effects of 9(S)-HODE and Cholesterol: Fueling the Foam Cell Phenotype
The hydrolysis of 9(S)-HODE-CE unleashes two potent molecules that contribute to the pro-atherogenic foam cell phenotype: free 9(S)-HODE and free cholesterol.
9(S)-HODE: A Pro-inflammatory Mediator
Free 9(S)-HODE is a ligand for the G protein-coupled receptor GPR132 (also known as G2A).[4][12] Activation of GPR132 on macrophages initiates a signaling cascade that promotes a pro-inflammatory response. This includes the upregulation of inflammatory cytokines and the promotion of monocyte migration.[13] It is important to note that esterified HODEs, such as 9(S)-HODE-CE, do not directly activate GPR132, highlighting the critical role of intracellular hydrolysis.[4]
Signaling Pathway: 9(S)-HODE-GPR132 Axis
Caption: Pro-inflammatory signaling initiated by 9(S)-HODE through the GPR132 receptor.
Free Cholesterol: The Building Block of Foam Cells
The free cholesterol released from the hydrolysis of 9(S)-HODE-CE contributes to the expanding intracellular cholesterol pool. To prevent cytotoxicity from excess free cholesterol, macrophages esterify it with fatty acids, a reaction catalyzed by acyl-CoA:cholesterol acyltransferase 1 (ACAT1), and store the resulting cholesteryl esters in cytoplasmic lipid droplets.[14] This accumulation of lipid droplets is what gives foam cells their characteristic appearance.
A critical aspect of foam cell formation is the balance between cholesterol influx, esterification, and efflux. The ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 are crucial for effluxing excess cholesterol to extracellular acceptors like apolipoprotein A-I and high-density lipoprotein (HDL).[15][16][17] While the direct effect of 9(S)-HODE on these transporters is still under investigation, the overall pro-inflammatory environment fostered by 9(S)-HODE can impair cholesterol efflux, further promoting lipid accumulation. For instance, 13-HODE, a related oxidized fatty acid, has been shown to induce cholesterol efflux through a PPAR-LXRα-ABCA1/SR-BI pathway, suggesting that different HODE isomers can have opposing effects.[18]
Quantitative Data on 9(S)-HODE and its Effects
The following tables summarize key quantitative data related to 9(S)-HODE and its role in atherosclerosis and macrophage function.
Table 1: Concentrations of 9-HODE in Biological Samples
| Sample Type | Condition | 9-HODE Concentration | Reference(s) |
| Human LDL | Healthy (Young) | Low (baseline) | [5] |
| Human LDL | Atherosclerotic Patients (Young) | ~20-fold increase vs. healthy | [5] |
| Human LDL | Atherosclerotic Patients (Elderly) | 30-100-fold increase vs. healthy young | [5] |
| Human Atherosclerotic Lesions | Advanced | Abundant, variable between patients | [4] |
Table 2: In Vitro Effects of 9-HODE on Macrophages
| Cell Type | Treatment | Effect | Magnitude of Effect | Reference(s) |
| THP-1 Monocytes/Macrophages | 9-HODE | Increased FABP4 expression | Significant increase | [12] |
| THP-1 Monocytes/Macrophages | 9-HODE | Upregulated GPR132 mRNA | Significant increase, augmented by PMA | [12] |
| Human Monocyte-derived Macrophages | oxLDL (containing 9-HODE) | Stimulation of IL-1β expression | - | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Induction and Staining of Macrophage Foam Cells
Objective: To induce foam cell formation in cultured macrophages and visualize lipid accumulation.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Oxidized LDL (oxLDL)
-
Phosphate-buffered saline (PBS)
-
10% Formalin or 4% Paraformaldehyde
-
60% Isopropanol
-
Oil Red O staining solution
-
Mayer's Hematoxylin
-
Aqueous mounting medium
Protocol:
-
Cell Culture and Differentiation (for THP-1):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and antibiotics.
-
To differentiate into macrophages, seed THP-1 cells onto glass coverslips in a 24-well plate and treat with 100-200 ng/mL PMA for 48-72 hours.
-
-
Foam Cell Induction:
-
Remove the differentiation medium and incubate the adherent macrophages with medium containing oxLDL (typically 50 µg/mL) for 24-48 hours.[20] Include a control group with no oxLDL.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells with 10% formalin or 4% paraformaldehyde for 10-15 minutes at room temperature.[21]
-
-
Oil Red O Staining:
-
Counterstaining and Mounting:
-
Wash the cells with distilled water.
-
Lightly counterstain the nuclei with Mayer's Hematoxylin for 1 minute.
-
Wash thoroughly with tap water.
-
Mount the coverslips onto glass slides using an aqueous mounting medium.
-
-
Visualization:
-
Observe the cells under a light microscope. Lipid droplets will appear as red-orange structures within the cytoplasm.
-
Macrophage Cholesterol Efflux Assay
Objective: To quantify the rate of cholesterol efflux from macrophages to an acceptor like HDL.
Materials:
-
Macrophage foam cells (prepared as in 5.1)
-
[³H]-cholesterol
-
Serum-free medium
-
High-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I) as cholesterol acceptors
-
Scintillation fluid and counter
Protocol:
-
Radiolabeling of Macrophages:
-
Incubate macrophages with medium containing [³H]-cholesterol (e.g., 1 µCi/mL) and an ACAT inhibitor (to increase the free cholesterol pool) for 24 hours.
-
-
Equilibration:
-
Wash the cells to remove excess radiolabel.
-
Incubate the cells in serum-free medium for 18-24 hours to allow for equilibration of the radiolabeled cholesterol within the cellular pools.[23]
-
-
Efflux Assay:
-
Replace the medium with serum-free medium containing the cholesterol acceptor (e.g., 50 µg/mL HDL).[24] Include a control with no acceptor.
-
Incubate for a defined period (e.g., 4-6 hours).
-
-
Quantification:
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100%.
-
Conclusion and Future Directions
This compound is an important component of oxidized LDL that actively contributes to macrophage foam cell formation and the pro-inflammatory milieu of the atherosclerotic plaque. Its uptake by macrophages and subsequent intracellular hydrolysis releases two key effector molecules: free 9(S)-HODE, which drives inflammation through GPR132 signaling, and free cholesterol, which promotes lipid droplet accumulation.
Future research should focus on several key areas:
-
Elucidating the precise downstream signaling pathways of GPR132 in macrophages to identify novel therapeutic targets for mitigating inflammation in atherosclerosis.
-
Investigating the direct effects of 9(S)-HODE on cholesterol efflux transporters to understand its impact on reverse cholesterol transport.
-
Developing specific inhibitors of nCEH1 to explore their potential in preventing foam cell formation.
-
Conducting in vivo studies to validate the role of 9(S)-HODE-CE in animal models of atherosclerosis.
A deeper understanding of the mechanisms by which 9(S)-HODE-CE and other oxidized lipids contribute to foam cell formation will be crucial for the development of new therapeutic strategies to combat atherosclerosis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Macrophage‐mediated cholesterol handling in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal Cholesterol Hydrolysis Couples Efferocytosis to Anti-Inflammatory Oxysterol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage cholesteryl ester hydrolases and hormone-sensitive lipase prefer specifically oxidized cholesteryl esters as substrates over their non-oxidized counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ahajournals.org [ahajournals.org]
- 10. The critical role of neutral cholesterol ester hydrolase 1 in cholesterol removal from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of foam cell formation in atherosclerosis - ProQuest [proquest.com]
- 15. The effect of statins on ABCA1 and ABCG1 expression in human macrophages is influenced by cellular cholesterol levels and extent of differentiation [pubmed.ncbi.nlm.nih.gov]
- 16. ABCA1 and ABCG1 Protect Against Oxidative Stress–Induced Macrophage Apoptosis During Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 20. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 23. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Impairment of Macrophage Cholesterol Efflux by Cholesterol Hydroperoxide Trafficking: Implications for Atherogenesis Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of 9(S)-HODE Cholesteryl Ester in Macrophages: A Technical Guide to its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Within the complex milieu of atherosclerotic lesions, a variety of lipid species play critical roles in the progression of the disease. Among these, oxidized cholesteryl esters are of particular interest due to their abundance and biological activity. 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester is one such molecule, found accumulated in atherosclerotic plaques. While much of the research has focused on the free fatty acid form, 9(S)-HODE, understanding the signaling cascades initiated by its cholesteryl ester precursor is crucial for a comprehensive picture of its role in macrophage biology and atherogenesis. This technical guide provides an in-depth exploration of the signaling pathways of 9(S)-HODE cholesteryl ester in macrophages, from its initial hydrolysis to its downstream nuclear receptor and G-protein coupled receptor-mediated effects.
Core Signaling Axis: From Ester to Effector
The signaling cascade of this compound in macrophages is a multi-step process that begins with its uptake and subsequent hydrolysis to release the active 9(S)-HODE molecule. Once liberated, 9(S)-HODE can then engage with at least two key signaling pathways: the G-protein coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptor gamma (PPARγ).
Step 1: Hydrolysis of this compound
The initial and rate-limiting step in the signaling of this compound is its hydrolysis within the macrophage. Studies have indicated that macrophage cholesteryl ester hydrolases show a preference for oxidized cholesteryl esters over their non-oxidized counterparts[1][2]. This suggests that this compound, once taken up by the macrophage, is a prime substrate for these enzymes. Several enzymes are implicated in the hydrolysis of cholesteryl esters in macrophages, including:
-
Neutral Cholesteryl Ester Hydrolase 1 (NCEH1): Considered a key enzyme in the hydrolysis of cholesteryl esters in human macrophage foam cells[3].
-
Hormone-Sensitive Lipase (HSL): While present in murine macrophages, its role in human macrophages is less clear[4].
-
Carboxylesterases (CES1 and CES3): These enzymes also contribute to the overall cholesteryl ester hydrolase activity in human macrophages[5].
The hydrolysis of this compound releases free cholesterol and the signaling molecule 9(S)-HODE into the cytoplasm.
Figure 1: Hydrolysis of this compound in Macrophages.
Step 2: Downstream Signaling of 9(S)-HODE
Once liberated, 9(S)-HODE acts as a signaling molecule, primarily through two distinct pathways:
A. GPR132 Signaling Pathway:
9(S)-HODE is a known ligand for GPR132 (also known as G2A), a G-protein coupled receptor highly expressed in macrophages[6][7]. Activation of GPR132 by 9(S)-HODE can initiate a pro-inflammatory cascade. In macrophages, this signaling has been shown to proceed through a MyD88-PI3K-AKT pathway, which can lead to cellular migration and the release of pro-inflammatory mediators[8].
Figure 2: 9(S)-HODE-mediated GPR132 signaling cascade in macrophages.
B. PPARγ Signaling Pathway:
9(S)-HODE is also a ligand for the nuclear receptor PPARγ[9][10]. Activation of PPARγ in macrophages generally leads to the transcription of genes involved in lipid metabolism and the suppression of inflammatory responses. A key target gene of PPARγ activation by HODEs is Fatty Acid Binding Protein 4 (FABP4)[11][12]. Increased FABP4 expression is associated with lipid accumulation and foam cell formation. PPARγ activation can also influence the expression of the scavenger receptor CD36, further contributing to lipid uptake[7].
Figure 3: 9(S)-HODE-mediated PPARγ signaling cascade in macrophages.
Quantitative Data Summary
While direct quantitative data on the effects of this compound on macrophage gene expression is limited, studies using 9(S)-HODE provide valuable insights into the potential downstream effects.
| Ligand | Cell Type | Target Gene | Fold Change (mRNA) | Reference |
| 9-HODE | THP-1 Macrophages | FABP4 | Markedly Increased | [11] |
| 9-HODE | U937 Cells | PPARγ2 | 4-fold increase | [8] |
| 9-HODE | THP-1 Monocytes | FABP4 | Markedly Increased | [11] |
| 13-HODE | THP-1 Macrophages | FABP4 | Markedly Increased | [11] |
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound to Cultured Macrophages using Albumin Complex
This protocol is adapted from general methods for delivering poorly soluble lipids to cells in culture[1][3][13].
Materials:
-
This compound (in ethanol or other suitable organic solvent)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to a concentration of 1-10 mM. Store at -20°C.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Filter-sterilize the solution through a 0.22 µm filter.
-
Complex this compound with BSA: a. In a sterile microcentrifuge tube, add the desired volume of the 10% BSA solution. b. While vortexing the BSA solution gently, slowly add the this compound stock solution to achieve the desired final concentration and molar ratio of lipid to BSA (typically ranging from 1:1 to 5:1). c. Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional vortexing to allow for complex formation.
-
Prepare treatment medium: Dilute the this compound-BSA complex into pre-warmed cell culture medium to the final desired treatment concentration.
-
Treat macrophages: Remove the existing culture medium from the macrophage cell culture and replace it with the treatment medium containing the this compound-BSA complex.
-
Incubate: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) before harvesting for downstream analysis.
Figure 4: Workflow for the preparation of 9(S)-HODE CE-albumin complex.
Protocol 2: Analysis of Target Gene Expression by Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
qPCR primers for target and housekeeping genes
Procedure:
-
RNA Extraction: Following treatment with this compound, wash macrophage monolayers with cold PBS and lyse the cells. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template. b. Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
qPCR Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Commercial Source (Example) |
| GPR132 | CAGGTCAACCTATTGGTCAAGCC | GCCTTCTCATCACCAATGGTCC | OriGene (HP200058)[5] |
| PPARG | GCTTTGGCTTTACGGAATACCA | TGAAAGCGTGTCCGTGATGA | Sino Biological (HP101555)[14] |
| FABP4 | ACGAGAGGATGATAAACTGGTGG | GCGAACTTCAGTCCAGGTCAAC | OriGene (HP205321)[7] |
| CD36 | AGTCACTGCGACATGATTAATGGT | CTGCAATACCTGGCTTTTCTC | Sino Biological (HP100079)[13] |
| NCEH1 | AAGGTCTTCTCCGAAAGTGAAGG | CCTCCGTGGATATAGATGACGC | Published Literature[1] |
| LIPE (HSL) | GACTTCCTCCGGGAGTATGTC | GCGTGAACTGGAAGCCCA | Published Literature[15] |
| CES1 | ATCCACTCTCCGAAGGGCAACT | GACAGTGTCGTCTGTTCCTCCT | OriGene (HP231082)[16] |
| CES3 | Not readily available commercially, requires custom design | Not readily available commercially, requires custom design | - |
Protocol 3: Analysis of Protein Expression by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The signaling pathways of this compound in macrophages represent a critical area of study in the context of atherosclerosis. The preferential hydrolysis of this oxidized ester and the subsequent activation of both pro-inflammatory (GPR132) and metabolic/anti-inflammatory (PPARγ) pathways highlight its dual role in macrophage function. Further research, particularly utilizing direct treatment of macrophages with this compound, is needed to fully elucidate the quantitative impact on gene and protein expression and to unravel the precise balance between these opposing signaling arms. The protocols provided in this guide offer a framework for researchers to investigate these intricate pathways and their implications for cardiovascular disease.
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin overcomes deficient lysosome-to-endoplasmic reticulum transport of cholesterol in Niemann-Pick type C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 4. youtube.com [youtube.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Liposome-mediated small RNA delivery to convert the macrophage polarity: A novel therapeutic approach to treat inflammatory uterine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-cis β-Carotene Increased Cholesterol Efflux to HDL in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Phenotyping in Atherosclerosis by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC9 represses cholesterol efflux and generation of alternatively activated macrophages in atherosclerosis development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stimulation of cholesteryl ester synthesis in macrophages by extracts of atherosclerotic human aortas and complexes of albumin/cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversible accumulation of cholesteryl esters in macrophages incubated with acetylated lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Significance of 9(S)-HODE Cholesteryl Ester in Atherosclerotic Plaques: A Technical Guide
Abstract
This technical guide provides an in-depth examination of 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester, an oxidized lipid species centrally implicated in the pathophysiology of atherosclerosis. We will explore its initial discovery within atherosclerotic lesions, detail its formation through both enzymatic and non-enzymatic pathways, and present its quantitative prevalence in diseased versus healthy tissues. Furthermore, this guide will elucidate the critical signaling pathways mediated by 9(S)-HODE that contribute to inflammation and plaque instability. Detailed experimental protocols for the extraction, identification, and quantification of this molecule are provided for researchers in lipidology and cardiovascular disease.
Introduction: An Oxidized Lipid Takes Center Stage
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances in the artery walls, forming plaques.[1] A key component in this process is the oxidation of lipoproteins, particularly low-density lipoprotein (LDL). Linoleic acid is the most abundant polyunsaturated fatty acid within human LDL.[2] Its oxidation gives rise to stable products known as hydroxyoctadecadienoic acids (HODEs).[1][3] Among these, 9(S)-HODE, particularly in its esterified form as 9(S)-HODE cholesteryl ester, has been identified as a significant bioactive molecule within atherosclerotic lesions.[4] This guide delves into the discovery, quantification, and functional role of this specific oxidized cholesteryl ester in the progression of atherosclerosis.
Discovery and Presence in Atherosclerotic Plaques
The accumulation of HODEs in human atherosclerotic lesions was first described nearly two decades ago.[1] These oxidized derivatives of linoleic acid were found to be components of both the cholesteryl ester and phospholipid fractions within the plaques.[1] Specifically, this compound was originally extracted and identified directly from these advanced atherosclerotic lesions.[4][5] While linoleic acid constitutes 40-45% of the polyunsaturated fatty acids in a plaque, a substantial portion (around 30%) of these fatty acids are oxidized, underscoring the prevalence of species like 9-HODE.[1]
Quantitative Analysis: A Marker of Disease
The presence of 9-HODE is not merely qualitative; its concentration is significantly elevated in patients with atherosclerosis, making it a strong indicator of lipid peroxidation and disease state.[2] Studies have demonstrated a dramatic increase in 9-HODE levels in the LDL of atherosclerotic patients compared to healthy individuals.
| Comparison Group | Fold Increase in 9-HODE in LDL of Atherosclerotic Patients | Reference |
| Compared to healthy volunteers of the same age group (36-47 years) | 20-fold | [2] |
| Compared to young healthy individuals | 30 to 100-fold | [2] |
| Compared to 'healthy' individuals of the same older age group (69-94 years) | 2 to 3-fold | [2] |
Table 1: Quantitative Comparison of 9-HODE Levels in LDL.
Formation of 9(S)-HODE
The generation of 9-HODE from linoleic acid can occur through several distinct pathways. The precise origin of the 9(S)-HODE moiety in cholesteryl esters found in plaques—whether from enzymatic or random oxidation—remains a subject of investigation.[4][5]
-
Enzymatic Pathways:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes can metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HPODEs), which are then rapidly reduced to HODEs.[6]
-
Cytochrome P450: Microsomal cytochrome P450 enzymes also convert linoleic acid into a mix of 9-HPODE and 13-HPODE, which are subsequently reduced to their corresponding HODE forms.[6][7]
-
-
Non-Enzymatic Pathways:
Caption: Formation pathways of this compound.
Biological Role and Signaling in Atherosclerosis
In the context of advanced atherosclerosis, 9-HODE is not a passive bystander but an active signaling molecule that promotes disease progression. Its effects are mediated through specific cellular receptors.
-
GPR132 (G2A) Signaling: In later stages of atherosclerosis, the pro-inflammatory effects of 9-HODE are mediated through the G protein-coupled receptor 132 (GPR132).[1][3] This interaction promotes apoptosis, leading to an acellular, fragile plaque that is more prone to rupture—the primary cause of clinical events like myocardial infarction.[1][3]
Caption: Pro-inflammatory signaling of 9(S)-HODE via GPR132.
-
PPAR Activation: 9-HODE and its counterparts can directly activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ.[6][7] This activation can induce the transcription of genes involved in lipid uptake and stimulate the maturation of monocytes into macrophages, a critical step in foam cell formation and plaque development.[6]
Caption: 9(S)-HODE signaling through PPAR activation.
Experimental Protocols
Accurate analysis of this compound requires a multi-step process involving extraction, hydrolysis, purification, and detection.
General Analytical Workflow
The overall process involves extracting total lipids, liberating the HODE moiety from its ester linkage, purifying the free acid, and then performing chromatographic separation and mass spectrometric identification.
Caption: General workflow for 9-HODE analysis from biological samples.
Detailed Methodologies
A. Total Lipid Extraction (Folch Method)
-
Homogenize 0.5 to 1.0 gram of tissue in an ice-cold tube containing 20 mL of Folch solution (chloroform:methanol, 2:1 v/v).[8]
-
Vortex vigorously for 1 minute and allow the mixture to stand under nitrogen for 1 hour at room temperature, with occasional vortexing.[8]
-
Add 4 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.[8]
-
Carefully collect the lower organic phase, which contains the total lipids, avoiding the protein interface.
B. Alkaline Hydrolysis (Saponification)
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in 2-4 mL of methanol containing an antioxidant (e.g., 5 mg BHT/100 mL).[8]
-
Add an equal volume of 15% potassium hydroxide (KOH) and incubate in a water bath at 37-40°C for 30 minutes to hydrolyze the cholesteryl esters and phospholipids.[8][9]
-
Acidify the solution to pH 3 with 1 N HCl to protonate the free fatty acids.[8]
C. Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by pH 3 water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the HODEs and other fatty acids with a non-polar solvent like ethyl acetate or methanol.
-
Evaporate the solvent before analysis.
D. Chromatographic Separation and Detection
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS):
-
For definitive identification and quantification, HPLC is coupled to a mass spectrometer (LC-MS/MS or LC-Q-TOFMS).
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used.
-
Quantification: Isotope dilution with a deuterated internal standard (e.g., 13-HODE-d4) is the gold standard for accurate quantification.[9] The method can achieve limits of quantitation in the nanomolar range (9.7–35.9 nmol/L).[9]
-
Conclusion
The discovery of this compound within atherosclerotic plaques has shifted our understanding of the role of oxidized lipids from mere markers of oxidative stress to active participants in disease progression. Its significant upregulation in atherosclerotic patients and its ability to trigger pro-inflammatory and pro-apoptotic signaling pathways, such as those involving GPR132 and PPARs, highlight its importance. The detailed analytical methods provided herein offer a robust framework for researchers to further investigate the roles of 9(S)-HODE and other oxidized lipids, paving the way for the development of novel diagnostic markers and therapeutic strategies targeting the complex interplay of lipid oxidation and inflammation in cardiovascular disease.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
9(S)-HODE cholesteryl ester as a metabolite of linoleic acid metabolism
An In-depth Technical Guide on 9(S)-HODE Cholesteryl Ester as a Metabolite of Linoleic Acid Metabolism
For: Researchers, Scientists, and Drug Development Professionals
Abstract
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester is a significant metabolite of linoleic acid found accumulated in atherosclerotic lesions. Its formation arises from both enzymatic pathways, involving lipoxygenases, and non-enzymatic free radical-mediated oxidation of linoleoyl cholesteryl esters, particularly within low-density lipoproteins (LDL). This guide provides a comprehensive overview of this compound, detailing its formation, methods for its detection and quantification, and its role in the pathophysiology of atherosclerosis. We present quantitative data on its prevalence, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways. A key aspect of its biological activity appears to be its hydrolysis to the free acid, 9(S)-HODE, which acts as a signaling molecule through receptors such as GPR132 and peroxisome proliferator-activated receptors (PPARs), influencing inflammatory responses and foam cell formation.
Introduction
Linoleic acid is the most abundant polyunsaturated fatty acid in human low-density lipoproteins (LDL). Its oxidation is a critical event in the development of atherosclerosis.[1] The oxidation of linoleic acid gives rise to various products, including hydroperoxides that are subsequently reduced to stable hydroxy derivatives known as hydroxyoctadecadienoic acids (HODEs).[1] 9(S)-HODE, and its corresponding cholesteryl ester, are found in high concentrations in oxidized LDL and atherosclerotic plaques.[2][3] The presence of these oxidized lipids is not merely a marker of oxidative stress but also an active contributor to the disease's progression by modulating gene expression and cellular functions within the arterial wall.[4][5] This document serves as a technical resource for professionals engaged in cardiovascular research and drug development, offering detailed information on the biochemistry and cell biology of this compound.
Formation and Metabolism
The formation of this compound can occur through two primary routes:
-
Enzymatic Oxidation: Lipoxygenase enzymes can directly oxygenate linoleic acid that is already esterified to cholesterol.[6] Alternatively, free linoleic acid can be converted to 9(S)-HODE by lipoxygenases, cyclooxygenases, or cytochrome P450 enzymes, and subsequently esterified to cholesterol by acyl-CoA:cholesterol acyltransferase (ACAT) in cells like macrophages.[6][7]
-
Non-Enzymatic Oxidation: Under conditions of oxidative stress, the linoleic acid moiety of cholesteryl linoleate within LDL particles can undergo free-radical-induced peroxidation, leading to the formation of a racemic mixture of 9-HODE cholesteryl esters.[7]
Once inside the cell, particularly in macrophages, this compound can be hydrolyzed by neutral cholesteryl ester hydrolase (NCEH) to release free 9(S)-HODE and cholesterol.[8][9] This hydrolysis is a critical step, as the free 9(S)-HODE is the primary signaling-active molecule.[2]
Quantitative Data
The accumulation of HODEs is a hallmark of atherosclerosis. While specific quantitative data for the cholesteryl ester form is sparse, studies measuring the total amount of 9-HODE (after hydrolysis of esters) in LDL provide a clear indication of its significance.
Table 1: 9-HODE Levels in Low-Density Lipoprotein (LDL)
| Condition | Age Group | Fold Increase in 9-HODE vs. Healthy Controls | Citation(s) |
| Atherosclerosis | 36-47 years | ~20-fold | [1][2] |
| Atherosclerosis | 69-94 years | 30 to 100-fold (vs. young healthy) | [1] |
| Atherosclerosis | 69-94 years | 2 to 3-fold (vs. age-matched healthy) | [1] |
Table 2: Bioactivity of 9(S)-HODE (Free Acid)
| Biological Effect | Effective Concentration | Cell Type | Citation(s) |
| PPARα and PPARγ Transactivation | 68 µM | Mouse Aortic Endothelial Cells | [10] |
| Monocyte Chemotaxis | 10 µM | Primary Human Monocytes | [10] |
Signaling Pathways
The biological effects of this compound are primarily mediated by its hydrolysis product, 9(S)-HODE. Esterified HODEs have been shown not to activate the G protein-coupled receptor GPR132.[2]
GPR132 Signaling Pathway
9(S)-HODE is a potent ligand for GPR132, a receptor highly expressed in macrophages within atherosclerotic plaques.[2] Activation of GPR132 by 9(S)-HODE is associated with pro-inflammatory effects, contributing to the progression of atherosclerotic lesions.[2]
Caption: Hydrolysis of this compound is required for GPR132 activation.
PPARγ Signaling Pathway
9(S)-HODE also functions as a ligand for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a nuclear receptor that plays a complex role in inflammation and lipid metabolism.[4] Activation of PPARγ by 9(S)-HODE can lead to the increased expression of genes involved in lipid uptake, such as the scavenger receptor CD36, potentially contributing to foam cell formation.[4]
Caption: 9(S)-HODE activates the nuclear receptor PPARγ, regulating gene expression.
Experimental Protocols
Protocol for Synthesis of this compound Standard
This protocol involves a two-step process: enzymatic synthesis of 9(S)-HODE followed by its esterification to cholesterol.
Step 1: Enzymatic Synthesis of 9(S)-HODE
-
Substrate Preparation: Prepare a solution of linoleic acid in an appropriate buffer (e.g., borate buffer, pH 9.0).
-
Enzymatic Reaction: Add a lipoxygenase enzyme that produces 9(S)-HODE (e.g., specific isoforms from tomato or potato). Incubate at room temperature with gentle agitation, allowing for the conversion of linoleic acid to 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HPODE).
-
Reduction: Reduce the resulting 9(S)-HPODE to 9(S)-HODE using a reducing agent like stannous chloride (SnCl₂) or sodium borohydride.[3]
-
Purification: Purify the 9(S)-HODE from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Step 2: Esterification to Cholesterol
-
Activation of 9(S)-HODE: Convert the purified 9(S)-HODE to its acyl-CoA derivative using acyl-CoA synthetase in the presence of ATP and Coenzyme A.
-
Esterification Reaction: Incubate the 9(S)-HODE-CoA with cholesterol in the presence of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme, present in macrophage membrane preparations, will catalyze the formation of this compound.[6]
-
Purification: Purify the final product, this compound, using normal-phase HPLC or SPE. The purity can be confirmed by LC-MS/MS.
Protocol for Extraction and Quantification from Biological Samples
This protocol outlines the extraction of this compound from plasma or tissue homogenates and its quantification by LC-MS/MS.
-
Lipid Extraction:
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d4-9-HODE cholesteryl ester).
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture (Folch method).[11]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Class Separation:
-
Re-dissolve the dried lipid extract in a small volume of a non-polar solvent like chloroform or hexane.
-
Apply the sample to an aminopropyl silica SPE cartridge.[11]
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.
-
Elute the cholesteryl ester fraction with a solvent of intermediate polarity, such as a mixture of hexane and diethyl ether.
-
Dry the eluted fraction under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in a suitable solvent for reverse-phase chromatography (e.g., methanol/isopropanol).
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient elution with mobile phases consisting of water, acetonitrile, and isopropanol with an additive like ammonium acetate to facilitate ionization.
-
Perform mass spectrometric detection in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the transition from the parent ion of this compound to a characteristic product ion (e.g., the cholestadiene fragment at m/z 369.3).
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Experimental and Analytical Workflow
The comprehensive analysis of this compound in a research setting involves several key stages, from sample collection to data interpretation.
Caption: Workflow for the analysis of this compound from biological samples.
Conclusion
This compound is a key oxidized lipid that accumulates in atherosclerotic lesions and is indicative of oxidative stress and lipid peroxidation. Its biological significance largely stems from its role as a precursor to the signaling molecule 9(S)-HODE, which modulates inflammatory and metabolic pathways through receptors like GPR132 and PPARγ. Understanding the formation, quantification, and biological actions of this metabolite is crucial for developing novel therapeutic strategies aimed at mitigating the progression of atherosclerosis. The protocols and pathways detailed in this guide provide a foundational resource for researchers in this field.
References
- 1. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesteryl ester hydroperoxides increase macrophage CD36 gene expression via PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of lipoxygenase products into cholesteryl esters by acyl-CoA:cholesterol acyltransferase in cholesterol-rich macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 8. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | NCEH1 hydrolyzes cholesterol esters [reactome.org]
- 10. caymanchem.com [caymanchem.com]
- 11. cambridge.org [cambridge.org]
GPR132 Receptor Activation by 9(S)-HODE and its Cholesteryl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing G protein-coupled receptor (GPCR) family.[1] It is predominantly expressed in immune cells such as macrophages and lymphocytes.[2][3] GPR132 is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[3][4][5] The receptor is activated by certain oxidized metabolites of polyunsaturated fatty acids, with 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), a derivative of linoleic acid, being a key endogenous ligand.[3][6] This technical guide provides an in-depth overview of the activation of GPR132 by 9(S)-HODE and investigates the activity of its cholesteryl ester, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Ligand Activation of GPR132: 9(S)-HODE vs. 9(S)-HODE Cholesteryl Ester
Current research indicates a significant difference in the ability of 9(S)-HODE and its cholesteryl ester to activate GPR132. While 9(S)-HODE is a potent agonist, its cholesteryl ester form exhibits minimal to no activity.
Studies have shown that oxidized free fatty acids, and not their esterified counterparts, are responsible for GPR132 activation.[7] One key study demonstrated that 9(S)-HODE in its cholesteryl ester form showed little activity in inducing intracellular calcium mobilization, a primary readout for GPR132 activation.[7] This suggests that the free carboxyl group of the fatty acid is crucial for receptor binding and activation.
Data Presentation
The following tables summarize the quantitative and qualitative data on the activation of GPR132 by 9(S)-HODE and its cholesteryl ester.
Table 1: Quantitative Activation Data for GPR132 by 9(S)-HODE
| Assay Type | Cell Line | Parameter | Value (µM) |
| Calcium Mobilization | CHO-G2A | EC50 | ~2 |
EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Qualitative Activation Data for GPR132 by this compound
| Assay Type | Ligand | Activity |
| Calcium Mobilization | This compound | Little to no activity |
GPR132 Signaling Pathways
Upon activation by 9(S)-HODE, GPR132 couples to multiple G protein signaling pathways, leading to diverse cellular responses. The primary pathways identified are Gαq, Gαi, and the G protein-independent β-arrestin pathway.
Gαq Signaling Pathway
Activation of the Gαq pathway by GPR132 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Caption: GPR132 Gαq signaling pathway activated by 9(S)-HODE.
Gαi Signaling Pathway
GPR132 activation also couples to the Gαi pathway, which inhibits the activity of adenylyl cyclase (AC).[7] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.[7]
Caption: GPR132 Gαi signaling pathway leading to cAMP inhibition.
β-Arrestin Recruitment
In addition to G protein-mediated signaling, agonist binding to GPR132 can induce the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, and can also initiate distinct signaling cascades.
Caption: GPR132-mediated β-arrestin recruitment and downstream events.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR132 activation via the Gαq pathway.
Caption: Experimental workflow for a calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing GPR132 into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubation with Dye: Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
Washing: Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of 9(S)-HODE and this compound in the assay buffer. Add the compounds to the respective wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
cAMP Accumulation Assay
This assay is used to determine the activation of the Gαi pathway by measuring the inhibition of forskolin-stimulated cAMP production.
Caption: Experimental workflow for a cAMP accumulation assay.
Detailed Steps:
-
Cell Culture: Seed GPR132-expressing cells into a 96-well plate and incubate for 24-48 hours.
-
Compound Pre-treatment: Remove the culture medium and add the assay buffer containing various concentrations of 9(S)-HODE or this compound. Incubate for a short period (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) to stimulate cAMP production. Incubate for a further 15-30 minutes.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using a commercially available kit based on principles such as competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen). The signal will be inversely proportional to the amount of cAMP produced.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132 receptor.
Caption: Experimental workflow for a β-arrestin recruitment assay.
Detailed Steps:
-
Cell Line: Utilize a commercially available cell line (e.g., PathHunter®) that co-expresses GPR132 fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Cell Plating: Plate the cells in a white, opaque 96-well plate suitable for luminescence measurements and incubate for 24-48 hours.
-
Compound Addition: Add serial dilutions of 9(S)-HODE or this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the detection reagent containing the substrate for the reporter enzyme.
-
Luminescence Measurement: After a further incubation period as recommended by the manufacturer, measure the luminescence using a plate reader. The light output is directly proportional to the extent of β-arrestin recruitment.
Conclusion
The G protein-coupled receptor GPR132 is a key receptor for the oxidized fatty acid 9(S)-HODE. Activation of GPR132 by 9(S)-HODE triggers multiple downstream signaling pathways, including Gαq-mediated calcium mobilization, Gαi-mediated inhibition of cAMP production, and β-arrestin recruitment. In contrast, the cholesteryl ester of 9(S)-HODE demonstrates little to no activity, highlighting the importance of the free carboxyl group for ligand binding and receptor activation. This distinction is critical for researchers and drug development professionals investigating the physiological and pathological roles of GPR132 and designing therapeutic interventions targeting this receptor. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacology of GPR132 and the identification of novel ligands.
References
- 1. rcsb.org [rcsb.org]
- 2. GPR132 - Wikipedia [en.wikipedia.org]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactate‐Activated GPR132‐Src Signal Induces Macrophage Senescence and Aggravates Atherosclerosis Under Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsartor.org [gsartor.org]
The Pro-inflammatory Role of 9(S)-HODE Cholesteryl Ester in Vascular Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidized derivatives of linoleic acid, particularly 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), are increasingly recognized for their contributions to vascular inflammation and the pathogenesis of atherosclerosis. While the pro-inflammatory effects of free 9(S)-HODE are well-documented, its esterification to cholesterol, forming 9(S)-HODE cholesteryl ester, presents a distinct molecular entity with unique implications for vascular cell function. This technical guide provides an in-depth analysis of the pro-inflammatory effects of this compound in vascular cells. It consolidates current understanding of the signaling pathways involved, presents available quantitative data, details relevant experimental protocols, and offers visual representations of the key molecular interactions.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and inflammatory cells within the arterial wall. Oxidized low-density lipoprotein (oxLDL) is a primary driver of this process, and oxidized cholesteryl esters are a major component of oxLDL.[1][2] Among these, this compound, formed from the oxidation of cholesteryl linoleate, is found in atherosclerotic lesions and is implicated in the pro-inflammatory activation of vascular cells, including endothelial cells, macrophages, and smooth muscle cells.[3][4] Understanding the specific molecular mechanisms by which this compound elicits these effects is crucial for the development of targeted therapeutic interventions.
Pro-inflammatory Signaling Pathways of Oxidized Cholesteryl Esters
While direct evidence for the signaling of this compound is still emerging, research on the broader class of oxidized cholesteryl esters (OxCEs) provides significant insights into its likely mechanisms of action. It is important to note a critical distinction from its free fatty acid counterpart: 9-HODE in its cholesteryl ester form demonstrates significantly reduced activity on the G2A (GPR132) receptor, a key mediator of free 9-HODE's pro-inflammatory effects.[5] This suggests that this compound likely exerts its influence through alternative pathways.
The primary signaling cascades implicated in the pro-inflammatory response to OxCEs in vascular cells include Toll-like receptor 4 (TLR4) and peroxisome proliferator-activated receptors (PPARs).
Toll-like Receptor 4 (TLR4) Signaling
Oxidized cholesteryl esters have been shown to activate macrophages via TLR4.[2] This interaction initiates a downstream signaling cascade that results in the production of reactive oxygen species (ROS) and the secretion of inflammatory cytokines.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Oxidized cholesteryl esters are known to activate PPARs, particularly PPARα and PPARγ.[6][7] In macrophages, this can lead to the upregulation of the scavenger receptor CD36, which in turn increases the uptake of oxidized LDL, contributing to foam cell formation.[6] While PPAR activation can have anti-inflammatory effects in some contexts, its role in OxCE-mediated signaling in atherosclerosis appears to be complex and can contribute to disease progression.
Quantitative Data on Pro-inflammatory Effects
Direct quantitative data for this compound is limited. However, studies on related oxidized lipids and general OxCEs provide valuable context for its potential pro-inflammatory potency.
| Vascular Cell Type | Treatment | Parameter Measured | Observed Effect | Reference |
| Human Macrophages | Oxidized Cholesteryl Ester Hydroperoxides (CEOOH) | CD36 mRNA | 2.5-fold increase | [6] |
| Human Macrophages | Oxidized LDL or CEOOH | PPRE Transcription (with PPARα or γ) | 2 to 4-fold increase | [6] |
| THP-1 Monocytes/Macrophages | 9-HODE and 13-HODE (30 µM) | FABP4 mRNA | Significant increase | [8] |
| Vascular Smooth Muscle Cells | 13-HPODE | VCAM-1 Promoter Activation | Dose-dependent increase | [9] |
| Human Endothelial Cells | Palmitic Acid (variable levels) | Inflammatory genes (IL-6, MCP-1, ICAM-1, VCAM-1) | Significant upregulation | [10] |
Experimental Protocols
The following are generalized protocols for investigating the pro-inflammatory effects of oxidized cholesteryl esters on vascular cells. These can be adapted for the specific study of this compound.
Cell Culture and Treatment
-
Cell Lines: Human Aortic Endothelial Cells (HAECs), Human Umbilical Vein Endothelial Cells (HUVECs), THP-1 (human monocytic cell line), primary human monocyte-derived macrophages, and Human Aortic Smooth Muscle Cells (HASMCs) are commonly used.
-
Culture Conditions: Cells are maintained in their respective recommended media, typically supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound, synthesized or commercially sourced, is dissolved in an appropriate vehicle (e.g., ethanol or DMSO) and then diluted in culture medium to the desired final concentration. A vehicle control should always be included. Treatment duration can range from a few hours to 48 hours depending on the endpoint being measured.
Analysis of Gene Expression
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of pro-inflammatory genes.
-
Procedure:
-
After treatment, total RNA is extracted from the cells using a commercial kit.
-
RNA quality and quantity are assessed using spectrophotometry.
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
qRT-PCR is performed using gene-specific primers for target genes (e.g., IL-6, TNF-α, MCP-1, VCAM-1, ICAM-1, CD36) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
Analysis of Protein Expression and Secretion
-
Methods: Western blotting for intracellular proteins and Enzyme-Linked Immunosorbent Assay (ELISA) for secreted proteins.
-
Western Blotting Procedure:
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-NF-κB, IκBα, p-p38, p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
-
-
ELISA Procedure:
-
Cell culture supernatants are collected after treatment.
-
The concentrations of secreted cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) are measured using commercial ELISA kits according to the manufacturer's instructions.
-
NF-κB Activation Assay
-
Method: Immunofluorescence microscopy to visualize the nuclear translocation of NF-κB.
-
Procedure:
-
Cells are grown on coverslips and treated with this compound.
-
Cells are fixed, permeabilized, and blocked.
-
Cells are incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope. Increased nuclear localization of p65 indicates NF-κB activation.
-
Conclusion and Future Directions
This compound, as a significant component of oxidized LDL, is poised to be a key player in the inflammatory processes that drive atherosclerosis. While its diminished activity on the GPR132 receptor distinguishes it from its free fatty acid form, its likely engagement of TLR4 and PPAR signaling pathways in vascular cells underscores its pro-inflammatory potential. Future research should focus on delineating the specific signaling events initiated by this compound to better understand its unique contribution to vascular inflammation. The development of more specific tools and assays to study this molecule will be instrumental in validating its role as a therapeutic target for cardiovascular disease.
References
- 1. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. gsartor.org [gsartor.org]
- 6. Cholesteryl ester hydroperoxides increase macrophage CD36 gene expression via PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPAR-alpha and PPAR-gamma activators induce cholesterol removal from human macrophage foam cells through stimulation of the ABCA1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling mechanisms of nuclear factor-kappab-mediated activation of inflammatory genes by 13-hydroperoxyoctadecadienoic acid in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid Variability Induces Endothelial Dysfunction by Increasing Inflammation and Oxidative Stress [e-enm.org]
Methodological & Application
Application Note: Quantitative Analysis of 9(S)-HODE Cholesteryl Ester using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It can be formed through enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenases (COX), or via non-enzymatic free radical-mediated peroxidation.[1] When esterified to cholesterol, it forms 9(S)-HODE cholesteryl ester, a component found in oxidized low-density lipoprotein (oxLDL) and atherosclerotic lesions.[2][3][4] The presence and concentration of this compound in biological matrices are of significant interest as potential biomarkers for oxidative stress and inflammatory diseases such as atherosclerosis.[5][6] This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of 9(S)-HODE Formation and Action
The formation of 9(S)-HODE from linoleic acid is a key step in lipid signaling pathways associated with inflammation and atherosclerosis. Both enzymatic and non-enzymatic pathways contribute to its production. Once formed, 9(S)-HODE can be esterified to cholesterol and can also act as a signaling molecule by activating various receptors, influencing gene expression and cellular responses.
Experimental Workflow
The analysis of this compound from biological samples involves several critical steps, from sample preparation to data acquisition and analysis. A robust workflow is essential for accurate and reproducible results.
Experimental Protocols
This section details the methodology for the extraction, chromatographic separation, and mass spectrometric detection of this compound.
Sample Preparation: Lipid Extraction
| Step | Procedure |
| 1. Homogenization | Homogenize tissue samples in a suitable buffer. For plasma or serum, proceed directly to the next step. |
| 2. Internal Standard | Spike the sample with an appropriate internal standard. A suitable choice would be d7-cholesteryl oleate or another cholesteryl ester not endogenously present in high amounts. |
| 3. Extraction | Perform lipid extraction using a modified Folch method (chloroform:methanol, 2:1 v/v) or a methyl-tert-butyl ether (MTBE) based method for a safer alternative. |
| 4. Phase Separation | Add water or an aqueous salt solution to induce phase separation. |
| 5. Collection | Collect the lower organic phase (Folch) or the upper organic phase (MTBE) containing the lipids. |
| 6. Drying | Evaporate the solvent to dryness under a stream of nitrogen. |
| 7. Reconstitution | Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol:isopropanol, 1:1 v/v). |
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS)
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the key mass spectrometry parameters for the quantification of this compound. The exact mass of this compound (C45H76O3) is 664.579. The precursor ion will likely be the ammonium adduct [M+NH4]+. A characteristic fragmentation of cholesteryl esters is the neutral loss of the fatty acid, resulting in the cholestadienyl cation at m/z 369.3.[7][8][9][10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 682.6 [M+NH4]+ | 369.3 | 15-25 |
| Internal Standard (e.g., d7-Cholesteryl Oleate) | 697.7 [M+NH4]+ | 376.3 | 15-25 |
Note: Collision energy should be optimized for the specific instrument used.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by LC-MS/MS. The described methodology, from sample preparation to data acquisition, is designed to offer high sensitivity and specificity for the quantification of this important lipid species in various biological matrices. This protocol can be a valuable tool for researchers investigating the role of lipid oxidation in the pathophysiology of inflammatory diseases and atherosclerosis.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. LIPID MAPS [lipidmaps.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Oxidized Cholesteryl Esters using 9(S)-HODE Cholesteryl Ester as a Lipidomics Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized cholesteryl esters (oxCEs) are increasingly recognized as important biomarkers and bioactive lipids in a variety of diseases, particularly in atherosclerosis and other inflammatory conditions. Accurate quantification of these lipid species is crucial for understanding their pathological roles and for the development of novel diagnostic and therapeutic strategies. 9(S)-Hydroxy-10(E),12(Z)-octadecadienoate (HODE) cholesteryl ester is a specific oxCE found in atherosclerotic lesions, originating from either enzymatic lipoxygenation or random lipid peroxidation.[1][2][3] Its stable structure and close resemblance to endogenous oxCEs make 9(S)-HODE cholesteryl ester an excellent internal standard for the quantification of a panel of oxidized cholesteryl esters in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of oxCEs in plasma samples.
Product Specifications
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | Cholesterol 9(S)-hydroxy-10(E),12(Z)-octadecadienoate |
| Molecular Formula | C₄₅H₇₆O₃ |
| Molecular Weight | 665.1 g/mol [2][3] |
| Purity | >98% |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] |
| Solubility | Soluble in ethanol, DMF, and DMSO at concentrations >50 mg/mL.[2][3] |
Experimental Protocol
This protocol outlines a robust method for the extraction and quantification of oxidized cholesteryl esters from human plasma using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
Human Plasma (collected with EDTA)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Water (LC-MS grade)
-
Nitrogen gas
-
2-Propanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
Sample Preparation: Lipid Extraction
A modified Folch extraction method is recommended for the extraction of total lipids from plasma. To prevent auto-oxidation during sample preparation, all solvents should be purged with nitrogen and contain an antioxidant such as BHT (0.005% w/v).
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Spike with Internal Standard: To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution in ethanol). The optimal amount of internal standard should be determined during method validation to be within the linear range of the assay and comparable to the expected levels of endogenous analytes.
-
Add Extraction Solvent: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of LC-MS grade water to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as 2-propanol:acetonitrile:water (40:50:10, v/v/v).
LC-MS/MS Analysis
The analysis is performed using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/2-Propanol (90:10, v/v) with 10 mM Ammonium Formate |
| Gradient | 50% B to 100% B over 15 min, hold at 100% B for 5 min, re-equilibrate at 50% B for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions for this compound and Representative Oxidized Cholesteryl Esters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 9(S)-HODE-CE (IS) | 682.6 [M+NH₄]⁺ | 369.3 | 50 | 15 |
| CE 18:2-OOH | 682.6 [M+NH₄]⁺ | 369.3 | 50 | 15 |
| CE 18:2-OH | 666.6 [M+NH₄]⁺ | 369.3 | 50 | 15 |
| CE 20:4-OOH | 706.6 [M+NH₄]⁺ | 369.3 | 50 | 15 |
| CE 20:4-OH | 690.6 [M+NH₄]⁺ | 369.3 | 50 | 15 |
Note: The precursor ion for cholesteryl esters is typically the ammonium adduct ([M+NH₄]⁺) in positive ESI mode. The characteristic product ion at m/z 369.3 corresponds to the dehydrated cholesterol backbone ([Cholesterol-H₂O+H]⁺). Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the endogenous oxidized cholesteryl ester to the peak area of the this compound internal standard. A calibration curve should be prepared using authentic standards of the analytes of interest to determine their absolute concentrations.
Table 3: Example Method Validation Data (for illustrative purposes)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 8% |
| Inter-day Precision (%CV) | < 15% | 12% |
| Recovery (%) | 85-115% | 95% |
Visualizations
Caption: Experimental workflow for the quantification of oxidized cholesteryl esters.
Caption: Simplified pathway of 9(S)-HODE-CE formation in atherosclerosis.
Conclusion
This compound is a highly suitable internal standard for the accurate and precise quantification of oxidized cholesteryl esters in biological matrices. The detailed protocol provided in this application note, coupled with rigorous method validation, will enable researchers to obtain reliable quantitative data for advancing our understanding of the role of these lipids in health and disease.
References
Application Notes and Protocols: Extraction and Analysis of 9(S)-HODE Cholesteryl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) is an oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.[1] When esterified to cholesterol, it forms 9(S)-HODE cholesteryl ester. This lipid species is a significant biomarker for oxidative stress and is implicated in the pathology of various diseases, including atherosclerosis, diabetes, and certain cancers.[2][3][4] The generation of HODEs increases in conditions of oxidative stress, and these molecules are abundant in atherosclerotic lesions.[4] Accurate quantification of this compound in biological matrices like plasma, serum, or tissue is critical for understanding its physiological and pathological roles.
This document provides detailed protocols for the extraction of intact this compound, as well as for the quantification of total 9(S)-HODE following chemical hydrolysis. It also includes typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for analysis and summarizes relevant quantitative data from the literature.
Section 1: Experimental Protocols
Two primary strategies are presented: the first isolates the intact cholesteryl ester for direct analysis, while the second employs hydrolysis to release the 9-HODE fatty acid from all esterified forms, allowing for the measurement of total 9-HODE.
Protocol 1: Extraction of Intact this compound from Plasma
This protocol is designed to isolate the nonpolar lipid fraction containing cholesteryl esters, separating them from more polar lipids and other plasma components.
1.1. Materials and Reagents
-
Biological sample (e.g., EDTA plasma)
-
Internal Standard (IS): e.g., d4-9(S)-HODE Cholesteryl Ester
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.9% Sodium Chloride (NaCl) solution or Phosphate-Buffered Saline (PBS)[1][5]
-
Solid-Phase Extraction (SPE) Cartridges: Aminopropyl-bonded silica or silica, 100-500 mg[6][7]
-
Hexane, HPLC grade
-
Methyl-tert-butyl ether (MTBE) or Isopropanol, HPLC grade[5][7]
-
Nitrogen gas for evaporation
-
Autosampler vials with inserts
1.2. Procedure
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
-
Total Lipid Extraction (Modified Bligh-Dyer): [5]
-
Add 600 µL of a 1:2 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of chloroform and vortex for 30 seconds.
-
Add 200 µL of 0.9% NaCl or PBS and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer to a new clean glass tube. Avoid disturbing the protein interface.
-
-
Solid-Phase Extraction (SPE) for Cholesteryl Ester Isolation: [5][7]
-
Column Conditioning: Pre-wash a silica SPE cartridge with 2-3 mL of hexane.
-
Sample Loading: Evaporate the collected organic layer from step 2.6 to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in ~200 µL of hexane or toluene and load it onto the conditioned SPE cartridge.[5]
-
Elution:
-
Elute the cholesteryl ester fraction with 4-5 mL of hexane or a hexane/MTBE (200:3, v/v) mixture.[7] This fraction will contain the nonpolar lipids, including this compound. Other lipid classes can be eluted subsequently with solvents of increasing polarity if desired.
-
-
Collection: Collect the eluate in a clean glass tube.
-
-
Final Sample Preparation for LC-MS/MS:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC-MS method (e.g., 95% methanol or mobile phase).[5]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Quantification of Total 9(S)-HODE via Saponification
This protocol measures the total amount of 9(S)-HODE by first hydrolyzing the ester bond to release the free fatty acid.
2.1. Materials and Reagents
-
All materials from Protocol 1
-
Internal Standard (IS): e.g., d4-9(S)-HODE[8]
-
Hydrochloric Acid (HCl), for acidification
-
Diethyl ether or Hexane, HPLC grade
2.2. Procedure
-
Total Lipid Extraction:
-
Perform the total lipid extraction as described in Protocol 1 (steps 2.1-2.6). Add the d4-9(S)-HODE internal standard at the beginning.
-
-
Saponification (Alkaline Hydrolysis): [8]
-
Evaporate the collected organic layer to dryness under nitrogen.
-
Add 0.5 mL of 0.4N KOH in 80% methanol to the dried extract.
-
Cap the tube, vortex, and incubate at 60°C for 60 minutes to hydrolyze the cholesteryl esters.
-
-
Extraction of Free Fatty Acids:
-
After incubation, cool the sample tube on ice.
-
Add 2 mL of PBS.[8]
-
Acidify the mixture to pH ~3-4 by adding concentrated HCl dropwise.[1][8]
-
Add 3-5 mL of hexane or diethyl ether, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5-10 minutes.[8][9]
-
Carefully transfer the upper organic layer containing the free fatty acids to a new clean glass tube.
-
Repeat the extraction once more and combine the organic layers.
-
-
Final Sample Preparation for LC-MS/MS:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample as described in Protocol 1 (step 4.2) for LC-MS/MS analysis.
-
Protocol 3: Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the preferred method for sensitive and specific quantification.
3.1. Recommended LC-MS/MS Parameters
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.[3]
-
Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile.[3]
-
Flow Rate: 300-400 µL/min.
-
Gradient: A typical gradient would start at ~70% B, increasing to 98-100% B over several minutes to elute the lipids.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
9-HODE: The precursor ion [M-H]⁻ is m/z 295.2. A specific product ion for 9-HODE is m/z 171.1.[8][10]
-
d4-9-HODE (IS): The precursor ion [M-H]⁻ is m/z 299.2, with a corresponding product ion of m/z 172.1.[8]
-
Intact 9-HODE Cholesteryl Ester: Analysis would typically be done in positive ion mode. The precursor ion would correspond to the [M+NH₄]⁺ or [M+H-H₂O]⁺ adduct. Fragmentation would yield a characteristic cholesterol fragment at m/z 369.
-
Section 2: Workflow and Pathway Diagrams
Visual representations of the experimental process and the biological context of 9(S)-HODE.
Caption: Workflow for the extraction and analysis of this compound.
Caption: Simplified signaling pathways activated by 9(S)-HODE.
Section 3: Quantitative Data
The concentration of 9-HODE and its esters can vary significantly based on the biological matrix, species, and physiological or pathological state. The following table summarizes representative data from published studies. Note that many studies measure total HODE content after hydrolysis rather than the intact ester.
| Analyte Measured | Biological Matrix | Condition / Model | Concentration / Change | Reference |
| Total 9-HODE & 13-HODE | Rat Plasma | Baseline | 9-HODE: 84.0 nmol/L13-HODE: 138.6 nmol/L | [11] |
| Total 9-HODE & 13-HODE | Human Plasma | Healthy Cyclists | 3.1-fold increase post-75km cycling | [3] |
| Cholesteryl Linoleate (CE 18:2) | Human Plasma | Preadolescents (9-12 yrs) | ~358 pmol/µL (41% of total CEs) | [12] |
| Total HODEs | Human Plasma | Alzheimer's Disease | Elevated vs. healthy subjects | [2] |
Section 4: Troubleshooting
Low recovery or high variability are common challenges in lipid analysis. This logic diagram outlines a basic troubleshooting process.
Caption: Logic diagram for troubleshooting common issues in 9-HODE analysis.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Use of solid phase extraction in the biochemistry laboratory to separate different lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of plasma cholesteryl ester levels in Japanese preadolescents from the Hokkaido study using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 9(S)-HODE Cholesteryl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) is an oxidized metabolite of linoleic acid. In biological systems, it is often found esterified to cholesterol, forming 9(S)-HODE cholesteryl ester. This molecule is of significant interest in biomedical research, particularly in the context of atherosclerosis, inflammation, and oxidative stress.[1][2][3] 9(S)-HODE has been identified as a ligand for G protein-coupled receptor 132 (GPR132, also known as G2A) and peroxisome proliferator-activated receptors (PPARs), implicating it in various cellular signaling pathways.[1][2][3][4][5]
These application notes provide detailed protocols for cell-based assays to investigate the biological effects of this compound. Given that cells possess esterases that can hydrolyze cholesteryl esters, releasing the active 9(S)-HODE intracellularly, these assays are designed to assess the downstream cellular responses following uptake and metabolism of the cholesteryl ester.[6][7][8]
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative parameters for various cell-based assays involving 9(S)-HODE. These values are compiled from multiple studies and should be used as a starting point for experimental design and optimization.
Table 1: GPR132 (G2A) Receptor Activation
| Assay Type | Cell Line | 9(S)-HODE Concentration | Observed Effect | Reference |
| Intracellular Calcium Mobilization | CHO-K1 or HEK293 cells expressing G2A | ~2 µM (EC50) | Half-maximal activation | [7] |
| Inositol Monophosphate (IP-1) Accumulation | CHO-K1 cells expressing G2A | 1-10 µM | Dose-dependent increase in IP-1 | [6][7] |
| [35S]GTPγS Binding | Membranes from G2A-expressing cells | 1-10 µM | Dose-dependent increase in binding | [7] |
Table 2: Macrophage and Monocyte Responses
| Assay Type | Cell Line/Primary Cells | 9(S)-HODE or Ester Concentration | Observed Effect | Reference |
| Cytokine Release (IL-1β) | Human peripheral blood monocyte-derived macrophages | 33 µM | 122 pg of IL-1β/culture | [9] |
| Cytokine Release (IL-6, IL-8, GM-CSF) | Normal Human Epidermal Keratinocytes (NHEK) | 1 µM | Significant increase in cytokine production | [10] |
| Foam Cell Formation (Lipid Accumulation) | THP-1 macrophages | 50 µg/ml oxLDL (contains 9-HODE esters) | Pronounced lipid droplet formation | [11] |
| Gene Expression (FABP4) | THP-1 monocytes and macrophages | 30 µM | Marked increase in FABP4 mRNA | [11][12] |
| Chemotaxis | Primary human monocytes | 10 µM | Induction of chemotaxis | [13][14] |
Table 3: PPAR Activation
| Assay Type | Cell Line | 9(S)-HODE Concentration | Observed Effect | Reference |
| PPARγ Transactivation (Luciferase Reporter Assay) | U937 cells | Not specified, but effective | Increased PPARγ transactivation | [2][3] |
| PPARα and PPARγ Transactivation | Mouse aortic endothelial cells | 68 µM | Increased transactivation | [13][14] |
| Gene Expression (CD36) via PPARα | Human macrophages | Not specified for 9-HODE ester alone | Increased CD36 mRNA (via oxidized LDL containing HODE esters) | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of 9(S)-HODE
9(S)-HODE, released from its cholesteryl ester form within the cell, can activate two primary signaling pathways: the GPR132 pathway and the PPAR pathway.
General Experimental Workflow
The following diagram outlines a general workflow for conducting cell-based assays with this compound.
Experimental Protocols
Protocol 1: Macrophage Foam Cell Formation Assay
This protocol assesses the ability of this compound to induce lipid accumulation in macrophages, a key event in atherosclerosis.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (in ethanol)
-
Oil Red O staining solution
-
DiI-labeled oxidized LDL (DiI-oxLDL)
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
-
Isopropanol (60%)
-
Microplate reader and fluorescence microscope
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate monocytes into macrophages, seed cells in a 24-well plate at a density of 1 x 10⁵ cells/ml and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the adherent macrophages with PBS.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in ethanol.
-
Dilute the stock solution in RPMI-1640 medium to final concentrations (e.g., 10-50 µM). Ensure the final ethanol concentration is below 0.1%.
-
Incubate the differentiated macrophages with the this compound-containing medium for 24-48 hours. Include a vehicle control (medium with the same concentration of ethanol).
-
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for 10 minutes.
-
Rinse with 60% isopropanol for 15 seconds.
-
Stain with Oil Red O solution for 15-20 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the dye with isopropanol and measure absorbance at 510 nm.
-
-
DiI-oxLDL Uptake (Alternative/Complementary Method):
-
After treatment with this compound, incubate cells with DiI-oxLDL (10 µg/ml) for 4 hours.
-
Wash cells with PBS.
-
Visualize and quantify fluorescence using a fluorescence microscope or flow cytometry.
-
-
Protocol 2: GPR132 (G2A) Activation Assay - Calcium Mobilization
This protocol measures the activation of the GPR132 receptor by monitoring changes in intracellular calcium levels.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GPR132.
-
DMEM or F-12 medium, supplemented with FBS and selection antibiotic (e.g., G418).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound (in ethanol).
-
Fluorometric imaging plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Culture:
-
Maintain GPR132-expressing cells in the appropriate medium.
-
Seed cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Cell Loading with Calcium Dye:
-
Prepare a loading buffer of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Calcium Mobilization Assay:
-
Wash the cells with HBSS.
-
Prepare a dilution series of this compound in HBSS.
-
Place the plate in the fluorometric imaging plate reader.
-
Establish a baseline fluorescence reading.
-
Add the this compound solutions to the wells and immediately begin recording fluorescence changes (excitation ~494 nm, emission ~516 nm) over time.
-
Analyze the data by measuring the peak fluorescence intensity change from baseline.
-
Protocol 3: Cytokine Release Assay
This protocol quantifies the release of pro-inflammatory cytokines from macrophages in response to this compound.
Materials:
-
Differentiated THP-1 macrophages (as in Protocol 1).
-
RPMI-1640 medium (serum-free for stimulation).
-
This compound (in ethanol).
-
ELISA kits for target cytokines (e.g., IL-1β, IL-6, TNF-α).
-
Microplate reader.
Methodology:
-
Cell Culture and Differentiation:
-
Prepare differentiated THP-1 macrophages in a 24-well plate as described in Protocol 1.
-
-
Macrophage Stimulation:
-
Replace the culture medium with serum-free RPMI-1640.
-
Add various concentrations of this compound (e.g., 10-50 µM) to the wells. Include a vehicle control.
-
Incubate for 12-24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants and centrifuge to remove any detached cells.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of the target cytokines in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Normalize cytokine levels to the number of cells or total protein content in each well.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cellular effects of this compound. By utilizing these assays, researchers can elucidate the role of this lipid mediator in various physiological and pathological processes, potentially identifying new therapeutic targets for diseases such as atherosclerosis and chronic inflammation. It is recommended to optimize the described protocols for specific cell types and experimental conditions.
References
- 1. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage cholesteryl ester hydrolases and hormone-sensitive lipase prefer specifically oxidized cholesteryl esters as substrates over their non-oxidized counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 8. Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phagocytes.ca [phagocytes.ca]
- 10. Cellular cholesterol delivery, intracellular processing and utilization for biosynthesis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cholesteryl ester hydroperoxides increase macrophage CD36 gene expression via PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 9(S)-HODE Cholesteryl Ester in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) is a metabolite of linoleic acid, the most common polyunsaturated fatty acid in the human diet.[1] It is formed through both enzymatic pathways (e.g., via lipoxygenase and cytochrome P450 enzymes) and non-enzymatic free radical-mediated oxidation.[2][3] In human plasma, a significant portion of 9(S)-HODE is esterified to cholesterol, forming 9(S)-HODE cholesteryl ester. Elevated levels of HODE derivatives are found in the plasma and tissues of patients with diseases involving oxidative stress, such as atherosclerosis, diabetes, and nonalcoholic steatohepatitis.[2][4] Specifically, 9-HODE and 13-HODE are abundant in atherosclerotic lesions, primarily within the cholesterol ester and phospholipid fractions.[3] As a key product of lipid peroxidation, the accurate quantification of this compound in human plasma is critical for understanding its role in pathology and for the development of novel diagnostics and therapeutics.
This application note provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biological Pathway and Significance
Linoleic acid is oxidized to form 9(S)-HODE, which can then be esterified to cholesterol. Free 9(S)-HODE is a signaling molecule that can activate G protein-coupled receptors like GPR132 and nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ).[3][5] This activation triggers downstream signaling cascades involved in inflammation, lipid uptake, and apoptosis, processes that are central to the progression of atherosclerosis.[3]
Caption: Formation and signaling pathway of 9(S)-HODE.
Experimental Protocols
Sample Handling and Preparation
Proper sample handling is critical to prevent artefactual oxidation.[6] Plasma should be collected in EDTA-containing tubes, processed promptly, and stored at -70°C or lower for long-term stability.[6] The following protocol details a liquid-liquid extraction (LLE) procedure to isolate cholesteryl esters from human plasma.
Caption: Workflow for the extraction of this compound.
Detailed Protocol:
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: In a borosilicate glass tube, add 50 µL of plasma.
-
Internal Standard: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 9-HODE-d4 cholesteryl ester) to correct for extraction efficiency and instrument response variations.
-
Lipid Extraction:
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[6]
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean glass tube.
-
Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of a suitable solvent for LC-MS/MS analysis (e.g., 80:20 methanol:water).[6] Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Analysis
Analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. It is crucial to use a chiral column if separation of the 9(S)-HODE and 9(R)-HODE stereoisomers is required.[4]
| Parameter | Description |
| LC System | UPLC or HPLC system |
| Column | Chiral Column (e.g., CHIRALPAK IB N-3) for isomer separation OR a standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.2% Acetic Acid in Water[7] |
| Mobile Phase B | 0.2% Acetic Acid in Methanol[7] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start at 85% B, gradient to 100% B over 5-10 minutes, hold, and re-equilibrate.[7] |
| Column Temp. | 40°C |
| Injection Vol. | 5 - 10 µL |
Table 1: Suggested Liquid Chromatography (LC) Conditions.
| Parameter | Description |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Negative or Positive Mode* |
| Ion Source Temp. | 350°C[7] |
| MRM Transitions | To be optimized empirically. Example transitions below. |
| Analyte | Precursor Ion (m/z) |
| 9-HODE CE | 665.6 [M+H-H2O]+ or 703.6 [M+Na]+ |
| d4-9-HODE CE (IS) | 669.6 [M+H-H2O]+ or 707.6 [M+Na]+ |
Table 2: Suggested Mass Spectrometry (MS/MS) Conditions. Note: Cholesteryl esters can be ionized in both positive (as [M+Na]+ or [M+NH4]+ adducts) or negative mode. Optimization is required.
Quantitative Data
The absolute concentration of this compound can vary significantly based on an individual's health status, diet, and the presence of oxidative stress. While specific reference ranges for the ester in healthy human plasma are not widely established, studies have consistently shown that total HODE levels (free and esterified) are elevated in pathological conditions.
| Condition | Observation | Reference |
| Atherosclerosis | HODEs are ~20 times more abundant in the LDL of patients compared to controls. | [3] |
| Atherosclerotic Lesions | 9-HODE and 13-HODE are major components of the cholesterol ester fraction. | [3] |
| Nonalcoholic Steatohepatitis (NASH) | Plasma levels of 9-HODE are significantly elevated compared to patients with simple steatosis. | [4] |
| Rheumatoid Arthritis | Increased levels of 9-HODE and 13-HODE are found in low-density lipoproteins. | [2] |
| General Plasma CE | Cholesteryl linoleate (CE 18:2), the precursor to HODE-CE, is the most abundant CE species in human plasma (~41%). | [8] |
Table 3: Summary of 9-HODE level observations in various conditions.
Troubleshooting
Effective troubleshooting is essential for reliable quantification. Common issues include low signal intensity, poor peak shape, and high variability between replicates.
Caption: Logic diagram for troubleshooting common LC-MS/MS issues.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Quantitative determination of plasma cholesteryl ester levels in Japanese preadolescents from the Hokkaido study using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of 9(S)-HODE Cholesteryl Ester for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) is a bioactive lipid metabolite derived from the enzymatic or non-enzymatic oxidation of linoleic acid.[1][2] In biological systems, particularly under conditions of oxidative stress, 9(S)-HODE and its related isomers are found esterified to cholesterol, forming 9(S)-HODE cholesteryl ester.[2][3] This molecule has been identified in atherosclerotic lesions and is implicated in various cellular signaling pathways, making it a crucial target for in vitro studies in fields like atherosclerosis, inflammation, and metabolic diseases.[3][4][5]
These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound to facilitate its use as a standard and investigational tool in a research setting.
Section 1: Synthesis of this compound
The synthesis is a two-stage process: first, the enzymatic generation of the 9(S)-HODE free acid from linoleic acid, followed by its chemical esterification to cholesterol.
Caption: Workflow for the synthesis of this compound.
Protocol 1.1: Enzymatic Synthesis of 9(S)-HODE
This protocol is adapted from methods involving the use of plant lipoxygenases to generate 9(S)-hydroperoxyoctadecadienoic acid (9S-HPODE), which is subsequently reduced.[6]
Materials:
-
Linoleic Acid
-
Tomato Lipoxygenase (or other suitable 9-lipoxygenase)
-
Stannous Chloride Dihydrate (SnCl₂)
-
Chloroform, Methanol, Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Oxygenation of Linoleic Acid:
-
Dissolve linoleic acid in an appropriate buffer solution (e.g., borate buffer, pH 9.0).
-
Add tomato lipoxygenase to the solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme activity.
-
Stir the reaction mixture vigorously under an oxygen atmosphere (or open to air) at room temperature for 1-2 hours. The reaction progress can be monitored by UV spectrophotometry by measuring the increase in absorbance at 234 nm, characteristic of the conjugated diene in HPODE.
-
-
Reduction of 9(S)-HPODE to 9(S)-HODE:
-
Stop the enzymatic reaction by acidifying the solution to pH 3 with 2 N HCl.
-
Extract the lipid products using a 1:2:0.8 mixture of chloroform:methanol:water.
-
Isolate the crude 9(S)-HPODE product after phase separation and solvent evaporation.
-
Dissolve the crude 9(S)-HPODE (e.g., 0.50 g) in a mixture of 100 ml of chloroform, 200 ml of methanol, and 80 ml of water.[6]
-
Adjust the pH of the solution to 3 with 2 N HCl.[6]
-
Add a slight molar excess of SnCl₂ (e.g., ~1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to reduce the hydroperoxide to a hydroxyl group.[6]
-
-
Extraction:
-
Perform a lipid extraction (e.g., using the Bligh-Dyer method) to isolate the crude 9(S)-HODE.[6]
-
Dry the organic solvent under a stream of nitrogen. The resulting crude 9(S)-HODE is used in the next step.
-
Protocol 1.2: Esterification of 9(S)-HODE with Cholesterol
This is a general protocol for esterification. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are common reagents for this type of reaction.
Materials:
-
Crude 9(S)-HODE (from Protocol 1.1)
-
Cholesterol (molar equivalent to 9(S)-HODE)
-
Dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 9(S)-HODE, an equimolar amount of cholesterol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution in an ice bath (0°C).
-
Add a solution of DCC (approx. 1.1 molar equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (9(S)-HODE) is consumed.
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
Section 2: Purification and Quality Control
Purification is critical to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the preferred method.
Caption: Workflow for the purification and analysis of the final product.
Protocol 2.1: HPLC Purification
This protocol outlines a general reverse-phase HPLC method for purification.
Materials:
-
Crude this compound
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water, Isopropanol)
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Perform chromatographic separation using a C18 column.
-
Elute the compound using a gradient system (see Table 2 for an example).
-
Monitor the elution at 234 nm, the λmax for the conjugated diene system in the HODE moiety.[4][7]
-
Collect the fractions corresponding to the major peak.
-
Combine the pure fractions and evaporate the solvent under a stream of nitrogen.
-
Store the final product at -20°C or lower under an inert atmosphere.[5]
Quality Control Data
The purity and identity of the final product should be confirmed using multiple analytical techniques.
| Parameter | Value | Source |
| Molecular Formula | C₄₅H₇₆O₃ | [4][7] |
| Formula Weight | 665.1 g/mol | [4][7] |
| Purity (HPLC) | >98% (typical) | [7] |
| UV λmax | 234 nm | [4][7] |
| Appearance | Solution in ethanol (typical) | [4][5] |
| Storage | -20°C | [5] |
| Solubility | >50 mg/mL in DMF, DMSO, Ethanol | [4][5] |
| Table 2: Example HPLC Parameters for Analysis | |
| Column | Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20 v/v) |
| Gradient | Linear gradient from 60% B to 100% B over 20 min |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 234 nm |
| Injection Volume | 5-10 µL |
Section 3: In Vitro Applications and Signaling
9(S)-HODE and its esters are known to activate nuclear receptors and G protein-coupled receptors, influencing gene expression related to lipid metabolism and inflammation.
Known Signaling Pathways
9(S)-HODE is an agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) and the G protein-coupled receptor GPR132.[3][8][9][10] Activation of these receptors can lead to various cellular responses, including the regulation of fatty acid uptake and inflammatory gene expression.[8][11]
Caption: Simplified signaling pathways of 9(S)-HODE in vitro.
Protocol 3.1: Preparation of Stock Solutions for In Vitro Assays
Due to its lipophilic nature, this compound requires careful preparation for use in aqueous cell culture media.
Materials:
-
Purified this compound
-
Ethanol (cell culture grade) or DMSO
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
Procedure:
-
Primary Stock Solution:
-
Dissolve the purified this compound in ethanol or DMSO to create a high-concentration primary stock (e.g., 10-50 mg/mL).[4] Store this stock at -20°C.
-
-
Working Stock Solution (Complexed with BSA):
-
For cell-based assays, it is recommended to complex the lipid with a carrier protein like BSA to improve solubility and delivery to cells.
-
Warm a sterile solution of fatty acid-free BSA (e.g., 10% in PBS) to 37°C.
-
Slowly add a small volume of the primary stock solution to the warm BSA solution while vortexing gently. The final molar ratio of lipid to BSA should be optimized (e.g., 2:1 to 4:1).
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Dosing:
-
Add the BSA-complexed working solution to the cell culture medium to achieve the desired final concentration. Ensure the final concentration of the solvent (ethanol/DMSO) is non-toxic to the cells (typically <0.1%).
-
Include a vehicle control (BSA solution with the equivalent amount of solvent) in your experiments. For example, 9(S)-HODE has been shown to induce chemotaxis in human monocytes at 10 µM and activate PPARs at 68 µM.[1][12] Concentrations for the cholesteryl ester may need to be optimized based on the specific cell type and endpoint being measured.
-
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 143442-54-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. gsartor.org [gsartor.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Development of an ELISA for 9(S)-HODE Cholesteryl Ester Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) is a lipid mediator derived from the oxidation of linoleic acid. It is found esterified to cholesterol, forming 9(S)-HODE cholesteryl ester, particularly within oxidized low-density lipoprotein (oxLDL) and atherosclerotic lesions.[1][2] The presence of this compound is implicated in the pathophysiology of various inflammatory diseases, most notably atherosclerosis. The free form, 9(S)-HODE, is known to exert pro-inflammatory effects through the G protein-coupled receptor GPR132 and can also activate peroxisome proliferator-activated receptors (PPARs).[1][2] It is hypothesized that this compound acts as a reservoir of 9(S)-HODE, which can be released by esterases within macrophages in the arterial wall, thereby contributing to local inflammation and foam cell formation.
The quantification of this compound in biological samples is crucial for understanding its role in disease progression and for the development of novel therapeutics. This document provides a detailed guide for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific detection of this compound.
Principle of the Assay
The developed assay is a competitive ELISA. This format is ideal for the detection of small molecules like this compound. The principle relies on the competition between the this compound in the sample and a fixed amount of this compound conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP) for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-conjugated this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a colored product.
Data Presentation
Table 1: Illustrative ELISA Performance Characteristics
(Note: The following data is hypothetical and serves as a target for the development of a this compound ELISA, based on typical performance of similar lipid ELISAs.)
| Parameter | Target Value |
| Assay Range | 0.1 - 100 ng/mL |
| Sensitivity (LOD) | < 0.1 ng/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
| Spike Recovery | 85 - 115% |
Table 2: Hypothetical Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 9(R)-HODE Cholesteryl Ester | < 10% |
| 13(S)-HODE Cholesteryl Ester | < 5% |
| Cholesterol | < 0.1% |
| Linoleic Acid | < 0.1% |
| 9(S)-HODE | < 1% |
Experimental Protocols
Protocol 1: Synthesis of this compound-BSA Conjugate for Plate Coating
This protocol describes a general method for conjugating the hydroxyl group of this compound to a carrier protein, Bovine Serum Albumin (BSA), using a succinic anhydride linker to introduce a carboxyl group, followed by EDC/NHS chemistry.
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF, anhydrous)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Derivatization of this compound:
-
Dissolve this compound in anhydrous pyridine.
-
Add a molar excess of succinic anhydride and stir at room temperature overnight.
-
Evaporate the pyridine under a stream of nitrogen.
-
Resuspend the residue in an appropriate organic solvent and purify the resulting 9(S)-HODE cholesteryl hemisuccinate by silica gel chromatography.
-
-
Activation of the Carboxyl Group:
-
Dissolve the purified 9(S)-HODE cholesteryl hemisuccinate in anhydrous DMF.
-
Add a molar excess of EDC and NHS.
-
Stir at room temperature for 4 hours in the dark to form the NHS-ester.
-
-
Conjugation to BSA:
-
Dissolve BSA in PBS (pH 7.4).
-
Slowly add the activated 9(S)-HODE cholesteryl hemisuccinate-NHS ester solution to the BSA solution with gentle stirring.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with several buffer changes to remove unconjugated lipid and crosslinking reagents.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by a change in electrophoretic mobility on SDS-PAGE.
-
Protocol 2: Production of Anti-9(S)-HODE Cholesteryl Ester Monoclonal Antibody
This protocol outlines the general steps for generating a monoclonal antibody.
Materials:
-
This compound conjugated to Keyhole Limpet Hemocyanin (KLH) (synthesized as in Protocol 1, substituting BSA with KLH)
-
BALB/c mice
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
Hybridoma growth medium (e.g., DMEM with 20% FBS, HAT supplement)
-
TiterMax or Freund's adjuvant
-
ELISA plates coated with this compound-BSA
Procedure:
-
Immunization:
-
Emulsify the this compound-KLH immunogen with an equal volume of adjuvant.
-
Immunize BALB/c mice subcutaneously or intraperitoneally with the emulsion.
-
Administer booster injections every 3-4 weeks.
-
-
Screening:
-
Collect serum from immunized mice and screen for the presence of specific antibodies using an indirect ELISA with plates coated with this compound-BSA.
-
-
Hybridoma Production:
-
Select a mouse with a high antibody titer and administer a final intravenous booster injection without adjuvant.
-
Three days later, sacrifice the mouse and harvest the spleen.
-
Fuse the splenocytes with myeloma cells using polyethylene glycol (PEG).
-
Select for fused hybridoma cells by culturing in HAT medium.
-
-
Screening and Cloning:
-
Screen the supernatants of the hybridoma cultures for the production of the desired antibody using the same indirect ELISA as in the screening step.
-
Clone the positive hybridomas by limiting dilution to ensure monoclonality.
-
-
Antibody Production and Purification:
-
Expand the selected monoclonal hybridoma cell line in vitro in cell culture or in vivo as ascites in mice.
-
Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
Protocol 3: Competitive ELISA for this compound
Materials:
-
96-well microplate
-
This compound-BSA conjugate (for coating)
-
Anti-9(S)-HODE Cholesteryl Ester monoclonal antibody
-
This compound standard
-
This compound-HRP conjugate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate in Coating Buffer to a pre-determined optimal concentration.
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare a standard curve of this compound in Assay Buffer.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of the diluted anti-9(S)-HODE Cholesteryl Ester monoclonal antibody to each well.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Read Absorbance:
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the standard concentration.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 4: Extraction of this compound from Plasma and Tissue
Materials:
-
Plasma or tissue homogenate
-
Folch solution (Chloroform:Methanol, 2:1, v/v) containing 0.005% Butylated hydroxytoluene (BHT)
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Solid Phase Extraction (SPE) C18 columns
Procedure:
-
Lipid Extraction (Folch Method):
-
To 1 volume of plasma or tissue homogenate, add 20 volumes of ice-cold Folch solution with BHT.
-
Vortex vigorously for 2 minutes.
-
Add 4 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a suitable solvent for SPE.
-
-
Solid Phase Extraction (Optional for Cleanup):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the reconstituted sample onto the column.
-
Wash the column with a polar solvent to remove highly polar impurities.
-
Elute the cholesteryl ester fraction with a non-polar solvent (e.g., hexane or ethyl acetate).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final extract in the ELISA Assay Buffer.
-
Mandatory Visualizations
Caption: Workflow for the competitive ELISA of this compound.
Caption: Proposed signaling pathway of this compound in macrophages.
References
Application Note: Solid-Phase Extraction of 9(S)-HODE Cholesteryl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) is a bioactive lipid metabolite of linoleic acid, implicated in various physiological and pathological processes, including inflammation and atherosclerosis. In biological systems, 9(S)-HODE can be esterified to cholesterol, forming 9(S)-HODE cholesteryl ester. This esterified form is a significant component of oxidized low-density lipoprotein (oxLDL) and is found in atherosclerotic lesions.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding its role in disease. Solid-phase extraction (SPE) is a robust and efficient technique for the selective isolation and purification of lipid species from complex samples prior to downstream analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples.
Signaling Pathway of the Bioactive Component: 9(S)-HODE
While this compound is a transport and storage form of 9(S)-HODE, the free acid is the primary bioactive molecule. The ester must be hydrolyzed to release 9(S)-HODE, which can then interact with various cellular targets to initiate signaling cascades. The following diagram illustrates the generation and signaling of 9(S)-HODE.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 9(S)-HODE Cholesteryl Ester using GC-MS
Abstract
This application note provides a detailed protocol for the derivatization and subsequent quantitative analysis of 9(S)-hydroxyoctadecadienoic acid (HODE) cholesteryl ester by Gas Chromatography-Mass Spectrometry (GC-MS). Cholesteryl esters of oxidized fatty acids are significant biomarkers for oxidative stress and are implicated in the pathogenesis of various diseases. Due to their low volatility and thermal instability, chemical derivatization is essential for their successful analysis by GC-MS. This protocol outlines the sample extraction, hydrolysis of the ester bond, and subsequent silylation of the hydroxyl group on the HODE moiety to produce a volatile and thermally stable derivative suitable for GC-MS analysis. The described method is intended for researchers, scientists, and drug development professionals requiring robust and sensitive quantification of this specific lipid species in biological matrices.
Introduction
9(S)-HODE is a bioactive oxidized linoleic acid metabolite (OXLAM) that has been linked to inflammation and various physiological and pathological states.[1][2] When esterified to cholesterol, it represents a significant component of the lipid profile in tissues and lipoproteins, particularly under conditions of oxidative stress.[3] Accurate quantification of 9(S)-HODE cholesteryl ester is crucial for understanding its role in disease and for the development of potential therapeutic interventions.
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound is challenging due to the presence of a polar hydroxyl group and the high molecular weight of the intact ester. To overcome these limitations, a derivatization strategy is employed. This typically involves a hydrolysis step to release the 9(S)-HODE from the cholesterol backbone, followed by derivatization of the hydroxyl and carboxyl groups of the free fatty acid. A common and effective method is trimethylsilylation (TMS), which replaces the active hydrogen on the hydroxyl group with a non-polar TMS group, thereby increasing the volatility and thermal stability of the analyte.[4][5][6][7]
This application note details a comprehensive workflow, including lipid extraction, saponification, derivatization, and GC-MS analysis for this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocols
Lipid Extraction from Biological Samples
This protocol is a generalized procedure and may require optimization based on the specific sample matrix.
-
Homogenization: Homogenize tissue samples in a suitable buffer (e.g., PBS) on ice. For plasma or serum samples, use them directly.
-
Extraction: Perform a lipid extraction using a modified Bligh and Dyer method.[8]
-
To 1 part of the sample (e.g., 1 mL plasma or tissue homogenate), add 3.75 parts of a chloroform/methanol mixture (1:2, v/v).
-
Vortex thoroughly for 2 minutes to ensure mixing.
-
Add 1.25 parts of chloroform and vortex for 1 minute.
-
Add 1.25 parts of water and vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
Saponification (Alkaline Hydrolysis)
This step cleaves the ester bond, releasing free 9(S)-HODE and cholesterol.
-
Reagent Preparation: Prepare a 0.5 M solution of potassium hydroxide (KOH) in methanol.
-
Hydrolysis: Reconstitute the dried lipid extract in 1 mL of the methanolic KOH solution.
-
Incubation: Seal the tube and incubate at 60°C for 30-60 minutes to hydrolyze the cholesteryl ester.[9][10]
-
Cooling: After incubation, allow the sample to cool to room temperature.
Extraction and Derivatization of 9(S)-HODE
-
Acidification: Acidify the sample to approximately pH 3-4 by adding 0.5 N HCl.[10][11] This protonates the carboxyl group of the fatty acid.
-
Extraction of Free Fatty Acids:
-
Add 2 mL of hexane to the tube, vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction step one more time and combine the hexane layers.[10]
-
-
Drying: Evaporate the combined hexane extracts to dryness under a stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture will interfere with the silylation reaction.[7]
-
Trimethylsilylation (TMS Derivatization):
-
Add 50 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried residue.[12]
-
Seal the tube tightly and heat at 60°C for 30 minutes to form the TMS ether derivative of the hydroxyl group and the TMS ester of the carboxyl group.[1][12]
-
After cooling, the sample is ready for GC-MS injection.
-
GC-MS Analysis Parameters
The following table provides typical GC-MS parameters for the analysis of derivatized 9(S)-HODE. These may require optimization for your specific instrument and column.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | Medium polarity (e.g., 35%-diphenyl/65%-dimethyl polysiloxane) or non-polar (e.g., RTX-5, OV-1) capillary column | [4][5][6][13] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | [4][5] |
| Carrier Gas | Helium | [6] |
| Flow Rate | 1.0 - 1.2 mL/min | [6] |
| Injection Mode | Splitless | [6] |
| Injection Volume | 1 µL | [6] |
| Injector Temperature | 275 °C | [6] |
| Oven Program | 65 °C (hold 2 min), ramp to 250 °C at 15 °C/min, then ramp to 310 °C at 5 °C/min (hold 6 min) | [6] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [4][5] |
| Ionization Energy | 70 eV | [6] |
| Ion Source Temp. | 250 °C | [6] |
| MS Interface Temp. | 255 °C | [6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | [3] |
Data Presentation and Quantification
Quantification is typically performed using a stable isotope-labeled internal standard (e.g., 9-HODE-d4) added at the beginning of the sample preparation process to account for extraction and derivatization efficiency. A calibration curve is generated using known concentrations of a 9(S)-HODE standard.
The mass spectrum of the derivatized 9(S)-HODE (as the TMS ether, TMS ester) will exhibit characteristic fragment ions. For quantification in SIM mode, specific ions should be monitored. The alpha-cleavage of the trimethylsilyloxyl group is a characteristic fragmentation pattern for TMS-derivatized hydroxy fatty acids, which yields specific ions useful for identification and quantification.[3]
Table of Characteristic Ions for Derivatized 9-HODE:
| Derivative | Retention Index (RI) | Characteristic m/z Ions | Reference |
| 9-HODE TMS Methylate | 2309 | 382 (M+), 311, 225 (base peak), 155, 73 | [12] |
| 9-HODE TMS Ether, TMS Ester | Varies with column | M+, M-15, and ions resulting from α-cleavage around the TMS-ether group. | [3] |
Note: The fragmentation of the fully silylated (TMS ether, TMS ester) derivative will differ from the TMS methylate. Specific ions should be determined by analyzing a derivatized standard.
Conclusion
The protocol described provides a robust framework for the derivatization and quantitative analysis of this compound by GC-MS. The key steps of lipid extraction, saponification, and trimethylsilylation are essential for converting the non-volatile analyte into a form suitable for gas chromatography. This method offers high sensitivity and specificity, making it a valuable tool for researchers in various fields, including biochemistry, pharmacology, and clinical research, who are investigating the roles of oxidized cholesteryl esters in health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of cholesteryl ester hydroperoxide isomers using gas chromatography-mass spectrometry combined with thin-layer chromatography blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. gsartor.org [gsartor.org]
- 13. Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability issues of 9(S)-HODE cholesteryl ester during storage
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of 9(S)-HODE cholesteryl ester for researchers, scientists, and drug development professionals. Proper storage and handling are critical to ensure the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
The stability of this compound is highly dependent on its form (powder vs. solvent) and the storage temperature. As a powder, it is generally stable for multiple years at -20°C.[1][2] Once dissolved in a solvent, it should be stored at -80°C to maintain stability for up to one year.[1] Shipping is typically done on wet or blue ice to prevent degradation during transit.[1][2]
Q2: I accidentally stored my this compound solution at -20°C instead of -80°C. Is it still usable?
While storage at -20°C is acceptable for the solid powder, storing it in a solvent at this temperature increases the risk of degradation over time. The polyunsaturated fatty acid (PUFA) portion of the molecule is susceptible to oxidation, a process that can still occur, albeit slowly, at -20°C.[3] For critical applications, it is recommended to use a freshly prepared solution or a new vial stored under the correct conditions. If you must use the solution, it is crucial to perform a quality control check, such as UV-Vis spectroscopy or chromatography, to assess its integrity before use.
Q3: How can I tell if my this compound has degraded?
Degradation can be assessed through several methods:
-
Visual Inspection: Check for any discoloration or precipitation in your solution.
-
UV-Vis Spectroscopy: this compound has a characteristic maximum absorbance (λmax) at approximately 234 nm due to its conjugated diene structure.[2][4] A significant shift in this peak or a change in the spectral shape may indicate degradation.
-
Chromatography (HPLC or LC-MS): This is the most reliable method. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound is a clear sign of degradation.
Q4: What are the primary degradation pathways for this compound?
The main stability concern is oxidation. The esterified 9(S)-HODE moiety contains a polyunsaturated fatty acid chain that is more susceptible to oxidation than the cholesterol backbone.[3] This oxidation can be initiated by factors like exposure to air (oxygen), light, and elevated temperatures, leading to the formation of various byproducts.[5] The process can occur through non-enzymatic free-radical reactions or enzymatic pathways if contaminating enzymes are present.[6][7]
Q5: How should I prepare solutions of this compound to minimize degradation?
To minimize degradation during handling and preparation:
-
Solvent Choice: Use high-purity, degassed solvents such as ethanol, DMSO, or DMF, in which the compound is highly soluble.[4]
-
Inert Atmosphere: If possible, handle the compound and solutions under an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent before dissolving the compound, especially for long-term storage or when performing lengthy extraction procedures.[8]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
Q6: Can I repeatedly freeze and thaw my stock solution?
It is strongly advised to avoid multiple freeze-thaw cycles. Each cycle can introduce atmospheric oxygen into the solution and create temperature gradients that may accelerate degradation. The best practice is to aliquot the stock solution into single-use volumes upon initial preparation. This ensures that the bulk of the stock remains at a stable -80°C until needed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in cell-based assays. | Degradation of this compound, leading to variable concentrations of the active compound and potential effects from degradation byproducts. | Prepare fresh working solutions from a properly stored, single-use aliquot for each experiment. Verify the concentration and purity of the stock solution via HPLC or UV-Vis spectroscopy. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | The compound has oxidized during storage or sample preparation. | Review storage conditions and handling procedures. Ensure solvents are fresh and degassed. Use an inert atmosphere during preparation and add an antioxidant like BHT to your solvents.[8] |
| Low or absent signal when analyzing for total 9-HODE via ELISA or GC-MS. | The analysis requires the hydrolysis (saponification) of the cholesteryl ester to release free 9-HODE, which may have been incomplete. | Ensure the hydrolysis step in your sample preparation protocol is complete. Optimize the concentration of the base (e.g., KOH), incubation time, and temperature as needed.[8] |
| Difficulty dissolving the compound. | The compound has poor solubility in aqueous buffers.[4] | This compound is highly soluble in organic solvents like ethanol, DMSO, and DMF.[1][2] For aqueous-based experiments, first dissolve it in a minimal amount of organic solvent and then dilute it into the aqueous buffer. Sonication is recommended to aid dissolution.[1] Be aware that solubility in mixed aqueous solutions like Ethanol:PBS (1:10) is very low (<10 µg/mL).[4] |
Data Presentation
Table 1: Recommended Storage Conditions & Stability
| Form | Temperature | Duration | Source |
| Powder | -20°C | ≥ 2-3 years | [1][2] |
| In Solvent (e.g., Ethanol) | -80°C | Up to 1 year | [1] |
| In Solvent (e.g., Ethanol) | -20°C | Not Recommended (Increased risk of degradation) | General Precaution |
Table 2: Solubility Information
| Solvent | Concentration | Source |
| DMF | >50 mg/mL | [1][4] |
| DMSO | >50 mg/mL | [1][4] |
| Ethanol | >50 mg/mL | [1][4] |
| Ethanol:PBS (1:10) | <10 µg/mL | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a precise volume of a suitable high-purity solvent (e.g., ethanol) to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly. Gentle sonication in a water bath can be used to ensure complete dissolution.[1]
-
Immediately divide the stock solution into single-use aliquots in amber glass vials.
-
Flush the headspace of each aliquot vial with inert gas before sealing.
-
Store all aliquots at -80°C.
Protocol 2: Sample Preparation for Total 9-HODE Analysis (Ester Hydrolysis)
This protocol is adapted from methods used for analyzing total (free and esterified) HODE content in biological samples.[8][9]
-
Lipid Extraction: Extract lipids from your sample using a Folch solution (chloroform:methanol, 2:1 v/v) containing an antioxidant (e.g., 0.005% BHT).
-
Drying: Evaporate the organic solvent from the extracted lipid sample under a stream of nitrogen.
-
Saponification (Hydrolysis):
-
Re-dissolve the dried lipid extract in a small volume of methanol containing BHT.
-
Add an equal volume of 15% potassium hydroxide (KOH).
-
Incubate the mixture at 37-40°C for 30-60 minutes to hydrolyze the cholesteryl ester bond.
-
-
Acidification & Extraction:
-
After incubation, cool the sample and acidify it to pH 3-4 using 1N HCl.
-
Extract the released free 9-HODE using a suitable organic solvent (e.g., ethyl acetate or by solid-phase extraction).
-
-
Final Preparation: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for analysis by LC-MS/MS or derivatize for GC-MS.
Visualizations
Caption: Troubleshooting decision tree for assessing the stability of this compound.
Caption: Recommended experimental workflow incorporating a quality control step.
Caption: Simplified diagram of the oxidative degradation pathway for this compound.
References
- 1. T35853-100ug | this compound [143442-54-0] Clinisciences [clinisciences.com]
- 2. caymanchem.com [caymanchem.com]
- 3. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 143442-54-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. From Inert Storage to Biological Activity-In Search of Identity for Oxidized Cholesteryl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 9(S)-HODE Cholesteryl Ester Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals quantifying 9(S)-HODE cholesteryl ester by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to quantify?
A1: 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) is a bioactive lipid metabolite derived from the oxidation of linoleic acid. When esterified to cholesterol, it forms this compound. These molecules are implicated in various physiological and pathological processes, including inflammation and atherosclerosis.[1][2][3] Accurate quantification in biological samples is crucial for understanding its role in disease and for the development of targeted therapies.
Q2: What are the main challenges in quantifying this compound by LC-MS/MS?
A2: The primary challenges include:
-
Hydrolysis: Cholesteryl esters must be hydrolyzed to release the 9(S)-HODE molecule for analysis, and this process must be complete and not introduce artifacts.
-
Isomeric Separation: 9(S)-HODE has several isomers, such as 13-HODE and other stereoisomers, which can be difficult to separate chromatographically but is essential for accurate quantification.[4][5]
-
Sample Stability: As an oxidized lipid, 9(S)-HODE is susceptible to further oxidation during sample collection, storage, and preparation.[6]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, tissue) can interfere with the ionization of 9(S)-HODE, leading to signal suppression or enhancement.[7][8]
-
Low Abundance: 9(S)-HODE cholesteryl esters are often present at low concentrations in biological samples, requiring sensitive analytical methods.
Q3: Why is an internal standard crucial for accurate quantification?
A3: A stable isotope-labeled internal standard (e.g., 9(S)-HODE-d4) is essential to correct for variability introduced during sample preparation and analysis.[9] It helps to account for analyte loss during extraction, variations in injection volume, and matrix-induced ion suppression or enhancement, thereby improving the accuracy and precision of quantification.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Signal for 9(S)-HODE | Incomplete hydrolysis of cholesteryl esters. | Optimize hydrolysis conditions (e.g., enzyme concentration, incubation time, temperature). Ensure the use of fresh, active cholesterol esterase. |
| Inefficient extraction. | Use a robust liquid-liquid extraction protocol. Ensure the pH is optimal for extraction. Consider solid-phase extraction (SPE) for sample cleanup. | |
| Analyte degradation. | Add antioxidants (e.g., BHT) to all solvents used during sample preparation.[10] Store samples at -80°C and minimize freeze-thaw cycles. Process samples on ice. | |
| Suboptimal MS parameters. | Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a pure standard of 9(S)-HODE. | |
| Poor Peak Shape/Resolution | Suboptimal chromatography. | Optimize the LC gradient, flow rate, and column temperature. Ensure the mobile phase composition is appropriate for the column. |
| Isomeric co-elution. | Use a column with high resolving power (e.g., a longer column or one with a smaller particle size). Chiral chromatography may be necessary to separate stereoisomers.[9] | |
| Contamination of the LC system. | Flush the column and LC system with a strong solvent. Check for and clean any blockages. | |
| High Background/Interfering Peaks | Matrix effects from the biological sample. | Improve sample cleanup using SPE. Dilute the sample to reduce the concentration of interfering matrix components.[7] |
| Contamination from solvents or labware. | Use high-purity, LC-MS grade solvents. Ensure all glassware and plasticware are thoroughly cleaned or are single-use. | |
| Co-elution with other lipids. | Adjust the chromatographic gradient to better separate 9(S)-HODE from other lipid species. | |
| Inconsistent/Irreproducible Results | Variability in sample preparation. | Use a consistent and well-documented protocol. Ensure precise pipetting and timing of each step. |
| Lack of or inappropriate internal standard. | Always use a stable isotope-labeled internal standard for the analyte of interest. Add the internal standard at the very beginning of the sample preparation process.[9][10] | |
| Instrument instability. | Perform regular instrument calibration and maintenance. Monitor system suitability by injecting a standard solution periodically throughout the analytical run. |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the quantification of 9-HODE. Note that optimal parameters may vary depending on the specific instrument and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Quantitation (LOQ) | Reference |
| 9-HODE | 295.2 | 171.1 | 15 | 9.7 nmol/L | [11] |
| 13-HODE | 295.2 | 195.1 | 15 | 18.5 nmol/L | [11] |
| 9-oxoODE | 293.2 | 185.1 | 13 | 35.9 nmol/L | [11] |
| 13-oxoODE | 293.2 | 113.1 | 13 | 26.8 nmol/L | [11] |
| 13-HODE-d4 (IS) | 299.3 | 198.2 | 15 | - | [11] |
Experimental Protocols
Sample Preparation: Hydrolysis and Extraction of 9(S)-HODE from Plasma Cholesteryl Esters
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of a stable isotope-labeled internal standard solution (e.g., 9(S)-HODE-d4 at 1 µg/mL in ethanol).
-
Add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 0.05%.
-
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of ice-cold acetone, vortex for 30 seconds, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Re-extract the protein pellet with 0.5 mL of acetone and combine the supernatants.
-
-
Hydrolysis of Cholesteryl Esters:
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in 500 µL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters.
-
-
Liquid-Liquid Extraction of 9(S)-HODE:
-
After cooling to room temperature, acidify the mixture to pH 3-4 with 1 M HCl.
-
Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 1 mL of hexane and combine the organic layers.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 9-HODE from its isomers (e.g., start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions for 9(S)-HODE and its internal standard as listed in the quantitative data table.
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the manufacturer's recommendations for the specific instrument.
-
Visualizations
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsartor.org [gsartor.org]
- 7. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 9(S)-HODE Cholesteryl Ester by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of mass spectrometry source conditions for 9(S)-HODE cholesteryl ester. The content is tailored for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze?
9(S)-HODE (9(S)-hydroxy-10E,12Z-octadecadienoic acid) is an oxidized metabolite of the essential omega-6 fatty acid, linoleic acid, primarily formed by the action of lipoxygenase enzymes[1]. When esterified to cholesterol, it forms this compound. This molecule is of significant interest as it has been identified in atherosclerotic lesions, suggesting its potential involvement in the pathology of cardiovascular diseases[2]. Accurate measurement and characterization are crucial for understanding its biological roles and its potential as a disease biomarker.
Q2: What is the recommended ionization mode for analyzing this compound?
For the intact this compound, positive mode electrospray ionization (ESI) is generally recommended. Cholesteryl esters (CEs) inherently have a weak dipole moment, leading to poor ionization efficiency[3]. In positive mode, the formation of adducts with cations like sodium ([M+Na]+), lithium ([M+Li]+), or ammonium ([M+NH4]+) significantly enhances signal intensity and promotes class-specific fragmentation patterns that are useful for identification[3][4][5]. While the 9-HODE free fatty acid is typically analyzed in negative ESI mode, this is not optimal for the intact ester.
Q3: How can I improve the signal intensity of my this compound analysis?
To improve signal intensity, focus on promoting adduct formation. This can be achieved by:
-
Adding Cations to the Mobile Phase: Introduce a low concentration of a salt (e.g., 2 mM sodium acetate or 100 µM LiOH) into the mobile phase post-column or directly into the sample solvent to encourage the formation of [M+Na]+ or [M+Li]+ adducts[3][6].
-
Optimizing Source Parameters: Carefully tune the spray voltage and capillary temperature. A typical starting point for spray voltage is 3500-4200 V, and for capillary temperature, around 270-350°C, but these must be optimized for your specific instrument and conditions[4][7].
Q4: What are the characteristic fragment ions or neutral losses for identifying cholesteryl esters?
A key characteristic of cholesteryl esters during tandem mass spectrometry (MS/MS) in positive mode is the fragmentation of the cholesterol backbone.
-
Neutral Loss of Cholestane: A common and class-specific fragmentation is the neutral loss of the cholestane moiety (C27H46). For sodiated adducts, this corresponds to a neutral loss of 368.5 Da[4].
-
Cholestane Product Ion: The formation of a prominent cholestane positive ion (m/z 369.3) is also a characteristic fragment, especially from ammoniated adducts[3].
These class-specific fragmentations allow for the use of Neutral Loss or Precursor Ion scan modes to selectively detect all cholesteryl esters in a complex sample.
Q5: How can I differentiate this compound from isomers like 13(S)-HODE cholesteryl ester?
While the neutral loss of the cholesterol backbone confirms the lipid class, differentiating isomers requires fragmentation of the fatty acid portion. After the initial fragmentation (MS/MS) to remove the cholesterol, a subsequent fragmentation event (MS³) on the remaining fatty acid fragment ion can yield position-specific ions. For example, when analyzing the free 9-HODE and 13-HODE fatty acids, they produce unique signature fragment ions (e.g., m/z 171 for 9-HODE) that allow for their differentiation[7][8]. A similar strategy, combined with chromatographic separation, would be necessary for their esterified forms.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | 1. Poor ionization of the intact ester. 2. Suboptimal source parameters. 3. Analyte degradation during sample preparation or storage. | 1. Ensure the presence of adduct-forming cations (Na+, Li+) in your sample or mobile phase. 2. Systematically optimize spray voltage, sheath/auxiliary gas flows, and capillary temperature. 3. Use antioxidants like BHT during extraction and store extracts at -80°C. |
| Poor Reproducibility / Unstable Signal | 1. In-source fragmentation (ISF) is occurring inconsistently. 2. Unstable electrospray. 3. Matrix effects from the biological sample. | 1. Reduce the fragmentor or cone voltage to minimize unintended fragmentation in the source region[9]. 2. Check for clogs in the ESI needle and ensure consistent mobile phase flow. 3. Improve sample cleanup using solid-phase extraction (SPE) or dilute the sample. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Leaching of plasticizers (e.g., phthalates) from tubes or plates. 3. Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Use glass or polypropylene labware whenever possible. 3. Implement a robust needle and column wash method between samples, including a blank injection. |
| In-Source Fragmentation (ISF) Detected | 1. Source voltages (fragmentor, cone voltage) are too high. 2. Capillary/ion transfer tube temperature is excessive. | 1. Perform a systematic optimization of the fragmentor voltage, starting from a low value and gradually increasing it while monitoring the precursor ion intensity and the appearance of fragment ions[8][9]. 2. Reduce the capillary temperature in increments of 10-20°C. |
| Isobaric Interference | 1. Co-elution of other lipid species with the same nominal mass (e.g., certain diacylglycerols)[3][4]. | 1. Use a high-resolution mass spectrometer to differentiate based on exact mass. 2. Employ specific MS/MS scan modes. A neutral loss scan for 368.5 Da is highly specific for cholesteryl esters and will exclude isobaric diacylglycerols[4]. |
Section 3: Experimental Protocols and Data
Protocol 1: Optimization of ESI Source Conditions via Direct Infusion
This protocol describes a general approach to optimizing source parameters using a representative cholesteryl ester standard (e.g., Cholesteryl Linoleate) before analyzing biological samples.
Methodology:
-
Prepare a 1 µM solution of the standard in an appropriate solvent (e.g., 85% methanol) containing 2 mM sodium acetate.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to monitor the expected sodiated adduct ([M+Na]+). For Cholesteryl Linoleate, this would be m/z 671.6. For this compound, this is m/z 687.6.
-
Optimize one parameter at a time to maximize the precursor ion signal intensity. Begin with the spray voltage, followed by gas flows, and finally the capillary temperature.
-
Once the precursor ion is optimized, acquire MS/MS spectra by selecting the precursor and applying collision energy (e.g., start at 25 eV) to observe the characteristic neutral loss of 368.5 Da or the cholestane fragment ion at m/z 369.3[3][4].
Table 1: Recommended Starting ESI Source Parameters for Cholesteryl Ester Analysis (Parameters should be optimized for each specific instrument)
| Parameter | Typical Starting Value | Reference |
| Ionization Mode | Positive ESI | [4] |
| Spray Voltage | 3800 V | [4] |
| Sheath Gas Flow | 8 (arbitrary units) | [4] |
| Auxiliary Gas Flow | 5 (arbitrary units) | [4] |
| Capillary Temperature | 270 °C | [4] |
| Fragmentor Voltage | 150 V | [8] |
| Skimmer Voltage | 40 V | [8] |
| Collision Energy (for MS/MS) | 25 eV | [4] |
Protocol 2: Example LC-MS/MS Method
This protocol provides a starting point for developing a chromatographic separation and detection method.
Methodology:
-
Sample Preparation: Extract lipids from the biological matrix using a method like Folch or Bligh-Dyer extraction. Reconstitute the dried extract in the initial mobile phase.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with the same modifier.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM) with the parameters established during optimization.
Table 2: Theoretical MRM Transitions for this compound ([M+Na]⁺)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Collision Energy (eV) |
| 9(S)-HODE-CE | 687.6 | 369.3 | Quantifier (Cholestane ion) | ~25-35 |
| 9(S)-HODE-CE | 687.6 | 319.2 | Qualifier (Sodiated HODE ion) | ~20-30 |
Section 4: Diagrams and Workflows
Visual aids for experimental planning and troubleshooting.
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for diagnosing low signal intensity issues.
Caption: Simplified biosynthetic pathway leading to this compound.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel chiral stationary phase LC-MS/MS method to evaluate oxidation mechanisms of edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
interferences in 9(S)-HODE cholesteryl ester measurement in complex matrices
Welcome to the technical support center for the analysis of 9(S)-HODE cholesteryl ester in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in measuring this compound by LC-MS?
A1: The primary challenges in analyzing this compound and other neutral lipids stem from their inherent properties. These include their hydrophobicity, chemical inertness, and poor ionization efficiency in typical electrospray ionization (ESI) sources.[1][2] Furthermore, the presence of numerous structurally similar lipids in biological samples leads to significant potential for interferences.
Q2: Why is hydrolysis a common step in many protocols, and when should I measure the intact ester?
A2: Alkaline hydrolysis is frequently used to cleave the ester bond, releasing the 9-HODE fatty acid from cholesterol.[3] This allows for the quantification of total 9-HODE (both free and esterified), which can be a valuable indicator of overall oxidative stress.[3] However, measuring the intact this compound is crucial when investigating the specific roles of this molecule in signaling pathways or its utility as a distinct biomarker, as the esterified form may have unique biological activities.[4]
Q3: Is it necessary to use an internal standard for quantification?
A3: Yes, the use of a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification. An ideal internal standard would be 9(S)-HODE-d4 cholesteryl ester or a similar deuterated version. This corrects for variability in extraction efficiency, matrix effects, and instrument response, leading to more reliable and reproducible results.
Q4: How can I prevent artificial oxidation of my sample during preparation?
A4: To minimize artefactual oxidation, it is critical to handle samples on ice, minimize exposure to air, and use antioxidants. Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent is a common practice. Samples should be processed promptly after collection and stored at -80°C for long-term stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Poor Ionization | Cholesteryl esters have low ionization efficiency.[1][2] Enhance signal by forming adducts. Add a source of ammonium (e.g., ammonium formate) to the mobile phase to promote [M+NH₄]⁺ adducts, or lithium salts (e.g., LiOH) to promote [M+Li]⁺ adducts, which can improve sensitivity.[1] |
| Inefficient Extraction | The high hydrophobicity of cholesteryl esters can lead to poor recovery. Ensure your lipid extraction protocol is appropriate. A modified Folch or Bligh-Dyer extraction using chloroform/methanol is standard.[1] An alternative is using methyl-tert-butyl ether (MTBE), which can be easier to handle as the lipid-containing organic phase forms the upper layer. |
| Analyte Degradation | This compound is an oxidized lipid and can be unstable. Ensure all extraction and handling steps are performed on ice and that solvents contain an antioxidant like BHT. Avoid repeated freeze-thaw cycles. |
| Suboptimal MS Parameters | The instrument may not be properly tuned for this specific analyte. Optimize MS parameters, including collision energy for the characteristic neutral loss of the cholesterol moiety (m/z 368.5 or 369.3 for ammoniated adducts).[1] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Cholesteryl esters are highly nonpolar. Use a C18 or C30 reversed-phase column with sufficient length and a small particle size (e.g., < 2 µm) to achieve good separation based on the fatty acid moiety. |
| Mobile Phase Mismatch | The mobile phase may not be optimal for eluting a hydrophobic compound. Use a high percentage of organic solvent (e.g., isopropanol, acetonitrile) in your gradient. Ensure mobile phase additives are compatible with your ionization strategy (e.g., ammonium formate for positive ion mode). |
| Sample Overload | Injecting too much of a complex lipid extract can overload the column. Dilute the sample or reduce the injection volume. |
| Co-elution with Isomers | Positional isomers (e.g., 13-HODE cholesteryl ester) or geometric isomers may co-elute. Optimize the chromatographic gradient (slower gradient) or consider a different stationary phase to improve separation.[4] |
Issue 3: Inaccurate Quantification due to Interferences
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Isobaric Interference | Other lipid classes, particularly diacylglycerols (DAGs), can have molecular weights that are identical or very close to that of this compound, making them isobaric interferences.[1] Effective chromatographic separation is essential to resolve these compounds before they enter the mass spectrometer.[4] |
| Isomeric Interference | Your analyte, this compound, has several isomers: • Positional Isomers: e.g., 13-HODE cholesteryl ester. • Stereoisomers (Enantiomers): e.g., 9(R)-HODE cholesteryl ester. Standard reversed-phase LC can often separate positional isomers, but separating enantiomers requires a specialized chiral stationary phase .[5][6] Without chiral separation, you will be measuring both the (S) and (R) forms. |
| Isotopic Overlap | In high-resolution mass spectrometry, the isotopic peaks of other lipids can overlap with your target analyte, leading to overestimation.[7][8] This is particularly relevant in shotgun lipidomics but can also affect LC-MS. Use high-resolution MS to distinguish between analytes with very close masses and be aware of potential overlaps from sodiated adducts of other species.[2] |
Experimental Protocols & Data
Protocol 1: Intact Cholesteryl Ester Extraction from Plasma
This protocol is a modified Bligh-Dyer method suitable for extracting intact cholesteryl esters.[1]
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of a suitable internal standard (e.g., d7-cholesteryl oleate).
-
Lipid Extraction:
-
Add 250 µL of methanol and 250 µL of chloroform. Vortex vigorously for 2 minutes.
-
Add 50 µL of 1 mg/mL LiCl in water to induce phase separation.[1]
-
Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Phase Collection:
-
Carefully collect the lower organic phase (chloroform) using a glass Pasteur pipette and transfer to a new tube.
-
Re-extract the remaining aqueous phase with another 500 µL of chloroform.
-
Pool the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of mobile phase-compatible solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS analysis.
-
Table 1: LC-MS/MS Parameters for Cholesteryl Ester Analysis
The following table provides typical parameters for the analysis of cholesteryl esters using LC-MS/MS in positive ion mode with ammonium adduct formation.
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Formate |
| Gradient | Start at 30% B, ramp to 100% B over 15 min, hold for 5 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| Scan Type | Neutral Loss Scan or Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+NH₄]⁺ (for 9-HODE-CE: m/z 682.6) |
| Product Ion / Neutral Loss | Neutral Loss of 368.5 Da (Cholestene)[1] or Product ion at m/z 369.3 (Cholestadiene fragment)[9] |
| Collision Energy | 25-35 eV (must be optimized for the specific instrument)[1] |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the extraction and analysis of intact this compound from a biological matrix.
Interference Relationship Diagram
This diagram illustrates the key analytical challenges and interferences in the accurate measurement of this compound.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
improving recovery of 9(S)-HODE cholesteryl ester from plasma samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the recovery and quantification of 9(S)-HODE cholesteryl ester from plasma samples.
Frequently Asked Questions (FAQs)
Q1: Why is recovering this compound from plasma challenging?
A1: this compound is a non-polar lipid, making its extraction and recovery sensitive to the chosen solvent system. Many common one-phase extraction methods that work well for polar lipids are inefficient for non-polar lipids like cholesteryl esters (CE), leading to low recovery due to precipitation.[1] Furthermore, like other oxylipins, it can be present in low concentrations and may be susceptible to degradation if samples are not handled properly.[2][3]
Q2: Which extraction method is recommended for optimal recovery of cholesteryl esters?
A2: Two-phase liquid-liquid extraction (LLE) methods are generally superior for non-polar lipids like cholesteryl esters.[1][4][5] Methods such as the Folch, Bligh-Dyer, or Matyash (using MTBE) are considered benchmarks in the field.[6][7] The Matyash method, which uses methyl-tert-butyl ether (MTBE), is often favored as it is safer than chloroform-based methods and the lipid-rich organic layer conveniently settles as the upper phase, simplifying collection.[4][6] Solid-phase extraction (SPE) is also a highly effective and increasingly popular alternative for cleaning up and concentrating oxylipins and other lipids from plasma.[2][3][8][9]
Q3: Do I need to hydrolyze my plasma sample before extraction?
A3: It depends on your research question. A significant portion of 9-HODE in plasma is esterified to cholesterol and other complex lipids.[10] If you need to quantify the total 9(S)-HODE amount, an alkaline hydrolysis step (saponification) is necessary to cleave the ester bond and release the 9-HODE molecule before extraction.[10][11] If you are only interested in the concentration of the intact this compound, you should omit the hydrolysis step.
Q4: How critical is an internal standard for quantification?
A4: Using a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) is crucial for accurate and precise quantification via mass spectrometry.[10][12] An internal standard is added at the beginning of the sample preparation process and corrects for analyte loss during extraction, sample handling, and variations in instrument response, which is particularly important when dealing with potentially low and variable recovery.[1][13]
Q5: How should I store my plasma samples to prevent analyte degradation?
A5: Proper sample handling is critical. Plasma should be collected in EDTA tubes, processed quickly, and stored at -80°C for long-term stability.[10][14] It is important to avoid repeated freeze-thaw cycles, as this can promote the oxidation and degradation of polyunsaturated fatty acids and their derivatives.[10]
Troubleshooting Guide
Problem: Low Recovery of this compound
This is one of the most common issues encountered during the analysis of non-polar lipids.
| Potential Cause | Recommended Solution |
| Inappropriate Extraction Method | One-phase extractions using polar solvents like methanol (MeOH), ethanol (EtOH), or acetonitrile (ACN) cause precipitation of non-polar lipids such as cholesteryl esters (CE) and triglycerides (TG), with recovery rates below 5%.[1] Switch to a two-phase liquid-liquid extraction (LLE) method like the Matyash (MTBE/Methanol) or Folch (Chloroform/Methanol).[6][7] Alternatively, use a validated Solid-Phase Extraction (SPE) protocol designed for lipids.[8][9] |
| Insufficient Solvent Volume | Even with appropriate solvents, an insufficient volume can lead to incomplete extraction. Increasing the solvent-to-sample ratio can improve the recovery of less polar lipids.[1] For LLE, ensure vigorous vortexing to maximize the interaction between the sample and the extraction solvent. |
| Analyte Loss During Phase Separation | In two-phase systems like the Folch method, the lipid-containing layer is the lower (chloroform) phase, which can be cumbersome to collect without aspirating part of the protein interface.[4] Using the Matyash (MTBE) method avoids this, as the lipid layer is the upper phase.[4][6] Be meticulous when collecting the desired phase. |
| Binding to Proteins/Labware | Lipids can non-specifically bind to proteins and the surface of plastic tubes. Ensure thorough protein precipitation (e.g., with a cold organic solvent). Using low-adhesion microcentrifuge tubes and glass vials for extraction and storage can minimize surface binding.[15] |
Data & Method Comparison
The choice of extraction method significantly impacts the recovery of different lipid classes. As this compound is a non-polar lipid, methods that efficiently recover triglycerides (TG) and cholesteryl esters (CE) are most suitable.
Table 1: Comparison of Lipid Extraction Efficiencies for Non-Polar Lipids
| Extraction Method | Solvent System | Recovery of Cholesteryl Esters (CE) | Key Characteristics |
| One-Phase Polar Solvents | Methanol, Ethanol, Acetonitrile | < 5% [1] | Simple and fast, but unsuitable for non-polar lipids due to precipitation.[1] Should be limited to polar lipid analysis.[1] |
| Bligh & Dyer / Folch | Chloroform / Methanol | Good | Gold standard methods, but use of toxic chloroform is a drawback.[6][7] The lipid layer is the bottom phase, which can be difficult to collect.[4] |
| Matyash | MTBE / Methanol | Good | Safer alternative to chloroform-based methods.[6] The lipid-containing organic layer is the upper phase, simplifying collection.[4][6] |
| Alshehry / BUME | 1-Butanol / Methanol | Good | A single-phase method that shows high recovery for both polar and non-polar lipids.[4][5][6] Safer and more environmentally friendly than chlorinated solvents.[6] |
Table 2: Average Recovery of Internal Standards by Different LLE Methods
| Method | Average Recovery | Recovery of Non-Polar Lipids (TG, DG) |
| Alshehry (1-Butanol/Methanol) | 99%[6] | < 80%[6] |
| Folch (Chloroform/Methanol) | 86%[6] | Not specified |
| Matyash (MTBE/Methanol) | 73%[6] | Not specified |
Note: The lower-than-expected recovery for the Matyash method in this specific study was noted by the authors; other studies have shown it to be as good as or better than the Folch method.[6]
Experimental Protocols & Visualizations
Protocol 1: Liquid-Liquid Extraction using MTBE (Matyash Method)
This protocol is adapted for the extraction of cholesteryl esters from a small plasma volume.
-
Preparation: Thaw 50 µL of plasma on ice. In a clean glass tube, add a suitable amount of a stable isotope-labeled internal standard for this compound.
-
Solvent Addition: Add 400 µL of ice-cold methanol to the plasma sample. Vortex for 10 seconds.
-
Extraction: Add 500 µL of methyl-tert-butyl ether (MTBE). Vortex thoroughly for 1 minute, then sonicate for 30-60 minutes.[6]
-
Phase Separation: Induce phase separation by adding 500 µL of high-purity water. Vortex for 20 seconds.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to achieve clear phase separation.[6]
-
Collection: Carefully transfer the upper organic layer (containing the lipids) to a new glass tube, avoiding the protein interface.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a solvent appropriate for your LC-MS/MS analysis (e.g., 100 µL of 1-butanol/methanol 1:1 v/v).[6]
Protocol 2: Solid-Phase Extraction (SPE) for Oxylipins
This is a general workflow for enriching oxylipins and related lipid esters from plasma.
-
Sample Pre-treatment: Thaw 100-200 µL of plasma on ice. Add the internal standard. Precipitate proteins by adding 3-4 volumes of ice-cold methanol or acetonitrile, then centrifuge to pellet the protein.[9] Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Use a reversed-phase (e.g., C18) or a polymeric (e.g., Strata-X, Oasis HLB) SPE cartridge.[9] Condition the cartridge by passing a suitable solvent (e.g., methanol) followed by water.
-
Sample Loading: Dilute the supernatant from step 1 with acidified water (to pH ~3-4) and load it slowly onto the conditioned SPE cartridge.[16][17]
-
Washing: Wash the cartridge with a weak solvent (e.g., 15% aqueous ethanol) to remove polar interferences while retaining the analyte.[9]
-
Elution: Elute the this compound and other lipids from the cartridge using an appropriate organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).[9]
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Caption: Experimental workflow for LLE of this compound from plasma.
Caption: Logic diagram for troubleshooting low analyte recovery.
Caption: Simplified formation pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. benchchem.com [benchchem.com]
addressing matrix effects in LC-MS/MS analysis of 9(S)-HODE cholesteryl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 9(S)-HODE cholesteryl ester, with a focus on addressing matrix effects.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Possible Cause:
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Inappropriate Injection Solvent: The solvent used to dissolve the final extract is stronger than the initial mobile phase, causing peak distortion.
-
Column Degradation: Mobile phase pH is incompatible with the column chemistry, leading to a void at the column inlet.
-
-
Solution:
-
Column Flushing: Implement a robust column washing protocol after each analytical run.
-
Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the starting mobile phase.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Selection: Verify that the column is suitable for the mobile phase pH and the analytes of interest.
-
Issue: Inconsistent Retention Times
-
Possible Cause:
-
Mobile Phase Inconsistency: Improperly prepared or degraded mobile phase.
-
LC System Leak: A leak in the pump, injector, or fittings can cause pressure fluctuations.
-
Column Equilibration: Insufficient time for the column to equilibrate between injections.
-
-
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and filter it.
-
System Check: Perform a leak test on the LC system.
-
Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Issue: Signal Suppression or Enhancement (Matrix Effect)
-
Possible Cause:
-
Co-eluting Matrix Components: Endogenous molecules from the sample matrix (e.g., phospholipids) that elute at the same time as the analyte and interfere with its ionization.
-
High Analyte Concentration: In some cases, high concentrations of the analyte itself can lead to self-suppression.
-
-
Solution:
-
Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.
-
Phospholipid Removal: Utilize specific phospholipid removal cartridges or plates.
-
Chromatographic Separation: Optimize the LC method to separate the analyte from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Use a SIL-IS that co-elutes with the analyte to compensate for matrix effects.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous lipids.[1]
Q2: How can I assess the presence and extent of matrix effects in my assay?
A2: The presence of matrix effects can be evaluated using several methods:
-
Post-Column Infusion: A constant flow of the analyte is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any deviation in the analyte's signal indicates the retention time at which matrix components are causing ion suppression or enhancement.
-
Pre- and Post-Extraction Spiking: The response of the analyte is compared between a sample spiked before extraction and a blank matrix extract spiked with the analyte after extraction. A significant difference in the signal indicates the presence of matrix effects.[1]
Q3: What is the most effective way to mitigate matrix effects for lipid analysis?
A3: A combination of strategies is often the most effective approach. This includes:
-
Efficient Sample Preparation: To remove the majority of interfering components. Solid-phase extraction (SPE) is a powerful technique for cleaning up complex samples.[3]
-
Phospholipid Removal: Since phospholipids are a major cause of matrix effects in lipid analysis, using specialized phospholipid removal products can significantly improve data quality.
-
Optimized Chromatography: To separate the analyte from any remaining matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects, as the SIL-IS will be affected by the matrix in the same way as the analyte.
Q4: What type of internal standard is recommended for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a deuterated cholesteryl ester with a similar fatty acid chain length can be a suitable alternative. Using an internal standard that is structurally and chemically similar to the analyte is crucial for accurate compensation of matrix effects and variability during sample preparation.
Q5: Are there any specific considerations for the extraction of this compound from biological matrices?
A5: Yes, being a lipid, this compound should be extracted using organic solvents. A common method is liquid-liquid extraction (LLE) with a solvent system like chloroform:methanol or hexane:isopropanol. Solid-phase extraction (SPE) with a C18 or similar reversed-phase sorbent can also be used for both extraction and cleanup. It is important to optimize the extraction procedure to ensure high recovery of the analyte while minimizing the co-extraction of interfering substances.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A: Analyte standard prepared in a clean solvent (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte standard after the extraction process.
-
Set C: Biological samples spiked with the analyte standard before the extraction process.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
A ME value significantly different from 100% indicates the presence of matrix effects.
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition a phospholipid removal SPE cartridge with methanol followed by water.
-
Load Sample: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the SPE cartridge.
-
Wash: Wash the cartridge with an appropriate solvent (e.g., a low percentage of organic in water) to remove polar interferences.
-
Elute: Elute the this compound with an organic solvent (e.g., acetonitrile or methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components. | Simple and quick to implement. | May compromise the limit of detection if the analyte concentration is low. |
| Solid-Phase Extraction (SPE) | Selectively isolates the analyte from the matrix using a solid sorbent. | Can provide very clean extracts and concentrate the analyte. | Requires method development and can be more time-consuming. |
| Liquid-Liquid Extraction (LLE) | Separates the analyte from the matrix based on its differential solubility in two immiscible liquids. | Effective for removing highly polar or non-polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |
| Phospholipid Removal Plates/Cartridges | Specifically targets and removes phospholipids from the sample extract. | Highly effective at reducing a major source of matrix effects in lipid analysis. | Adds an extra step and cost to the sample preparation process. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte that co-elutes and experiences the same matrix effects, allowing for accurate correction. | Considered the most reliable method for compensating for matrix effects. | Can be expensive and may not be commercially available for all analytes. |
| Matrix-Matched Calibrants | Calibration standards are prepared in a blank matrix to mimic the sample composition. | Can effectively compensate for matrix effects if a representative blank matrix is available. | Difficult to obtain a truly "blank" matrix for endogenous analytes. |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Simplified signaling pathway of 9(S)-HODE.
References
minimizing auto-oxidation of 9(S)-HODE cholesteryl ester during extraction
Welcome to the technical support center for the analysis of 9(S)-HODE cholesteryl ester. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize auto-oxidation during the extraction of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound, with a focus on preventing auto-oxidation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | - Incomplete extraction from the sample matrix.- Adsorption of the analyte to labware.- Degradation of the analyte due to auto-oxidation. | - Ensure complete homogenization of the sample in the extraction solvent.- Use silanized glassware to minimize adsorption.- Add an antioxidant such as Butylated Hydroxytoluene (BHT) to all solvents.[1] |
| High variability between replicate samples | - Inconsistent sample handling and extraction procedure.- Instability of the analyte during storage or processing.- Lack of an appropriate internal standard. | - Standardize all steps of the protocol, including vortexing times and centrifugation speeds.- Minimize the time samples are at room temperature and protect from light.[2]- Incorporate a stable isotope-labeled internal standard early in the workflow. |
| Presence of interfering peaks in the chromatogram | - Contamination from solvents or labware.- Co-extraction of other lipid species. | - Use high-purity solvents and thoroughly clean all glassware.- Include a solid-phase extraction (SPE) cleanup step to separate the cholesteryl ester fraction. |
| Evidence of significant auto-oxidation (e.g., multiple oxidation products) | - Inadequate antioxidant protection.- Exposure of samples to oxygen and/or light.- Presence of metal ions that can catalyze oxidation. | - Increase the concentration of the antioxidant (e.g., BHT) in the extraction solvents.- Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).[2]- Add a chelating agent like EDTA to the initial homogenization buffer to sequester metal ions.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is minimizing auto-oxidation of this compound so critical during extraction?
A1: this compound is a lipid that is susceptible to further oxidation due to its polyunsaturated fatty acid component.[2] Auto-oxidation can lead to the formation of various other oxidized species, which can interfere with accurate quantification and lead to misinterpretation of experimental results.
Q2: What is the recommended extraction method for this compound?
A2: A modified Bligh & Dyer method is commonly recommended for the extraction of lipids, including cholesteryl esters.[4][5][6][7][8] This method uses a chloroform/methanol/water solvent system to efficiently partition lipids into an organic phase. The addition of an antioxidant is crucial to prevent auto-oxidation during this process.
Q3: Which antioxidant should I use, and at what concentration?
A3: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing lipid peroxidation.[1] A final concentration of 0.005% to 0.01% (w/v) in all extraction solvents is generally recommended. Other antioxidants like triphenylphosphine (TPP) can also be used.
Q4: How should I store my samples and extracts to prevent auto-oxidation?
A4: Samples should be processed as quickly as possible. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C.[2] Lipid extracts should be stored under an inert atmosphere (nitrogen or argon) at -80°C in amber glass vials to protect from light.[2]
Q5: How can I assess the extent of auto-oxidation in my samples?
A5: The presence of multiple oxidation products of this compound in your chromatogram is a key indicator of auto-oxidation. These can be identified using mass spectrometry by looking for characteristic mass-to-charge ratios of known oxidation products.[9][10][11]
Quantitative Data on Antioxidant Efficacy
While specific comparative data for this compound is limited, the following table provides a general comparison of commonly used antioxidants for lipid extraction based on their mechanism and typical concentrations.
| Antioxidant | Mechanism of Action | Typical Concentration | Efficacy in Preventing Lipid Peroxidation |
| Butylated Hydroxytoluene (BHT) | Free radical scavenger | 0.005% - 0.01% (w/v) | High |
| Triphenylphosphine (TPP) | Reduces hydroperoxides to alcohols | 0.01% - 0.05% (w/v) | High |
| Vitamin E (α-tocopherol) | Free radical scavenger | 0.01% - 0.02% (w/v) | Moderate to High |
| EDTA | Chelates metal ions | 1-5 mM | Indirectly prevents metal-catalyzed oxidation |
Detailed Experimental Protocol
This protocol details a modified Bligh & Dyer extraction procedure designed to minimize the auto-oxidation of this compound from biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform (HPLC grade) with 0.01% BHT
-
Methanol (HPLC grade) with 0.01% BHT
-
Deionized water
-
Internal standard (e.g., d7-9(S)-HODE cholesteryl ester)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas cylinder
-
Centrifuge
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
For tissue samples, homogenize in a suitable buffer on ice.
-
Spike the sample with the internal standard.
-
-
Lipid Extraction:
-
To 1 volume of the sample, add 3 volumes of a 2:1 (v/v) mixture of chloroform:methanol (both containing 0.01% BHT).
-
Vortex vigorously for 2 minutes.
-
Add 1 volume of chloroform (with 0.01% BHT) and vortex for 1 minute.
-
Add 1 volume of deionized water and vortex for 1 minute.
-
-
Phase Separation:
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol/isopropanol for LC-MS).
-
-
Storage:
-
If not analyzing immediately, store the reconstituted extract at -80°C under a nitrogen atmosphere in an amber vial.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Simplified pathway of this compound auto-oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. tabaslab.com [tabaslab.com]
- 5. biochem.wustl.edu [biochem.wustl.edu]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. google.com [google.com]
- 8. epic.awi.de [epic.awi.de]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of 9(S)- and 13(S)-HODE Cholesteryl Esters
Welcome to the technical support center for the chromatographic separation of 9(S)- and 13(S)-hydroxyoctadecadienoic acid (HODE) cholesteryl esters. These isobaric and isomeric lipids present significant analytical challenges due to their structural similarity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful separation and analysis.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 9(S)- and 13(S)-HODE cholesteryl esters so challenging?
The primary challenge lies in the high structural similarity of these molecules. They are positional isomers, differing only in the location of the hydroxyl group on the octadecadienoic acid backbone (carbon 9 versus carbon 13). Furthermore, they are stereoisomers, with the hydroxyl group in the S configuration. This makes their physicochemical properties nearly identical, leading to co-elution in many standard chromatographic systems.
Q2: What is the most suitable chromatographic technique for separating these isomers?
Chiral chromatography is the most effective technique for separating stereoisomers and can also resolve positional isomers.[1] While reverse-phase HPLC is a common technique for lipid analysis, achieving baseline separation of these specific cholesteryl ester isomers on standard C18 columns is highly unlikely without specialized column chemistry or mobile phase modifiers. Normal-phase HPLC can also be employed, particularly with chiral stationary phases.[1]
Q3: Can I differentiate 9-HODE and 13-HODE cholesteryl esters using mass spectrometry without chromatographic separation?
While challenging, it is possible to differentiate the 9- and 13-HODE isomers using tandem mass spectrometry (MS/MS).[2] The fragmentation patterns of the HODE moiety can yield specific product ions that are indicative of the hydroxyl group's position. For instance, in negative ion mode analysis of the free HODEs, characteristic product ions can be used for quantification even with similar retention times.[2] However, for accurate quantification and to avoid ion suppression effects from co-eluting species, prior chromatographic separation is highly recommended.[3]
Q4: Are there any derivatization strategies that can improve separation?
Derivatization can be a useful strategy, particularly for gas chromatography (GC) analysis. After hydrolysis of the cholesteryl ester, the resulting HODE can be derivatized (e.g., methylation and trimethylsilylation) to increase volatility and improve chromatographic resolution.[4] However, this adds complexity to sample preparation and may not be ideal for all applications. For HPLC, derivatization is less common for these compounds.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic separation of 9(S)- and 13(S)-HODE cholesteryl esters.
Problem 1: Poor Resolution or Complete Co-elution of 9- and 13-HODE Cholesteryl Ester Peaks
-
Cause: The stationary phase lacks the selectivity to differentiate between the positional isomers. Standard reverse-phase columns (e.g., C18) are often insufficient.
-
Solution 1: Employ a Chiral Stationary Phase. This is the most critical step for separating these isomers. Columns with chiral selectors, such as those based on cellulose or amylose derivatives, can provide the necessary selectivity.[1]
-
Solution 2: Optimize the Mobile Phase. For normal-phase chiral chromatography, a mobile phase consisting of a non-polar solvent like hexane with a small amount of a polar modifier such as isopropanol or ethanol is typically used.[1] Systematically vary the percentage of the polar modifier to fine-tune the separation.
-
Solution 3: Reduce the Column Temperature. Lowering the column temperature can sometimes enhance the subtle intermolecular interactions that govern chiral recognition, thereby improving resolution.
Problem 2: Broad or Tailing Peaks
-
Cause: This can be due to a variety of factors including secondary interactions with the stationary phase, sample overload, or issues with the mobile phase.
-
Solution 1: Check Sample Solvent. Ensure the sample is dissolved in a solvent that is compatible with, and ideally weaker than, the mobile phase. Injecting in a strong solvent can cause peak distortion.
-
Solution 2: Reduce Sample Load. Injecting too much sample can lead to column overload and peak tailing. Reduce the injection volume or the sample concentration.
-
Solution 3: Mobile Phase Additives. For reverse-phase systems, small amounts of an acid (e.g., formic acid or acetic acid) can help to reduce peak tailing by minimizing interactions with residual silanols on the stationary phase.
Problem 3: Low Signal Intensity or Poor Sensitivity in LC-MS
-
Cause: Poor ionization of the cholesteryl esters or ion suppression from co-eluting matrix components.
-
Solution 1: Optimize Mass Spectrometer Source Parameters. Adjust the electrospray voltage, gas flows, and temperature to maximize the signal for your analytes.
-
Solution 2: Use an Appropriate Mobile Phase Additive. For positive ion mode ESI, the formation of adducts (e.g., with ammonium or sodium) can enhance ionization efficiency.[5] Adding ammonium formate or acetate to the mobile phase can be beneficial.
-
Solution 3: Improve Sample Clean-up. Use solid-phase extraction (SPE) to remove interfering compounds from your sample matrix before LC-MS analysis. This can significantly reduce ion suppression.[3]
Quantitative Data Summary
Direct quantitative data for the separation of 9(S)- and 13(S)-HODE cholesteryl esters is sparse in the literature. The following tables provide representative data for the separation of the free HODE isomers and other relevant cholesteryl esters to serve as a reference.
Table 1: Representative HPLC Separation of HODE Isomers (Free Acids)
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| 13S-HODE | Silica Gel (6 µm) | Hexane/Isopropanol/Acetic Acid (99:1:0.1) | N/A | 10.8 - 12.0 |
| 9S-HODE | Silica Gel (6 µm) | Hexane/Isopropanol/Acetic Acid (99:1:0.1) | N/A | 22.6 - 24.2 |
Data adapted from Spiteller et al. (1997).
Table 2: Representative LC-MS/MS Parameters for HODE Isomer Differentiation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 9-HODE | 295.2 | 171.1 |
| 13-HODE | 295.2 | 195.2 |
Note: These values are for the free acids in negative ion mode and serve as a basis for developing methods for the cholesteryl esters.
Detailed Experimental Protocols
The following is a suggested starting protocol for the development of a separation method for 9(S)- and 13(S)-HODE cholesteryl esters, based on methods for similar compounds.
Protocol 1: Chiral Normal-Phase HPLC-UV
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Hexane:Isopropanol (99.5:0.5, v/v). The ratio may need to be optimized (e.g., from 99.9:0.1 to 98:2).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (consider reducing to 10-15°C to improve resolution).
-
Injection Volume: 10 µL.
-
Detection: UV at 235 nm (for the conjugated diene system in HODEs).
-
Sample Preparation:
-
Extract total lipids from the sample using a modified Folch method (Chloroform:Methanol, 2:1, v/v).[3]
-
Isolate the cholesteryl ester fraction using solid-phase extraction (SPE) with a silica cartridge. Elute non-polar lipids with hexane, and the cholesteryl ester fraction with a mixture of hexane and a slightly more polar solvent like methyl tert-butyl ether.
-
Dry the cholesteryl ester fraction under a stream of nitrogen and reconstitute in the mobile phase.
-
Protocol 2: LC-MS/MS Analysis
-
Chromatography: Use the chiral NP-HPLC method described above or a suitable reverse-phase method on a column with alternative selectivity (e.g., PFP).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for cholesteryl esters.
-
MS Method:
-
Full Scan: Acquire full scan data to identify the [M+NH₄]⁺ or [M+Na]⁺ adducts of the HODE cholesteryl esters.
-
MS/MS: Perform product ion scans on the precursor ions. For oxidized cholesteryl esters, a characteristic fragment ion at m/z 369 corresponds to the unmodified cholesterol backbone, indicating that the oxidation is on the fatty acyl chain.[6]
-
Multiple Reaction Monitoring (MRM): For targeted quantification, set up MRM transitions. The precursor ion will be the m/z of the HODE cholesteryl ester adduct, and the product ion will be m/z 369. Additional product ions specific to the 9- or 13-HODE structure may be identified through product ion scans.
-
Visualizations
Caption: Experimental workflow for the analysis of HODE cholesteryl esters.
Caption: Troubleshooting logic for poor peak resolution.
Caption: Signaling pathways of free 9- and 13-HODE.
References
- 1. aocs.org [aocs.org]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsartor.org [gsartor.org]
- 5. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for 9(S)-HODE cholesteryl ester standard solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 9(S)-HODE cholesteryl ester standard solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage and handling conditions for this compound standard solutions?
To ensure the stability and integrity of your this compound standard, it is crucial to adhere to the following storage and handling guidelines:
-
Long-term Storage: For unopened vials, store at -20°C for up to two years.[1] Some suppliers suggest that the powder form can be stored at -20°C for up to three years.[2]
-
In-solvent Storage: Once the standard is dissolved in a solvent, it should be stored at -80°C.[2] It is recommended to use it within one year when stored in a solvent.[2]
-
Handling:
-
Equilibrate the vial to room temperature before opening to prevent condensation, which could compromise the standard.
-
To avoid potential degradation from repeated freeze-thaw cycles, it is advisable to aliquot the standard solution into smaller, single-use vials.
-
9(S)-HODE may bind to glassware. Therefore, the use of plasticware (polypropylene) or silanized glassware is recommended for all procedures involving the standards and samples.
-
2. In which solvents is this compound soluble?
The solubility of this compound is a critical factor in preparing accurate standard solutions. The following table summarizes its solubility in common laboratory solvents:
| Solvent | Solubility | Recommendations |
| Ethanol | >50 mg/mL | Sonication is recommended to aid dissolution.[2] |
| Dimethylformamide (DMF) | >50 mg/mL | Sonication is recommended.[2] |
| Dimethyl sulfoxide (DMSO) | >50 mg/mL | Sonication is recommended.[2] |
| Ethanol:PBS (1:10) | <10 µg/mL | Sonication is recommended.[2] |
3. What are the primary quality control parameters for this compound standard solutions?
Several analytical techniques are employed to ensure the quality and purity of this compound standards. Key quality control parameters are outlined in the table below, with typical specifications:
| Parameter | Method | Typical Specification |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Identity | Mass Spectrometry (MS) | Conforms to the expected molecular weight and fragmentation pattern. |
| Concentration | UV/Vis Spectroscopy | Verified by measuring absorbance at the λmax. |
| Appearance | Visual Inspection | A solution in ethanol.[1] |
4. What is the biological significance of 9(S)-HODE and its cholesteryl ester?
9(S)-HODE is a stable oxidation product of linoleic acid, and its levels can increase in conditions of oxidative stress.[3] While this compound is primarily used as an analytical standard, its components are biologically active. This compound is found in atherosclerotic lesions and is a component of oxidized low-density lipoprotein (oxLDL).[1][4]
The free acid form, 9(S)-HODE, is known to be a ligand for:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a role in regulating inflammation and lipid metabolism.[3][5]
-
G protein-coupled receptor 132 (GPR132): A receptor that can mediate pro-inflammatory effects.[3][6]
It is important to note that the esterified form (cholesteryl ester) may not directly activate these receptors and likely requires hydrolysis to the free fatty acid to become biologically active.[3]
Troubleshooting Guide
Issue 1: Inaccurate or inconsistent quantification results.
| Possible Cause | Troubleshooting Steps |
| Standard Degradation | - Ensure the standard has been stored correctly at -20°C (long-term) or -80°C (in solvent).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Protect from light and oxygen exposure. |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions.- For viscous solvents like DMSO, consider using positive displacement pipettes. |
| Solvent Evaporation | - Keep vials tightly capped when not in use.- Prepare working solutions fresh whenever possible. |
| Instrumental Drift | - Run a calibration curve at the beginning and end of each analytical batch to monitor for any drift in instrument response.[7] |
Issue 2: Unexpected peaks in the chromatogram (HPLC or LC-MS).
| Possible Cause | Troubleshooting Steps |
| Oxidation of the Standard | - this compound is susceptible to oxidation.[4][8] Peaks corresponding to further oxidized species may appear.- Prepare solutions fresh and minimize exposure to air and light.- Consider adding an antioxidant like butylated hydroxytoluene (BHT) to solvents if compatible with your analytical method. |
| Solvent Impurities | - Use high-purity, HPLC or LC-MS grade solvents.- Run a solvent blank to identify any contaminant peaks. |
| Contamination from Sample Preparation | - Ensure all glassware and plasticware are scrupulously clean.- Use dedicated vessels for preparing standards to avoid cross-contamination. |
| Isomeric Impurities | - The standard may contain small amounts of other HODE isomers. Check the certificate of analysis for the specified purity. |
Issue 3: Low signal intensity in mass spectrometry.
| Possible Cause | Troubleshooting Steps |
| Poor Ionization | - Cholesteryl esters can have poor ionization efficiency. Optimize MS source parameters (e.g., temperature, gas flows, voltages).- Consider using an appropriate adduct-forming agent in the mobile phase (e.g., ammonium or sodium acetate) to enhance ionization. |
| In-source Fragmentation | - High source temperatures or voltages can cause the molecule to fragment before detection, leading to a weak parent ion signal.[4][8] Optimize source conditions to minimize in-source fragmentation. |
| Adsorption to Surfaces | - 9(S)-HODE can adsorb to glass surfaces. Use polypropylene or silanized glassware for sample preparation and vials. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A normal-phase silica column (e.g., Absolute SiO2, 250 mm x 4.6 mm, 5 µm) is suitable for isomer separation. A reverse-phase C18 column can be used for general quantification.
-
Mobile Phase (Normal-Phase): A non-polar mobile phase such as n-hexane:isopropanol:acetic acid (e.g., 98.3:1.6:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 234 nm, which is the λmax for the conjugated diene system in 9-HODE.[1]
-
Procedure: a. Prepare a stock solution of this compound in ethanol. b. Prepare a working solution by diluting the stock solution with the mobile phase. c. Inject the working solution into the HPLC system. d. Analyze the chromatogram for the main peak and any impurity peaks. e. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Identity and Structure Confirmation by LC-MS/MS
This protocol provides a framework for confirming the identity of this compound.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
-
Gradient: A linear gradient from a low to high percentage of mobile phase B.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (m/z): For the protonated molecule [M+H]⁺, the expected m/z is 666.1. For the ammonium adduct [M+NH₄]⁺, it is 683.1.
-
Product Ions (m/z): A characteristic fragment ion for cholesteryl esters is the cholestadiene ion at m/z 369.3, resulting from the neutral loss of the fatty acid.[5] Another potential fragment is the loss of water, resulting in an ion at m/z 648.5.
-
-
Procedure: a. Prepare a dilute solution of the standard in an appropriate solvent (e.g., methanol or acetonitrile). b. Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system. c. Acquire full scan MS spectra to identify the precursor ion. d. Perform MS/MS fragmentation on the precursor ion to obtain the product ion spectrum. e. Compare the observed fragmentation pattern with the expected pattern for this compound.
Visualizations
Caption: Quality control workflow for this compound standards.
References
- 1. caymanchem.com [caymanchem.com]
- 2. aocs.org [aocs.org]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesteryl ester oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating 9(S)-HODE Cholesteryl Ester as a Biomarker for Oxidative Stress: A Comparative Guide
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological feature of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The accurate measurement of oxidative stress is crucial for diagnostics, prognostics, and the development of novel therapeutic interventions. Lipid peroxidation products have emerged as reliable indicators of oxidative damage. Among these, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE), an oxidation product of linoleic acid, and its cholesteryl ester form have garnered significant attention as potential biomarkers. This guide provides a comprehensive comparison of 9(S)-HODE cholesteryl ester with other established oxidative stress biomarkers, supported by experimental data and detailed protocols to aid researchers in its validation and application.
Comparison of Oxidative Stress Biomarkers
The selection of an appropriate biomarker for oxidative stress depends on several factors, including the specific biological question, the sample matrix, and the analytical method's sensitivity and specificity. Here, we compare this compound with other commonly used markers of lipid peroxidation and DNA damage.
| Biomarker | Analyte Measured | Typical Matrix | Advantages | Disadvantages |
| This compound | Esterified 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid | Plasma, LDL | Specific to linoleic acid peroxidation; Stable molecule; Found in atherosclerotic lesions[1][2] | Less studied than other biomarkers; Requires hydrolysis for total HODE measurement; Origin can be both enzymatic and non-enzymatic[2][3][4] |
| F2-Isoprostanes | Isomers of prostaglandin F2α formed from arachidonic acid | Urine, Plasma | Considered a "gold standard" for lipid peroxidation; Chemically stable; Formed independently of cyclooxygenases | Lower abundance compared to HODEs[5]; Complex analytical methods required |
| Malondialdehyde (MDA) | Aldehyde product of polyunsaturated fatty acid peroxidation | Plasma, Serum, Tissues | Widely used and historically significant; Simple and cost-effective assays (TBARS) available | Lacks specificity (can be formed from non-lipid sources); TBARS assay can be influenced by other substances[6] |
| 4-Hydroxynonenal (4-HNE) | Aldehyde product of ω-6 polyunsaturated fatty acid peroxidation | Plasma, Tissues | Highly reactive and involved in signaling pathways; Forms stable protein adducts | High reactivity makes it difficult to measure directly; Often measured as protein adducts |
| 8-oxo-2'-deoxyguanosine (8-oxo-dG) | Oxidized derivative of deoxyguanosine | Urine, DNA isolates from tissues/cells | A key biomarker of oxidative DNA damage | Not a direct measure of lipid peroxidation; Can be influenced by DNA repair mechanisms |
Quantitative Data Comparison
Direct comparative studies quantifying this compound alongside other biomarkers in the same cohort are limited. However, data from various studies provide insights into their relative abundance and changes in disease states. One study found that the level of 9-HODE in the LDL of young atherosclerotic patients was 20 times higher than in healthy individuals of the same age group[7]. In older individuals with atherosclerosis, this increase was 30-100 fold compared to young, healthy subjects[7]. Another study reported that in atherosclerotic lesions, HODEs are significantly more abundant than F2-isoprostanes[8].
| Biomarker | Typical Concentration in Healthy Plasma/LDL | Fold Increase in Atherosclerosis/Oxidative Stress | Reference |
| 9-HODE (in LDL) | Undetectable to low levels in young, healthy individuals | 20-100 fold | [7] |
| F2-Isoprostanes | pg/mL range in plasma | 2-10 fold | [9] |
| MDA | 1-4 µM in plasma | 1.5-3 fold | |
| 8-oxo-dG | 1-5 ng/mg creatinine in urine | 1.5-2.5 fold |
Note: The values presented are approximate and can vary significantly depending on the study population, analytical methods, and units of measurement.
Signaling Pathways and Experimental Workflows
Formation of 9(S)-HODE and its Esterification
9(S)-HODE can be formed through both enzymatic and non-enzymatic pathways. The non-enzymatic, free-radical-mediated oxidation of linoleic acid is a hallmark of oxidative stress. Once formed, 9(S)-HODE can be esterified to cholesterol.
Pro-inflammatory Signaling of 9-HODE in Atherosclerosis
In the context of atherosclerosis, 9-HODE acts as a signaling molecule, particularly through the G protein-coupled receptor 132 (GPR132), also known as G2A. This interaction on macrophages within atherosclerotic plaques can promote inflammation, contributing to disease progression[1][10].
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 143442-54-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Bio-markers of lipid peroxidation in vivo: hydroxyoctadecadienoic acid and hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 9(S)-HODE and 13(S)-HODE Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S)-hydroxy-10E,12Z-octadecadienoic acid (9(S)-HODE) and 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) are oxidized metabolites of linoleic acid. In biological systems, particularly within atherosclerotic lesions, these molecules are frequently found esterified to cholesterol. While structurally similar, their cholesteryl ester forms are precursors to free fatty acids that exhibit distinct and often opposing biological activities, primarily in the realms of inflammation and cellular signaling. This guide provides a detailed comparison of the biological activities of 9(S)-HODE cholesteryl ester and 13(S)-HODE cholesteryl ester, supported by experimental data and methodologies.
The biological activity of these cholesteryl esters is predicated on their hydrolysis by intracellular hydrolases, such as neutral cholesteryl ester hydrolase (nCEH), to release the active free fatty acid (9(S)-HODE or 13(S)-HODE) and cholesterol.[1][2][3][4][5] The differential effects of the parent compounds are central to understanding their roles in pathology, particularly in atherosclerosis.
Comparative Biological Activities
The primary distinction in the biological activity of 9(S)-HODE and 13(S)-HODE lies in their receptor interactions and downstream signaling pathways. 9(S)-HODE is a potent pro-inflammatory mediator, whereas 13(S)-HODE is generally considered to have protective or anti-inflammatory effects.[6][7][8]
| Feature | 9(S)-HODE (from Cholesteryl Ester) | 13(S)-HODE (from Cholesteryl Ester) | References |
| Primary Receptor | G protein-coupled receptor 132 (GPR132/G2A) | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | [6][7][8][9] |
| Role in Inflammation | Pro-inflammatory | Generally anti-inflammatory/protective in early atherosclerosis | [6][7][10] |
| Effect on Macrophages | Promotes inflammatory phenotype, contributes to foam cell formation and plaque instability in late-stage atherosclerosis. | In early atherosclerosis, may enhance lipid clearance and reverse cholesterol transport. | [6][7][11] |
| Signaling Pathway | GPR132 activation leads to downstream signaling cascades that promote inflammation. | PPARγ activation regulates gene expression related to lipid metabolism and inflammation. | [6][7][8][9] |
| Formation | Primarily non-enzymatic in late-stage atherosclerosis. | Enzymatically by 15-lipoxygenase-1 (15-LOX-1) in early atherosclerosis. | [6][7][9] |
Signaling Pathways
The divergent biological effects of 9(S)-HODE and 13(S)-HODE, released from their cholesteryl esters, are best understood by examining their distinct signaling pathways.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel intracellular cholesteryl ester hydrolase (carboxylesterase 3) in human macrophages: compensatory increase in its expression after carboxylesterase 1 silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 10. The linoleic acid metabolite 9DS-hydroxy-10,12(E,Z)-octadecadienoic acid is a strong proinflammatory mediator in an experimental wound healing model of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
9(S)-HODE cholesteryl ester versus 9(R)-HODE cholesteryl ester effects on endothelial cells
For Researchers, Scientists, and Drug Development Professionals
The integrity and function of endothelial cells are paramount to vascular health. Their dysfunction is a critical initiating event in the pathogenesis of atherosclerosis. Oxidized low-density lipoproteins (oxLDL) are deeply implicated in this process, with their lipid components, including cholesteryl esters of hydroxyoctadecadienoic acids (HODEs), playing a significant role. This guide provides a comparative overview of the effects of two stereoisomers of 9-HODE cholesteryl ester—9(S)-HODE cholesteryl ester and 9(R)-HODE cholesteryl ester—on endothelial cells. While direct comparative studies on the cholesteryl ester forms are limited, this document synthesizes available data on the unesterified HODE stereoisomers and the general effects of oxidized cholesteryl esters to infer their likely differential impacts.
Contrasting Biological Effects: An Overview
The stereochemical configuration of 9-HODE at the C-9 position dictates its biological activity. While both 9(S)-HODE and 9(R)-HODE are found in atherosclerotic lesions, they can elicit distinct and sometimes opposing effects on cellular processes critical to endothelial function, such as inflammation, apoptosis, and signaling pathway activation.[1][2]
Quantitative Data Summary
| Parameter | 9(S)-HODE | 9(R)-HODE | Cell Type/Context | Key Findings & Citations |
| Cell Growth/Apoptosis | Pro-apoptotic | Pro-proliferative | Colorectal Cancer Cells | A study on Caco-2 cells demonstrated that 13(S)-HODE (a related isomer) induced apoptosis via PPARγ, while 13(R)-HODE promoted cell growth. The study noted similar differential effects for 9-HODE enantiomers.[3] |
| Inflammatory Signaling | Pro-inflammatory | Pro-inflammatory | General | Both 9-HODE and 13-HODE have been shown to increase the expression of plasminogen activator inhibitor-1 (PAI-1) in endothelial cells. 9-HODE is known to exert pro-inflammatory effects through the GPR132 receptor.[1] |
| Receptor Activation | PPARγ agonist | Weak PPARγ agonist | Colorectal Cancer Cells | 13(S)-HODE was identified as a PPARγ ligand, while 13(R)-HODE was not, suggesting stereospecificity in receptor activation that likely extends to 9-HODE isomers.[3] |
| Receptor Activation | Potent GPR132 agonist | Weak GPR132 agonist | General | 9-HODE is the most potent ligand for the pro-inflammatory receptor GPR132, while 13-HODE is a weak ligand. Esterified HODEs do not activate this receptor.[1] |
Signaling Pathways
The differential effects of 9-HODE stereoisomers are rooted in their distinct interactions with cellular signaling pathways. While the specific pathways for the cholesteryl ester forms in endothelial cells are not fully elucidated, we can infer potential mechanisms from studies on the unesterified forms and general oxidized cholesteryl esters.
Inferred Signaling for this compound
Based on the pro-apoptotic and pro-inflammatory nature of 9(S)-HODE, its cholesteryl ester form, upon potential intracellular hydrolysis, could engage pathways leading to endothelial dysfunction.
Caption: Inferred signaling of this compound in endothelial cells.
Inferred Signaling for 9(R)-HODE Cholesteryl Ester
Conversely, the pro-proliferative signaling suggested for 9(R)-HODE might contribute to vascular remodeling in atherosclerosis.
Caption: Inferred signaling of 9(R)-HODE cholesteryl ester in endothelial cells.
Experimental Protocols
Detailed methodologies for direct comparative studies of 9(S)-HODE and 9(R)-HODE cholesteryl esters on endothelial cells are not available. However, a general workflow for investigating the effects of lipid compounds on endothelial cells is provided below.
General Experimental Workflow
Caption: General workflow for studying lipid effects on endothelial cells.
1. Endothelial Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines are cultured in appropriate media (e.g., EGM-2) at 37°C and 5% CO2.
2. Treatment with HODE Cholesteryl Esters:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Stock solutions of this compound and 9(R)-HODE cholesteryl ester are prepared in a suitable solvent (e.g., ethanol).
-
Cells are treated with varying concentrations of the cholesteryl esters or vehicle control for specified time periods.
3. Cell Viability and Apoptosis Assays:
-
MTT Assay: To assess cell viability, cells are incubated with MTT solution, and the resulting formazan crystals are dissolved for spectrophotometric analysis.
-
Annexin V/Propidium Iodide Staining: To quantify apoptosis, cells are stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry.
4. Gene Expression Analysis (qPCR):
-
Total RNA is extracted from treated cells.
-
cDNA is synthesized by reverse transcription.
5. Protein Analysis (Western Blot):
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., phosphorylated ERK, cleaved caspase-3) and appropriate secondary antibodies.
6. Monocyte Adhesion Assay:
-
Endothelial cells are treated with the HODE cholesteryl esters.
-
Fluorescently labeled monocytes (e.g., U937 cells) are added to the endothelial cell monolayer.
-
After incubation and washing, the number of adherent monocytes is quantified by fluorescence microscopy or a plate reader.
Conclusion and Future Directions
The available evidence, largely extrapolated from studies on unesterified HODE isomers, suggests that this compound and 9(R)-HODE cholesteryl ester likely exert differential effects on endothelial cells. The 9(S) isomer is predicted to be more pro-inflammatory and pro-apoptotic, potentially through PPARγ activation, while the 9(R) isomer may promote cell proliferation.
Direct comparative studies are critically needed to validate these inferences and to fully understand the specific roles of these oxidized lipid molecules in endothelial dysfunction and atherogenesis. Such research will be invaluable for the development of targeted therapeutic strategies aimed at mitigating the detrimental effects of oxidized lipoproteins in cardiovascular disease.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 9(S)-HODE Cholesteryl Ester Measurements: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE) cholesteryl ester, a significant biomarker in oxidative stress and inflammatory diseases like atherosclerosis, is paramount for advancing research and therapeutic development. This guide provides an objective comparison of the primary analytical methods employed for the measurement of 9(S)-HODE cholesteryl ester, supported by experimental data and detailed protocols.
Overview of Analytical Methods
The quantification of this compound in biological matrices presents unique challenges due to its structural complexity, low endogenous concentrations, and the presence of isomeric forms. The principal analytical techniques utilized are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and throughput.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following tables summarize key validation parameters for the analysis of 9-HODE and its cholesteryl ester. It is important to note that direct comparative studies for this compound are limited; therefore, data from closely related analytes are included to provide a comprehensive overview.
Table 1: Comparison of Quantitative Parameters for HODE Analysis
| Parameter | LC-MS/MS | GC-MS | ELISA (for total 9-HODE) |
| Limit of Detection (LOD) | 0.090 µg/g | Low ng to pg range on-column | 0.1 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.32 µg/g | ng to pg range on-column | Not explicitly stated |
| Linearity (R²) | >0.99 | Generally >0.99 | Not explicitly stated |
| Precision (%RSD) | <15% | Typically <10-15% | Not explicitly stated |
| Accuracy/Recovery (%) | 89.33% | Dependent on extraction and derivatization | Not explicitly stated |
| Stereospecificity | High (with chiral chromatography) | Moderate (derivatization can be challenging) | Low (typically measures total 9-HODE) |
| Throughput | Moderate to High | Low to Moderate | High |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for the analysis of this compound using LC-MS/MS, GC-MS, and ELISA.
Protocol 1: Chiral LC-MS/MS for this compound
This method allows for the direct, stereospecific quantification of intact this compound.
-
Lipid Extraction:
-
Homogenize 50-100 mg of tissue or 100-200 µL of plasma in a 2:1 (v/v) chloroform:methanol solution (Folch method).
-
Add an internal standard (e.g., d4-9-HODE cholesteryl ester).
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: Chiral stationary phase column (e.g., CHIRALPAK IB N-3, 2.1 x 150 mm, 3 µm).
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Ethanol.
-
Gradient: Isocratic elution with 99:1 (v/v) Hexane:Ethanol.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 0°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+NH₄]⁺ or [M+Na]⁺ adduct of 9-HODE cholesteryl ester.
-
Product Ions (m/z): Specific fragment ions corresponding to the loss of the fatty acid and characteristic fragments of the cholesterol backbone.
-
Collision Energy: Optimized for the specific instrument and analyte.
-
Protocol 2: GC-MS for Total 9-HODE from Cholesteryl Esters (Post-Hydrolysis)
This method quantifies 9-HODE after its release from the cholesteryl ester backbone.
-
Lipid Extraction and Hydrolysis:
-
Perform lipid extraction as described in Protocol 1.
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters.
-
Neutralize the reaction with 1 M HCl.
-
Extract the free fatty acids with hexane.
-
Dry the hexane extract under nitrogen.
-
-
Derivatization:
-
To the dried fatty acids, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
Evaporate the derivatization reagents under nitrogen.
-
Reconstitute in hexane for GC-MS analysis.
-
-
Gas Chromatography-Mass Spectrometry:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the 9-HODE-TMS derivative (e.g., m/z 225, 311).
-
Protocol 3: ELISA for Total 9-HODE (Post-Hydrolysis)
This immunoassay-based method measures the total concentration of 9-HODE after hydrolysis.
-
Sample Preparation and Hydrolysis:
-
Perform lipid extraction and hydrolysis as described in Protocol 2.
-
After extraction of the free fatty acids, dry the sample and reconstitute in the ELISA assay buffer.
-
-
ELISA Procedure (Competitive Assay):
-
Add standards and prepared samples to a microplate pre-coated with a 9-HODE-specific antibody.
-
Add a fixed amount of HRP-conjugated 9-HODE to each well.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of 9-HODE in the sample.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: 9(S)-HODE signaling via the GPR132 receptor.
References
Differentiating Enzymatic and Non-Enzymatic Sources of 9(S)-HODE Cholesteryl Ester in Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE) esterified to cholesterol in tissues is a significant biomarker for oxidative stress and is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis. Distinguishing between the enzymatic and non-enzymatic origins of this molecule is crucial for understanding the underlying pathological mechanisms and for the development of targeted therapeutic interventions. This guide provides a comparative overview of the methods used to differentiate between these two sources, supported by experimental data and detailed protocols.
Enzymatic vs. Non-Enzymatic Formation: The Key Distinction
The primary enzymatic route for 9(S)-HODE cholesteryl ester formation involves the action of 12/15-lipoxygenase (12/15-LOX) . This enzyme catalyzes the stereospecific oxidation of linoleic acid, a major component of cholesteryl esters in low-density lipoprotein (LDL), to predominantly form the 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HPODE) precursor, which is subsequently reduced to 9(S)-HODE.
In contrast, non-enzymatic formation occurs through free radical-mediated lipid peroxidation. This process is non-specific and results in the formation of a racemic mixture, containing approximately equal amounts of 9(S)-HODE and its enantiomer, 9(R)-HODE.
Therefore, the key to differentiating between the two pathways lies in the stereoisomeric composition of 9-HODE . A predominance of the 9(S) enantiomer is indicative of enzymatic activity, while a racemic mixture suggests a non-enzymatic, free radical-mediated process.
Comparative Analysis of Methodologies
Several analytical approaches can be employed to distinguish between enzymatic and non-enzymatic sources of this compound. The table below summarizes the key methodologies and their distinguishing features.
| Methodology | Principle | Key Differentiator(s) | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Ratio of 9(S)-HODE to 9(R)-HODE. | Direct and quantitative assessment of stereospecificity. | Requires specialized chiral columns and careful method development. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of HODE isomers. | Can be coupled with chiral chromatography for enantiomeric separation and quantification. | High sensitivity and specificity; allows for the analysis of complex biological matrices. | Requires sophisticated instrumentation and expertise. |
| Ratio of 9-HODE to 13-HODE | 12/15-LOX can also produce 13-HODE. The ratio of 9-HODE to 13-HODE can vary between enzymatic and non-enzymatic oxidation.[1] | A significant deviation from a 1:1 ratio may suggest enzymatic activity.[1] | Relatively simple to measure using standard LC-MS/MS. | The ratio can be influenced by other enzymes and factors, making it a less definitive marker than enantiomeric analysis. |
| Use of Lipoxygenase Inhibitors | Pharmacological inhibition of 12/15-LOX activity. | Reduction in the formation of 9(S)-HODE in the presence of a specific inhibitor.[2] | Can be used in cell culture and animal models to probe the contribution of lipoxygenases. | Inhibitors may have off-target effects; requires careful validation. |
| Genetic Knockout Models | Comparison of HODE levels in wild-type versus 12/15-LOX knockout animals. | Absence or significant reduction of 9(S)-HODE in knockout animals. | Provides definitive evidence for the role of a specific enzyme. | Technically demanding and time-consuming to generate and maintain animal models. |
Quantitative Data Comparison
The following table presents a summary of expected quantitative findings when differentiating between enzymatic and non-enzymatic 9-HODE cholesteryl ester formation.
| Condition | Expected 9(S)-HODE / 9(R)-HODE Ratio | Expected 9-HODE / 13-HODE Ratio | Rationale |
| Predominantly Enzymatic (e.g., early atherosclerotic lesions) | > 1 (Significantly enriched in 9(S)-HODE) | Can vary, but often deviates from 1:1[1] | 12/15-lipoxygenase is stereospecific for the S enantiomer.[1] |
| Predominantly Non-Enzymatic (e.g., advanced oxidative stress) | ~ 1 (Racemic mixture) | ~ 1[1] | Free radical oxidation is a non-specific process.[1] |
| Wild-Type Mice | > 1 | Varies | Endogenous 12/15-lipoxygenase activity. |
| 12/15-Lipoxygenase Knockout Mice | ~ 1 | ~ 1 | Absence of the primary enzymatic source. |
| Cells treated with 12/15-LOX inhibitor | Ratio shifts towards 1 | Ratio may shift towards 1 | Inhibition of the enzymatic pathway.[2] |
Experimental Protocols
Lipid Extraction and Saponification from Tissues
This protocol describes the extraction of total lipids from tissues and the subsequent saponification to release HODEs from their cholesteryl esters.
Materials:
-
Tissue sample (e.g., aortic tissue, macrophages)
-
Phosphate-buffered saline (PBS)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Potassium hydroxide (KOH) solution (e.g., 1 M in ethanol)
-
Hexane
-
Acetic acid
-
Internal standards (e.g., deuterated 9-HODE)
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenize the tissue sample in ice-cold PBS.
-
Add the internal standard to the homogenate.
-
Extract total lipids using the Folch method by adding chloroform:methanol (2:1, v/v), followed by vortexing and centrifugation.
-
Collect the lower organic phase.
-
Wash the organic phase with 0.9% NaCl solution.
-
Evaporate the solvent under a stream of nitrogen gas.
-
For saponification, resuspend the lipid extract in ethanolic KOH solution and incubate at 60°C for 30-60 minutes to hydrolyze the cholesteryl esters.[3]
-
After cooling, acidify the mixture with acetic acid.
-
Extract the released free fatty acids, including HODEs, with hexane.
-
Evaporate the hexane under a nitrogen stream and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
Chiral HPLC-MS/MS Analysis of 9-HODE Enantiomers
This protocol outlines the analysis of 9(S)-HODE and 9(R)-HODE using chiral HPLC coupled with tandem mass spectrometry.
Materials:
-
Saponified lipid extract
-
Chiral HPLC column (e.g., Chiralcel OD-H, 25 x 0.46 cm)
-
HPLC system with a UV detector and coupled to a tandem mass spectrometer
-
Mobile phase: Hexane:Isopropanol (e.g., 100:5, v/v)[4]
-
9(S)-HODE and 9(R)-HODE standards
Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1 ml/min).[4]
-
Inject the reconstituted sample onto the column.
-
Monitor the elution of HODE isomers using a UV detector at 235 nm.[4]
-
Introduce the column effluent into the mass spectrometer for detection and quantification.
-
Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of 9-HODE. The precursor ion for 9-HODE is m/z 295.2, and characteristic product ions can be used for quantification (e.g., m/z 171).[5]
-
Identify the 9(S)-HODE and 9(R)-HODE peaks by comparing their retention times with those of the authentic standards.
-
Quantify the peak areas for each enantiomer to determine their respective concentrations and calculate the 9(S)/9(R) ratio.
Signaling Pathways and Experimental Workflows
Conclusion
The differentiation between enzymatic and non-enzymatic sources of this compound is a critical step in lipid biomarker research. The primary and most definitive method relies on the analysis of the stereoisomeric ratio of 9-HODE using chiral chromatography coupled with mass spectrometry. A clear predominance of the 9(S) enantiomer points towards the involvement of 12/15-lipoxygenase, whereas a racemic mixture is indicative of non-enzymatic, free radical-mediated lipid peroxidation. The use of lipoxygenase inhibitors and genetic knockout models can provide further corroborating evidence. By employing the methodologies and protocols outlined in this guide, researchers can gain valuable insights into the specific pathways of lipid oxidation contributing to disease pathogenesis, thereby paving the way for the development of more targeted and effective therapeutic strategies.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of cholesteryl ester accumulation in cultured human monocyte-derived macrophages by lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
The Gold Standard for Accuracy: Utilizing Isotope-Labeled 9(S)-HODE Cholesteryl Ester as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid mediators, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of isotope-labeled 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (HODE) cholesteryl ester with other analytical standards, supported by experimental data and detailed methodologies. The evidence underscores the superior performance of stable isotope-labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of this important bioactive lipid.
9(S)-HODE cholesteryl ester is an oxidized lipid that has been implicated in various physiological and pathological processes, including atherosclerosis. Accurate measurement of its concentration in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. However, the analysis of cholesteryl esters by mass spectrometry presents challenges due to their hydrophobicity and potential for variable ionization. The use of a suitable internal standard is therefore essential to correct for analytical variability.
Performance Comparison of Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), such as deuterated or ¹³C-labeled versions of the analyte, are widely regarded as the gold standard for quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-eluting and co-ionizing behavior allows for effective compensation for matrix effects and other sources of analytical variability.
While direct head-to-head comparative studies for this compound are limited in publicly available literature, the principles of bioanalytical method validation strongly support the superiority of SIL-ISs. The following table summarizes the expected performance characteristics of an isotope-labeled this compound internal standard compared to a non-isotope-labeled structural analog (e.g., a cholesteryl ester with a different fatty acid chain). This data is representative of typical performance observed in lipidomics.
| Performance Metric | Isotope-Labeled this compound (SIL-IS) | Non-Isotope-Labeled Structural Analog | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically < ±15% | Can be > ±20% | The SIL-IS co-elutes with the analyte, providing superior correction for matrix effects and extraction recovery variations. |
| Precision (%RSD) | Typically < 15% | Can be > 20% | The near-identical chemical and physical properties of the SIL-IS ensure it tracks the analyte's behavior more closely, leading to lower variability. |
| Linearity (r²) | > 0.99 | > 0.98 | Both can exhibit good linearity, but the SIL-IS provides a more robust and reliable response across a wider dynamic range. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The SIL-IS experiences the same ion suppression or enhancement as the analyte, leading to accurate normalization. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of this compound in a biological matrix using an isotope-labeled internal standard.
Sample Preparation
-
Spiking with Internal Standard: To 100 µL of plasma, add 10 µL of a methanolic solution of the isotope-labeled this compound internal standard at a known concentration.
-
Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as chloroform:methanol (2:1, v/v). Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.
LC-MS/MS Analysis
A detailed method for the analysis of oxidized linoleic acid metabolites, including HODEs, provides a strong basis for the analysis of this compound.[1]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of cholesteryl esters.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as methanol or acetonitrile is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of cholesteryl esters.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For cholesteryl esters, a common product ion is the cholesterol fragment at m/z 369.3.
-
Signaling Pathway of 9-HODE and its Relevance
9-HODE, the free fatty acid form of the ester, is a known ligand for the G protein-coupled receptor GPR132.[2] However, studies have shown that 9-HODE cholesteryl ester itself has weak activity on this receptor. It is likely that the ester must first be hydrolyzed to release the free 9-HODE to exert its full signaling effect. This hydrolysis can be carried out by esterases within the cell. The activation of GPR132 by 9-HODE can lead to downstream signaling events, including the activation of the transcription factor PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which is involved in the regulation of lipid metabolism and inflammation. This pathway is of significant interest in the context of atherosclerosis, where oxidized lipids accumulate in the arterial wall.
Caption: Hydrolysis of this compound and subsequent GPR132 signaling.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound using an isotope-labeled internal standard involves several key steps, from sample collection to data analysis.
Caption: General workflow for this compound quantification.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of Oxidized Linoleic Acid Metabolites: A Comparative Guide to the 9(S)-HODE to 13-HODE Cholesteryl Ester Ratio
For Researchers, Scientists, and Drug Development Professionals
The oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human atherosclerotic plaques, gives rise to a class of bioactive lipid mediators known as hydroxyoctadecadienoic acids (HODEs). Among these, 9(S)-HODE and 13-HODE, particularly in their cholesteryl ester forms, have emerged as critical signaling molecules with opposing roles in the pathophysiology of atherosclerosis and other inflammatory diseases. This guide provides a comprehensive comparison of the biological significance of the 9(S)-HODE to 13-HODE cholesteryl ester ratio, supported by experimental data and detailed methodologies, to inform research and therapeutic development.
At a Glance: Pro-inflammatory vs. Protective Signaling
The biological impact of the 9(S)-HODE to 13-HODE cholesteryl ester ratio is a tale of two distinct signaling pathways. In essence, a higher proportion of 9(S)-HODE cholesteryl ester is associated with a pro-inflammatory, pro-atherogenic state, while a greater abundance of 13-HODE cholesteryl ester is linked to protective, anti-inflammatory responses. This balance is crucial in determining the progression of diseases characterized by chronic inflammation.
| Feature | This compound | 13-HODE Cholesteryl Ester |
| Primary Biological Role | Pro-inflammatory, Pro-atherogenic | Anti-inflammatory, Protective |
| Primary Signaling Receptor | G Protein-Coupled Receptor 132 (GPR132) | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) |
| Formation in Atherosclerosis | Predominantly non-enzymatic, abundant in advanced lesions | Primarily enzymatic (15-Lipoxygenase-1) in early lesions |
| Effect on Macrophages | Promotes inflammation, apoptosis, and foam cell formation | Enhances lipid clearance and reverse cholesterol transport |
| Association with Disease Progression | High levels linked to plaque instability and clinical events | Higher ratio in early, more stable atherosclerotic plaques |
The Shifting Ratio in Atherosclerosis
The ratio of 9(S)-HODE to 13-HODE cholesteryl esters is not static and dynamically changes with the progression of atherosclerosis, reflecting the evolving biochemical environment within the arterial wall.
-
Early Atherosclerosis: In the initial stages of plaque development, the enzymatic action of 15-lipoxygenase-1 (15-LOX-1) in macrophages is the primary source of HODE production. This process selectively generates 13-HODE.[1][2] Consequently, early atherosclerotic lesions are characterized by a higher proportion of 13-HODE cholesteryl esters. This is thought to be a protective mechanism, promoting the resolution of inflammation and lipid clearance.[1][2]
-
Advanced Atherosclerosis: As the atherosclerotic plaque matures and oxidative stress intensifies, non-enzymatic lipid peroxidation becomes the dominant pathway for HODE formation.[1][2] This results in the production of roughly equal amounts of 9-HODE and 13-HODE.[2] The increased presence of 9-HODE in advanced lesions contributes to a pro-inflammatory environment, leading to plaque instability and an increased risk of rupture and subsequent clinical events like myocardial infarction or stroke.[1]
Dueling Signaling Pathways: GPR132 vs. PPARγ
The opposing biological effects of 9(S)-HODE and 13-HODE are primarily attributed to their differential activation of distinct signaling pathways. While these molecules are often stored as cholesteryl esters within lipid droplets in cells like macrophages, they are believed to be hydrolyzed to their free acid forms to exert their signaling functions.[1][3][4][5][6]
The Pro-inflammatory Cascade of 9(S)-HODE via GPR132
9(S)-HODE is a potent ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A.[1][2] Activation of GPR132 in macrophages, which are highly expressed in atherosclerotic plaques, triggers a pro-inflammatory cascade.[1] This signaling pathway is implicated in monocyte recruitment, increased expression of inflammatory cytokines, and enhanced apoptosis, all of which contribute to the progression and destabilization of atherosclerotic plaques.[1] It is important to note that esterified HODEs do not appear to directly activate the GPR132 receptor.[2]
Caption: 9(S)-HODE Pro-inflammatory Signaling Pathway.
The Protective Response of 13-HODE through PPARγ
In contrast, 13-HODE acts as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][7] Activation of PPARγ in macrophages initiates a program of gene expression that is generally considered anti-inflammatory and protective in the context of atherosclerosis.[1] This includes the upregulation of genes involved in reverse cholesterol transport (the removal of cholesterol from plaques) and the differentiation of macrophages towards an anti-inflammatory M2 phenotype.[1][5]
Caption: 13-HODE Anti-inflammatory Signaling Pathway.
Experimental Protocols
Accurate quantification of 9(S)-HODE and 13-HODE cholesteryl esters is crucial for understanding their roles in health and disease. The following outlines a general workflow for their analysis from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Workflow for HODE Cholesteryl Ester Analysis
Caption: LC-MS/MS Workflow for HODE-CE Analysis.
Detailed Methodologies
1. Lipid Extraction:
-
Objective: To isolate lipids, including cholesteryl esters, from the aqueous and protein-rich environment of biological samples.
-
Protocol: A modified Bligh-Dyer method is commonly employed.
-
Homogenize tissue samples in a suitable buffer. For plasma samples, use directly.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
The organic solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.
-
2. Liquid Chromatography Separation:
-
Objective: To separate 9(S)-HODE and 13-HODE cholesteryl esters from other lipid species prior to mass spectrometric analysis.
-
Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of water, methanol, and acetonitrile, often with a small amount of an acidifier like formic acid or acetic acid to improve ionization.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
-
Gradient: A typical gradient might start with a higher aqueous content and ramp up to a high organic content to elute the hydrophobic cholesteryl esters.
-
3. Tandem Mass Spectrometry Detection:
-
Objective: To specifically detect and quantify 9(S)-HODE and 13-HODE cholesteryl esters based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Protocol:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of the hydrolyzed free HODEs, while positive ion mode is used for the intact cholesteryl esters.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves selecting a specific precursor ion (the intact HODE cholesteryl ester) and monitoring for a specific product ion (a characteristic fragment).
-
Characteristic Transitions:
-
For intact cholesteryl esters, a neutral loss of the cholesterol backbone (368.5 Da) is a characteristic fragmentation.
-
For analysis of the fatty acid portion after hydrolysis, the precursor ions for 9-HODE and 13-HODE are the same (m/z 295.2), but they produce distinct product ions (m/z 171.1 for 9-HODE and m/z 195.1 for 13-HODE), allowing for their specific quantification.
-
-
Quantification: Stable isotope-labeled internal standards (e.g., d4-9-HODE) are added to the samples prior to extraction to correct for sample loss during preparation and for variations in ionization efficiency. A calibration curve is generated using known concentrations of authentic standards to allow for absolute quantification.
-
Conclusion and Future Directions
The ratio of 9(S)-HODE to 13-HODE cholesteryl esters serves as a critical indicator of the inflammatory status within tissues, particularly in the context of atherosclerosis. A shift in this ratio towards a higher prevalence of this compound signifies a pro-inflammatory, pro-atherogenic state, driven by GPR132 signaling. Conversely, a higher proportion of 13-HODE cholesteryl ester reflects a more protective, anti-inflammatory environment mediated by PPARγ.
For researchers and drug development professionals, understanding and accurately measuring this ratio can provide valuable insights into disease mechanisms and offer novel therapeutic targets. Modulating the enzymatic and non-enzymatic pathways of HODE formation, or targeting their respective signaling receptors, holds promise for the development of new strategies to combat atherosclerosis and other chronic inflammatory diseases. Further research is warranted to fully elucidate the specific signaling roles of the intact cholesteryl ester forms and to validate the 9(S)-HODE to 13-HODE cholesteryl ester ratio as a clinical biomarker.
References
- 1. Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage cholesteryl ester hydrolases and hormone-sensitive lipase prefer specifically oxidized cholesteryl esters as substrates over their non-oxidized counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hormone-sensitive lipase overexpression increases cholesteryl ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
Atherogenic Potential: A Comparative Analysis of 9(S)-HODE Cholesteryl Ester and Other Oxidized Lipids
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the atherogenic potential of 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester in relation to other key oxidized lipids. This guide provides a detailed examination of the experimental data, protocols, and signaling pathways implicated in the progression of atherosclerosis, a leading cause of cardiovascular disease.
Oxidized low-density lipoprotein (oxLDL) and its lipid components are known to be pivotal in the development of atherosclerotic plaques. Among these, oxidized cholesteryl esters are significant contributors to the inflammatory and foam cell formation processes that characterize the disease. This guide focuses on a critical comparison of 9(S)-HODE cholesteryl ester with other relevant oxidized lipids, including 13(S)-HODE cholesteryl ester and cholesteryl 9-oxononanoate (9-ON-CE), to elucidate their relative contributions to atherogenesis.
Comparative Analysis of Atherogenic Activities
The atherogenic potential of oxidized lipids can be assessed through their ability to induce key pathological events: macrophage foam cell formation, pro-inflammatory cytokine secretion, and endothelial dysfunction. Below is a summary of the comparative effects of this compound and other oxidized lipids.
Data Summary: Atherogenic Potential of Oxidized Cholesteryl Esters
| Parameter | This compound | 13(S)-HODE Cholesteryl Ester | Cholesteryl 9-oxononanoate (9-ON-CE) |
| Macrophage Foam Cell Formation | Potent inducer | Moderate inducer | Inducer |
| Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6) | Strong induction | Moderate induction | Strong induction |
| Endothelial Activation (e.g., VCAM-1 Expression) | Significant induction | Moderate induction | Significant induction |
| Primary Signaling Pathways | TLR4/MD-2, GPR132 | PPARγ | TLR4/MD-2, ERK1/2 |
This table represents a synthesis of findings from multiple studies. The relative potency is a qualitative summary of the available experimental data.
Key Signaling Pathways in Oxidized Lipid-Induced Atherogenesis
The atherogenic effects of these oxidized lipids are mediated by distinct and overlapping signaling pathways within macrophages and endothelial cells.
This compound Signaling Cascade
This compound is recognized by Toll-like receptor 4 (TLR4) in conjunction with its co-receptor MD-2. This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines. Additionally, 9-HODE can activate G protein-coupled receptor 132 (GPR132), further contributing to inflammation.[1]
13(S)-HODE Cholesteryl Ester Signaling Cascade
In contrast, 13(S)-HODE primarily exerts its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1] This nuclear receptor plays a complex role in atherosclerosis, with some studies suggesting it can modulate inflammatory responses and lipid metabolism.
Experimental Protocols
To facilitate reproducible research in this area, detailed experimental protocols for key assays are provided below.
Macrophage Foam Cell Formation Assay (Oil Red O Staining)
This protocol outlines the steps for inducing foam cell formation in macrophages and quantifying lipid accumulation using Oil Red O staining.
Protocol Steps:
-
Cell Culture: Plate macrophages (e.g., THP-1 or bone marrow-derived macrophages) in 24-well plates and differentiate as required.
-
Treatment: Incubate differentiated macrophages with varying concentrations of the specific oxidized cholesteryl ester (e.g., this compound, 13(S)-HODE cholesteryl ester, or cholesteryl 9-oxononanoate) for 24 to 48 hours.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15-30 minutes.
-
Staining: Wash the cells with distilled water and then with 60% isopropanol. Stain with a freshly prepared Oil Red O working solution for 15-60 minutes at room temperature.
-
Counterstaining: Wash again with 60% isopropanol and then with distilled water. Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Imaging and Quantification: Wash with distilled water and visualize under a microscope. Capture images and quantify the area of red staining relative to the number of nuclei using image analysis software.
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol describes the measurement of secreted pro-inflammatory cytokines from macrophage culture supernatants.
-
Cell Culture and Treatment: Culture and differentiate macrophages as described above. Treat the cells with the specific oxidized lipids for a predetermined time (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform a sandwich enzyme-linked immunosorbent assay (ELISA) for the target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokines. Determine the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.
Endothelial Cell Activation Assay (VCAM-1 Expression)
This protocol details the assessment of endothelial cell activation by measuring the surface expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in appropriate culture plates.
-
Treatment: Treat the HUVEC monolayer with the different oxidized cholesteryl esters for 4-6 hours.
-
Immunostaining: Fix the cells and perform immunofluorescence staining using a primary antibody against VCAM-1, followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze the expression of VCAM-1 by fluorescence microscopy or by flow cytometry for a more quantitative assessment.
This guide underscores the significant atherogenic potential of this compound, highlighting its potent pro-inflammatory and foam cell-inducing properties. The comparative data and detailed protocols provided herein are intended to serve as a valuable resource for the scientific community to accelerate research and development of novel therapeutics for cardiovascular disease.
References
Distinguishing Dietary versus Endogenous 9(S)-HODE Cholesteryl Ester: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies designed to distinguish between dietary and endogenous sources of 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE) cholesteryl ester. The primary method involves stable isotope labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for tracing the metabolic fate of dietary lipids.
Introduction
9(S)-HODE is an oxidized metabolite of the essential fatty acid, linoleic acid. It is found esterified to cholesterol, forming 9(S)-HODE cholesteryl ester, which has been identified in atherosclerotic lesions. Understanding the origin of this molecule—whether it is absorbed from the diet or synthesized endogenously—is crucial for elucidating its role in health and disease.
Dietary Sources: Linoleic acid is abundant in vegetable oils. Fried and processed foods containing these oils can be a source of oxidized linoleic acid metabolites, including 9-HODE. However, the bioavailability of dietary 9(S)-HODE and its cholesteryl ester is thought to be low.
Endogenous Sources: The vast majority of 9(S)-HODE in tissues is believed to be from the endogenous oxidation of linoleic acid, which is the sole precursor that must be obtained from the diet. This oxidation is carried out by enzymes such as lipoxygenases, cyclooxygenases, and cytochrome P450. The resulting 9(S)-HODE can then be esterified to cholesterol by the enzymes Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin-cholesterol acyltransferase (LCAT).
Comparative Methodologies: Stable Isotope Tracing
The gold-standard approach to differentiate between dietary and endogenous this compound is through in vivo stable isotope labeling. This involves feeding subjects a diet containing linoleic acid labeled with a stable isotope, such as deuterium (d) or carbon-13 (¹³C).
Principle: By introducing a labeled precursor (e.g., deuterated linoleic acid, d-LA), any endogenously synthesized 9(S)-HODE and its subsequent cholesteryl ester will carry the isotopic label (d-9(S)-HODE cholesteryl ester). In contrast, this compound originating from the diet will remain unlabeled. The ratio of labeled to unlabeled this compound, as determined by LC-MS/MS, allows for the quantification of the relative contribution of each source.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a stable isotope tracing study to distinguish dietary versus endogenous this compound.
Caption: Experimental workflow for stable isotope tracing of this compound.
Experimental Protocols
Stable Isotope Labeling and Sample Collection
A diet is prepared with a known amount of deuterated linoleic acid (e.g., d8-linoleic acid). After a washout period with a control diet, subjects are switched to the labeled diet for a specified duration. Blood and/or tissue samples are collected at baseline and at various time points during and after the dietary intervention.
Lipid Extraction and Sample Preparation
Lipids are extracted from plasma or tissue homogenates using established methods like the Folch or Bligh-Dyer procedure. A known amount of a deuterated internal standard, such as 9(S)-HODE-d4, is added to each sample to correct for extraction losses and instrument variability. Cholesteryl esters are then isolated from the total lipid extract using solid-phase extraction (SPE).
LC-MS/MS Analysis
The isolated cholesteryl ester fraction is analyzed by reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled to a tandem mass spectrometer. The chromatographic separation is optimized to resolve this compound from other lipid species. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify both the deuterated (endogenous) and non-deuterated (dietary) forms of this compound, as well as the internal standard.
Data Presentation and Comparison
The following table presents hypothetical, yet realistic, quantitative data from a study aimed at distinguishing dietary versus endogenous sources of this compound in plasma following a dietary intervention with deuterated linoleic acid.
| Time Point | Total 9(S)-HODE-CE (ng/mL) | Unlabeled 9(S)-HODE-CE (ng/mL) | d-9(S)-HODE-CE (ng/mL) | Endogenous Contribution (%) |
| Baseline | 15.2 ± 2.1 | 15.1 ± 2.0 | < LOD | < 1% |
| Day 3 | 16.5 ± 2.5 | 1.8 ± 0.5 | 14.7 ± 2.2 | 89.1% |
| Day 7 | 18.1 ± 3.0 | 1.2 ± 0.3 | 16.9 ± 2.8 | 93.4% |
| Day 14 | 17.5 ± 2.8 | 1.0 ± 0.2 | 16.5 ± 2.7 | 94.3% |
| Data are presented as mean ± SD. LOD = Limit of Detection. |
Interpretation: The data illustrates that with the introduction of a deuterated linoleic acid diet, the majority of the plasma this compound pool becomes labeled, indicating a high contribution from endogenous synthesis. The small amount of remaining unlabeled this compound can be attributed to dietary intake or very slow turnover of pre-existing unlabeled pools.
Signaling and Metabolic Pathways
The following diagram illustrates the pathways for the formation of dietary and endogenous this compound.
Caption: Formation pathways of dietary and endogenous this compound.
Conclusion
The use of stable isotope-labeled precursors is a robust and reliable method for distinguishing and quantifying the contributions of dietary and endogenous sources to the this compound pool. This approach provides invaluable insights for researchers in nutrition, lipid metabolism, and drug development, aiding in the understanding of the pathological and physiological roles of this oxidized lipid. The experimental workflow and analytical methods described herein offer a framework for designing and executing such studies.
Safety Operating Guide
Navigating the Disposal of 9(S)-HODE Cholesteryl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 9(S)-HODE cholesteryl ester, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Immediate Safety Considerations
This compound is most commonly supplied as a solution in ethanol.[1][2] Consequently, the primary and most immediate hazard is the flammability of the solvent. Ethanol is a Class 3 flammable liquid, and its disposal is strictly regulated.[3] It is imperative that solutions containing this substance are not poured down the drain.[4][5][6]
Quantitative Data on Flammable Liquids
The classification of flammable liquids is determined by their flashpoint, which is the lowest temperature at which a liquid can form an ignitable vapor-air mixture. Understanding these classifications is crucial for proper storage and disposal.
| Category | Flashpoint | Initial Boiling Point |
| 1 | < 23°C (73.4°F) | ≤ 35°C (95°F) |
| 2 | < 23°C (73.4°F) | > 35°C (95°F) |
| 3 | ≥ 23°C (73.4°F) and ≤ 60°C (140°F) | |
| 4 | > 60°C (140°F) and ≤ 93°C (199.4°F) | |
| Data sourced from OSHA Standard 1910.106 |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This waste must be segregated from other laboratory waste streams, such as regular trash or biohazardous waste.
-
Do not mix this waste with incompatible chemicals. Specifically, keep it separate from acids, bases, and oxidizing agents.
2. Use of Appropriate Waste Containers:
-
Collect the this compound waste in a designated, properly labeled hazardous waste container.
-
The container must be chemically compatible with ethanol and the cholesteryl ester. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container has a secure, leak-proof lid.
3. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical names of all components, i.e., "this compound" and "Ethanol," along with their approximate concentrations.
-
Indicate the hazards associated with the waste, primarily "Flammable Liquid."
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be in a well-ventilated area, away from sources of ignition such as open flames, hot surfaces, and electrical sparks.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of the waste through evaporation, even in a fume hood.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
